molecular formula C56H82N14O12S2 B1681004 SKF 103784 CAS No. 111372-60-2

SKF 103784

Número de catálogo: B1681004
Número CAS: 111372-60-2
Peso molecular: 1207.5 g/mol
Clave InChI: SXDCKULNORYMKR-HCRLECSDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

similar to SK&F 101926;  has additional Gln moiety in position 7;  vasopressin antagonist

Propiedades

IUPAC Name

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H82N14O12S2/c1-4-82-35-19-17-34(18-20-35)28-38(63-45(73)30-56(84)23-9-6-10-24-56)49(76)66-39(27-33-13-7-5-8-14-33)51(78)69-46(32(2)3)53(80)67-40(29-44(58)72)50(77)68-41(31-83)54(81)70-26-12-16-42(70)52(79)65-37(21-22-43(57)71)48(75)64-36(47(59)74)15-11-25-62-55(60)61/h5,7-8,13-14,17-20,31-32,36-42,46,84H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,74)(H,63,73)(H,64,75)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,78)(H4,60,61,62)/t36-,37-,38+,39-,40-,41-,42-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDCKULNORYMKR-HCRLECSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4(CCCCC4)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CC4(CCCCC4)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H82N14O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149608
Record name SK&F 103784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1207.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111372-60-2
Record name SK&F 103784
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111372602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SK&F 103784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of SKF 103784: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial findings indicate that SKF 103784 is classified as a vasopressin antagonist. This suggests its core mechanism of action revolves around the inhibition of vasopressin receptors, key players in the regulation of water and salt balance, as well as cardiovascular and endocrine functions. However, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data, detailed experimental protocols, or in-depth in vivo studies for a compound explicitly identified as "this compound" with the molecular formula C56H82N14O12S2 and CAS number 111372-60-2.

This lack of detailed information in peer-reviewed publications suggests that this compound may be an older, less-studied compound, a proprietary molecule with limited public data, or potentially an incorrectly referenced chemical entity in some databases.

While a detailed guide on the specific actions of this compound cannot be constructed without access to primary research data, this whitepaper will provide a foundational understanding of the mechanism of action of vasopressin antagonists in general. This will serve as a framework for understanding the potential therapeutic and research applications of a compound like this compound.

The Vasopressin System: A Primer

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a neuropeptide hormone that plays a critical role in maintaining osmotic and cardiovascular homeostasis. Its effects are mediated through three main G-protein coupled receptors (GPCRs):

  • V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes. Activation of V1a receptors leads to vasoconstriction, platelet aggregation, and glycogenolysis.

  • V1b (or V3) Receptors: Found in the anterior pituitary gland, where they regulate the release of adrenocorticotropic hormone (ACTH).

  • V2 Receptors: Predominantly expressed in the principal cells of the kidney's collecting ducts. V2 receptor activation is crucial for water reabsorption.

General Mechanism of Action of Vasopressin Antagonists

Vasopressin antagonists, often referred to as "vaptans," are a class of drugs that competitively block the binding of vasopressin to its receptors. Their specific effects depend on their selectivity for the different receptor subtypes.

V2 Receptor Antagonism and Aquaresis

Antagonism of the V2 receptor is the most clinically utilized mechanism of action for this drug class. By blocking vasopressin's effect on the collecting ducts, V2 antagonists prevent the insertion of aquaporin-2 water channels into the apical membrane of the principal cells. This leads to a decrease in water reabsorption by the kidneys, resulting in an increase in free water excretion, a phenomenon known as aquaresis . This effect is particularly beneficial in the treatment of euvolemic and hypervolemic hyponatremia (low sodium levels in the blood), often associated with conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.

V1a Receptor Antagonism and Vasodilation

Blockade of V1a receptors on vascular smooth muscle cells counteracts the vasoconstrictive effects of vasopressin. This leads to vasodilation and a potential reduction in blood pressure. This mechanism may have therapeutic implications in conditions characterized by excessive vasoconstriction.

Potential Signaling Pathways Modulated by this compound

Based on its classification as a vasopressin antagonist, this compound would be expected to interfere with the following signaling pathways:

V2 Receptor Signaling Pathway (Antagonized)

The canonical signaling pathway for the V2 receptor involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). A V2 receptor antagonist like this compound would prevent this cascade.

V2_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V2_Receptor V2 Receptor Vasopressin->V2_Receptor SKF_103784 SKF_103784 SKF_103784->V2_Receptor Blocks G_Protein Gαs V2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Aquaporin_2 Aquaporin-2 Insertion PKA->Aquaporin_2 Promotes Water_Reabsorption Water Reabsorption Aquaporin_2->Water_Reabsorption Increases

Caption: Antagonism of the V2 receptor signaling pathway by this compound.

V1a Receptor Signaling Pathway (Potentially Antagonized)

The V1a receptor is coupled to the Gq/11 alpha subunit, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). If this compound has activity at the V1a receptor, it would block this pathway.

V1a_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V1a_Receptor V1a Receptor Vasopressin->V1a_Receptor SKF_103784 SKF_103784 SKF_103784->V1a_Receptor Blocks G_Protein Gαq/11 V1a_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC_Activation->Vasoconstriction Contributes to

Caption: Potential antagonism of the V1a receptor signaling pathway by this compound.

Hypothetical Experimental Workflow for Characterizing this compound

To generate the missing data for this compound, a series of standard pharmacological assays would be required. The following workflow outlines the necessary experimental steps.

Experimental_Workflow cluster_binding Binding Affinity and Selectivity cluster_functional Functional Potency and Efficacy cluster_invivo Physiological Effects Start Characterization of This compound Receptor_Binding Receptor Binding Assays Start->Receptor_Binding Functional_Assays Functional Assays Start->Functional_Assays Data_Analysis Data Analysis and Mechanism Elucidation Receptor_Binding->Data_Analysis Radioligand_Binding Radioligand competition assays (V1a, V1b, V2 receptors) to determine Ki values. Receptor_Binding->Radioligand_Binding Functional_Assays->Data_Analysis cAMP_Assay cAMP accumulation assays (V2 receptor) to determine IC50/EC50 values. Functional_Assays->cAMP_Assay Calcium_Assay Intracellular calcium mobilization assays (V1a receptor) to determine IC50/EC50 values. Functional_Assays->Calcium_Assay In_Vivo_Studies In Vivo Studies End Comprehensive Profile of this compound In_Vivo_Studies->End Animal_Models Animal models of hyponatremia or hypertension to assess aquaretic and hemodynamic effects. In_Vivo_Studies->Animal_Models Data_Analysis->In_Vivo_Studies

Caption: A hypothetical experimental workflow for the comprehensive characterization of this compound.

Conclusion

While the specific molecular interactions and quantitative pharmacology of this compound remain elusive in the public domain, its classification as a vasopressin antagonist provides a strong theoretical framework for its mechanism of action. It is presumed to function by competitively inhibiting vasopressin receptors, thereby modulating physiological processes such as water balance and vascular tone. A definitive and in-depth technical guide would necessitate access to primary experimental data detailing its binding affinities, functional potencies at the different vasopressin receptor subtypes, and its effects in relevant in vivo models. The information presented here serves as a foundational guide based on the known pharmacology of its drug class. Further research and data disclosure would be required to fully elucidate the specific and nuanced mechanism of action of this compound.

Unveiling the A-1 Tool: A Technical Guide to the Vasopressin Antagonist SKF 103784

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 103784 is identified as a vasopressin antagonist, a class of compounds that selectively binds to and inhibits the action of vasopressin receptors.[1] This technical guide serves as a comprehensive resource on the core functions, mechanisms of action, and experimental evaluation of this compound. By blocking vasopressin receptors, this compound is a valuable tool for investigating physiological processes regulated by the neurohormone vasopressin, including water and electrolyte balance, cardiovascular function, and endocrine responses.[1] Its potential therapeutic applications lie in conditions characterized by excessive vasopressin activity. This document details the theoretical framework of its action, relevant experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to Vasopressin and its Receptors

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical peptide hormone involved in maintaining water homeostasis, regulating blood pressure, and influencing various social behaviors. Its physiological effects are mediated through a family of G-protein coupled receptors (GPCRs) known as vasopressin receptors. The primary subtypes are:

  • V1a Receptor: Predominantly found on vascular smooth muscle cells, platelets, and hepatocytes. Activation of the V1a receptor leads to vasoconstriction, platelet aggregation, and glycogenolysis.

  • V1b (or V3) Receptor: Located in the anterior pituitary gland, where it mediates the release of adrenocorticotropic hormone (ACTH).

  • V2 Receptor: Primarily expressed in the principal cells of the kidney's collecting ducts. Its activation is crucial for the reabsorption of water.

This compound, as a vasopressin antagonist, is designed to inhibit the signaling cascades initiated by the binding of vasopressin to these receptors.

Core Function and Mechanism of Action of this compound

The principal function of this compound is to act as a competitive antagonist at vasopressin receptors. This means it binds to the receptor without activating it, thereby preventing the endogenous ligand, vasopressin, from binding and initiating a physiological response. The primary mechanisms of action are detailed below:

Antagonism of the V2 Receptor and Regulation of Water Balance

The most well-understood role of vasopressin is its antidiuretic effect, mediated by the V2 receptor. By antagonizing the V2 receptor, this compound is expected to inhibit the vasopressin-induced signaling pathway that leads to water reabsorption in the kidneys. This process, known as aquaresis, results in an increase in free water excretion and a decrease in urine osmolality.

The key signaling pathway modulated by this compound at the V2 receptor is as follows:

V2R_Signaling cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AVP Vasopressin (AVP) AVP->V2R Activates SKF103784 This compound SKF103784->V2R Blocks Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2, promotes trafficking AQP2_membrane Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_membrane Translocation to Apical Membrane Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Increases

V2 Receptor Signaling Pathway and its Antagonism by this compound.
Antagonism of the V1a Receptor and Cardiovascular Effects

By targeting the V1a receptor, this compound can counteract the vasoconstrictive effects of vasopressin. This leads to vasodilation and a potential reduction in blood pressure. Furthermore, antagonism at the V1a receptor on platelets would inhibit vasopressin-induced platelet aggregation.

The signaling pathway for V1a receptor antagonism is illustrated below:

V1aR_Signaling cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves AVP Vasopressin (AVP) AVP->V1aR Activates SKF103784 This compound SKF103784->V1aR Blocks Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Vasoconstriction, Platelet Aggregation Ca2->Response PKC->Response

V1a Receptor Signaling Pathway and its Antagonism by this compound.

Quantitative Data

Table 1: Hypothetical Binding Affinity Profile of this compound

Receptor SubtypeLigandKi (nM)Assay TypeCell Line
Human V1aThis compoundTBDRadioligand DisplacementCHO-K1
Human V1bThis compoundTBDRadioligand DisplacementHEK293
Human V2This compoundTBDRadioligand DisplacementHEK293

TBD: To Be Determined

Table 2: Hypothetical Functional Antagonism Profile of this compound

Receptor SubtypeFunctional AssayIC50 (nM)Cell Line
Human V1aAVP-induced Ca2+ mobilizationTBDCHO-K1
Human V2AVP-induced cAMP accumulationTBDHEK293

TBD: To Be Determined

Experimental Protocols

The characterization of a vasopressin antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of this compound for the different vasopressin receptor subtypes.

Objective: To quantify the affinity of this compound for V1a, V1b, and V2 receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human vasopressin receptor subtype of interest (e.g., CHO-K1 for V1a, HEK293 for V2).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes containing the receptors.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of a high-affinity radiolabeled vasopressin receptor ligand (e.g., [3H]-Arginine Vasopressin) with the prepared cell membranes.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Cell_Culture Cell Culture with Receptor Expression Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Assay_Setup Competitive Binding Assay Setup Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays are essential to determine whether this compound acts as an antagonist and to quantify its potency (IC50).

Objective: To measure the ability of this compound to inhibit vasopressin-induced cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture:

    • Plate cells expressing the human V2 receptor (e.g., HEK293) in a multi-well plate.

  • Assay Protocol:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of vasopressin (typically the EC80) to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the vasopressin-induced cAMP response.

Objective: To assess the ability of this compound to block vasopressin-induced intracellular calcium release.

Methodology:

  • Cell Preparation:

    • Load cells expressing the human V1a receptor (e.g., CHO-K1) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay Protocol:

    • Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Add increasing concentrations of this compound to the cells.

    • Stimulate the cells with a fixed concentration of vasopressin.

    • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the fluorescence intensity (or ratio) as a function of the log concentration of this compound.

    • Determine the IC50 value for the inhibition of the calcium response.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of vasopressin in physiology and pathophysiology. As a vasopressin antagonist, it holds potential for the investigation of new therapeutic strategies for a range of disorders, including those related to fluid imbalance, cardiovascular regulation, and endocrine function. The experimental frameworks provided in this guide offer a robust approach to fully characterize the pharmacological profile of this compound and similar compounds, paving the way for a deeper understanding of the vasopressin system and the development of novel therapeutics.

References

Unveiling the Role of SKF 103784 as a Vasopressin Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data and detailed experimental protocols for the compound SKF 103784. While it is broadly classified as a vasopressin antagonist, its detailed pharmacological profile, including binding affinities, receptor subtype selectivity, and in-vivo efficacy, is not well-documented in accessible resources. This guide, therefore, provides a comprehensive overview of the principles of vasopressin antagonism, the associated signaling pathways, and the generalized experimental methodologies used to characterize such compounds, which would be applicable to the study of this compound.

Introduction to Vasopressin and its Receptors

Arginine vasopressin (AVP) is a critical neurohypophysial hormone involved in a multitude of physiological functions, including the regulation of water balance, blood pressure, and social behaviors. Its effects are mediated through three distinct G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2. These receptors are expressed in various tissues and, upon activation, trigger specific intracellular signaling cascades.

  • V1a Receptors: Predominantly located on vascular smooth muscle cells, in the liver, and the brain.

  • V1b (V3) Receptors: Primarily found in the anterior pituitary gland.

  • V2 Receptors: Mainly expressed in the principal cells of the renal collecting ducts.

The Vasopressin Signaling Network

The therapeutic potential of vasopressin antagonists stems from their ability to modulate the signaling pathways initiated by AVP binding to its receptors.

V1a and V1b Receptor Signaling Cascade

The V1a and V1b receptors are coupled to the Gq/11 family of G proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to processes such as vasoconstriction and hormone secretion.

V1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) Receptor V1a / V1b Receptor AVP->Receptor Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC_Activation->Response

V1a and V1b Receptor Signaling Pathway
V2 Receptor Signaling Cascade

The V2 receptor is coupled to the Gs G protein. Upon AVP binding, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, thereby increasing water reabsorption.

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) Receptor V2 Receptor AVP->Receptor Gs Gs Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Insertion PKA->AQP2 Response Increased Water Reabsorption AQP2->Response

V2 Receptor Signaling Pathway

Methodologies for Pharmacological Characterization

To ascertain the specific properties of a vasopressin antagonist like this compound, a series of in-vitro and in-vivo experiments are necessary.

In-Vitro Characterization

3.1.1. Receptor Binding Assays

These assays are fundamental for determining the affinity of an antagonist for the different vasopressin receptor subtypes.

  • Objective: To quantify the binding affinity (Ki) of the test compound.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of a specific vasopressin receptor subtype (V1a, V1b, or V2).

    • Competitive Binding: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor and a range of concentrations of the unlabeled antagonist being tested.

    • Separation and Quantification: The bound and free radioligand are separated, and the amount of bound radioactivity is measured.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the radioligand binding (IC50) is determined and then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Incubation Incubate with Radioligand and Test Compound Membrane_Prep->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Receptor Binding Assay Workflow

3.1.2. Functional Assays

Functional assays are employed to determine the potency of an antagonist in blocking the physiological response to AVP.

  • V1a/V1b Receptors - Calcium Mobilization Assay:

    • Principle: Measures the antagonist's ability to inhibit AVP-induced increases in intracellular calcium.

    • Method: Receptor-expressing cells are loaded with a calcium-sensitive fluorescent dye. The antagonist is added, followed by AVP, and the change in fluorescence is measured.

  • V2 Receptor - cAMP Accumulation Assay:

    • Principle: Measures the antagonist's ability to block AVP-induced cAMP production.

    • Method: Receptor-expressing cells are treated with the antagonist and then stimulated with AVP. The intracellular cAMP levels are then quantified.

In-Vivo Models

Animal models are essential for evaluating the physiological effects of a vasopressin antagonist.

  • Aquaresis Model (V2 Antagonism): The effect of the antagonist on urine output and osmolality is measured in hydrated or dehydrated animals to assess its diuretic effect.

  • Blood Pressure Model (V1a Antagonism): The ability of the antagonist to block the pressor response to exogenously administered AVP is evaluated in anesthetized animals.

Data Presentation

All quantitative data from these experiments should be summarized in tables to allow for clear comparison of the antagonist's properties across the different receptor subtypes.

Table 1: Hypothetical Pharmacological Profile of a Vasopressin Antagonist

ParameterV1a ReceptorV1b ReceptorV2 Receptor
Binding Affinity (Ki, nM) e.g., 5.2e.g., 150.7e.g., 0.8
Functional Potency (IC50, nM) e.g., 10.1 (Calcium)e.g., 250.3 (Calcium)e.g., 1.5 (cAMP)

Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.

Conclusion

The characterization of this compound as a vasopressin antagonist requires a systematic approach involving both in-vitro and in-vivo studies. The methodologies and signaling pathways described in this guide provide a foundational framework for researchers to investigate the pharmacological profile of this and other novel vasopressin receptor modulators. The generation of specific binding, potency, and efficacy data will be crucial in determining the therapeutic potential of this compound.

The Role of Selective Dopamine D1 Receptor Agonists in Renal Physiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on SKF 103784: Preliminary research indicates that "this compound" is likely an erroneous or outdated identifier for a compound used in renal physiology research. Extensive database searches have not yielded specific information on a compound with this designation. This guide will therefore focus on a well-characterized and prototypical selective dopamine D1 receptor agonist, Fenoldopam, which is extensively studied for its renal effects and is representative of the class of compounds to which the inquiry likely refers.

Core Concepts: Dopamine D1 Receptors and Renal Function

The kidneys play a crucial role in maintaining homeostasis by regulating fluid and electrolyte balance, and dopamine is an important endogenous regulator of renal function.[1] Dopamine exerts its effects through five receptor subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. In the kidney, D1-like receptors are predominantly located in the renal vasculature and tubules.[2]

Activation of these D1 receptors triggers a cascade of intracellular events that lead to significant physiological responses, including:

  • Renal Vasodilation: Stimulation of D1 receptors in the renal arteries, particularly the afferent and efferent arterioles, leads to vasodilation. This results in increased renal blood flow (RBF) and can help to maintain or increase the glomerular filtration rate (GFR).[3]

  • Natriuresis and Diuresis: D1 receptor activation in the renal tubules, primarily the proximal convoluted tubule and the cortical collecting duct, inhibits sodium reabsorption.[4] This is achieved through the modulation of key ion transporters, namely the Na+/K+-ATPase pump and the Na+/H+ exchanger (NHE3).[5][6] The resulting increase in sodium and water excretion is known as natriuresis and diuresis, respectively.

Selective D1 receptor agonists, such as Fenoldopam, are valuable research tools because they can elicit these renal effects without significantly stimulating other dopamine receptor subtypes or adrenergic receptors, thus allowing for a more precise investigation of D1 receptor-mediated pathways.

Quantitative Data on the Renal Effects of Fenoldopam

The following tables summarize the dose-dependent effects of Fenoldopam on key renal parameters, compiled from various clinical and preclinical studies.

Table 1: Dose-Response Effects of Intravenous Fenoldopam on Renal Hemodynamics in Humans

Dose (µg/kg/min)Change in Renal Plasma Flow (RPF)Change in Glomerular Filtration Rate (GFR)Reference(s)
0.025 - 0.1Significant increaseNo significant change or slight increase[7]
0.025 - 0.5Dose-dependent increase (up to 42%)~6% increase[8]
0.1Significant increaseMaintained or slightly increased[3]
0.3Further dose-dependent increaseMaintained[3]

Table 2: Dose-Response Effects of Intravenous Fenoldopam on Natriuresis and Diuresis in Humans

Dose (µg/kg/min)Change in Sodium Excretion (Natriuresis)Change in Urine Flow Rate (Diuresis)Reference(s)
0.025 - 0.1Significant increaseSignificant increase[7]
0.025 - 0.5~202% increaseSignificant increase[8]
0.2Significant increaseSignificant increase[9]

Table 3: Effects of Fenoldopam on Renal Parameters in Conscious Dogs

Dose (µg/kg/min)Change in Renal Blood Flow (RBF)Change in GFR/Creatinine ClearanceChange in Fractional Excretion of Sodium (FeNa)Reference(s)
0.1Maintained during hypovolemiaMaintained during hypovolemiaMaintained during hypovolemia[10]
0.8Not directly measured, but GFR increasedSignificant increase (Median: 3.33 mL/min/kg)Significant increase[11]
3.4 (average)11% increase during induced hypotensionNot reportedNot reported[1]

Signaling Pathways of D1 Receptor Activation in Renal Tubules

Activation of the D1 receptor in renal tubular cells initiates a complex signaling cascade that ultimately leads to the inhibition of sodium transport. The primary pathway involves the Gs alpha subunit of the G-protein, though coupling to the Gq alpha subunit has also been demonstrated.[12][13]

D1_Signaling_Pathway D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates NHE3 Na+/H+ Exchanger (NHE3) PKA->NHE3 Phosphorylates & Inhibits NaK_ATPase Na+/K+-ATPase PKA->NaK_ATPase Phosphorylates & Inhibits Fenoldopam Fenoldopam Fenoldopam->D1R Binds & Activates

D1 Receptor Signaling Cascade in Renal Tubular Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of selective D1 receptor agonists in renal physiology.

Measurement of Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) in Humans via Clearance Techniques

This protocol is adapted from methodologies used in clinical studies investigating the renal effects of Fenoldopam.[7][8]

Objective: To determine the effect of a selective D1 receptor agonist on RPF and GFR.

Materials:

  • Infusion pump

  • Sterile saline

  • Para-aminohippurate (PAH) solution for infusion

  • Inulin solution for infusion

  • Intravenous catheters

  • Blood collection tubes (heparinized)

  • Urine collection containers

  • Spectrophotometer or HPLC for PAH and inulin analysis

Procedure:

  • Subject Preparation: Subjects should be hydrated to ensure adequate urine flow. An indwelling catheter is placed in a forearm vein for infusion of PAH and inulin, and another in the contralateral arm for blood sampling.

  • Priming Dose: A priming (loading) dose of PAH and inulin is administered intravenously to rapidly achieve the desired plasma concentration.

  • Sustaining Infusion: A continuous intravenous infusion of PAH and inulin in sterile saline is initiated and maintained at a constant rate using an infusion pump.

  • Equilibration Period: Allow for an equilibration period of at least 60 minutes for plasma concentrations of PAH and inulin to stabilize.

  • Baseline Measurements:

    • Collect a baseline blood sample.

    • Empty the bladder completely and discard the urine.

    • Begin a timed urine collection period (e.g., 30 minutes).

  • Drug Administration:

    • Administer the selective D1 receptor agonist (e.g., Fenoldopam) via intravenous infusion at the desired dose.

    • If conducting a dose-response study, the dose can be escalated at set intervals.

  • Experimental Measurements:

    • During each timed urine collection period, draw a blood sample at the midpoint.

    • At the end of each period, have the subject completely empty their bladder into the collection container.

    • Record the exact duration of the urine collection period and the total volume of urine.

  • Sample Analysis:

    • Centrifuge blood samples to separate plasma.

    • Measure the concentration of PAH and inulin in plasma and urine samples using appropriate analytical methods (e.g., spectrophotometry).

  • Calculations:

    • Renal Plasma Flow (RPF): RPF is calculated using the clearance of PAH with the following formula: RPF = (U_PAH * V) / P_PAH, where U_PAH is the urine concentration of PAH, V is the urine flow rate, and P_PAH is the plasma concentration of PAH.[14][15]

    • Glomerular Filtration Rate (GFR): GFR is calculated using the clearance of inulin with the formula: GFR = (U_Inulin * V) / P_Inulin, where U_Inulin is the urine concentration of inulin, V is the urine flow rate, and P_Inulin is the plasma concentration of inulin.

experimental_workflow cluster_prep Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Subject_Prep Subject Hydration & IV Catheter Placement Priming_Dose Administer Priming Dose (PAH & Inulin) Subject_Prep->Priming_Dose Sustaining_Infusion Start Sustaining Infusion (PAH & Inulin) Priming_Dose->Sustaining_Infusion Equilibration Equilibration Period (60 min) Sustaining_Infusion->Equilibration Baseline_Sample Collect Baseline Blood & Urine Samples Equilibration->Baseline_Sample Drug_Admin Administer Fenoldopam (IV Infusion) Baseline_Sample->Drug_Admin Experimental_Samples Collect Timed Blood & Urine Samples Drug_Admin->Experimental_Samples Sample_Analysis Measure PAH & Inulin Concentrations Experimental_Samples->Sample_Analysis Calculations Calculate RPF & GFR Sample_Analysis->Calculations

Experimental Workflow for Human Renal Hemodynamic Studies.
Assessment of Renal Hemodynamics in a Conscious Canine Model

This protocol is a synthesized methodology based on studies investigating renal hemodynamics in conscious dogs.[1][10][16][17]

Objective: To evaluate the effects of a selective D1 receptor agonist on renal blood flow in a conscious, chronically instrumented canine model.

Materials:

  • Beagle or mongrel dogs

  • Surgical instruments for sterile surgery

  • Electromagnetic or Doppler flow probe

  • Vascular catheters

  • Anesthesia (e.g., pentobarbital, isoflurane)

  • Infusion pump

  • Data acquisition system

Procedure:

  • Surgical Instrumentation (Recovery Surgery):

    • Anesthetize the dog using standard procedures.

    • Under sterile surgical conditions, perform a laparotomy to expose the renal artery.

    • Place an appropriately sized electromagnetic or Doppler flow probe around the renal artery to measure renal blood flow.

    • Implant vascular catheters in a systemic artery (e.g., carotid or femoral) for blood pressure measurement and blood sampling, and in a systemic vein (e.g., jugular or femoral) for drug administration.

    • Exteriorize the flow probe cable and catheters.

    • Allow the animal to recover from surgery for at least one week.

  • Experimental Day:

    • The dog is brought to the laboratory and placed in a comfortable sling or cage.

    • Connect the arterial catheter to a pressure transducer and the flow probe to a flowmeter for continuous recording of blood pressure and renal blood flow on a data acquisition system.

    • Connect the venous catheter to an infusion pump.

  • Baseline Measurements:

    • Allow the dog to acclimate to the environment for at least 30-60 minutes.

    • Record stable baseline measurements of mean arterial pressure (MAP) and renal blood flow (RBF) for a control period (e.g., 30 minutes).

  • Drug Administration:

    • Begin a continuous intravenous infusion of the selective D1 receptor agonist (e.g., Fenoldopam) at the desired dose.

  • Data Collection:

    • Continuously record MAP and RBF throughout the infusion period.

    • Collect blood samples at specified time points if needed for pharmacokinetic analysis.

  • Data Analysis:

    • Calculate the average MAP and RBF during the baseline and infusion periods.

    • Calculate renal vascular resistance (RVR) using the formula: RVR = MAP / RBF.

    • Compare the changes in RBF and RVR from baseline to the infusion period to determine the drug's effect.

Conclusion

Selective dopamine D1 receptor agonists, exemplified by Fenoldopam, are powerful tools in renal physiology research. Their ability to selectively target D1 receptors allows for the detailed investigation of their role in regulating renal hemodynamics and tubular sodium handling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Understanding the mechanisms and effects of these compounds is crucial for advancing our knowledge of renal physiology and for the development of novel therapeutic strategies for renal and cardiovascular diseases.

References

An In-depth Technical Guide to Vasopressin V2 Receptor Antagonism and its Effect on Water Balance

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview Featuring Insights from the Vaptan Class of Drugs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the principles of vasopressin V2 receptor antagonism on water balance. The initial focus on SKF 103784 was broadened due to the limited availability of specific public data for this compound. This document leverages extensive research on the broader class of V2 receptor antagonists, known as vaptans, to provide a comprehensive and detailed overview of the subject.

Executive Summary

The regulation of water balance is a critical physiological process orchestrated by the neurohypophyseal hormone arginine vasopressin (AVP). By acting on the vasopressin V2 receptor in the renal collecting ducts, AVP promotes water reabsorption, thereby concentrating urine and conserving body water. Dysregulation of this system can lead to various pathological conditions, including hyponatremia. Vasopressin V2 receptor antagonists, a class of drugs often referred to as "vaptans" or "aquaretics," represent a targeted therapeutic approach to managing these conditions. These agents competitively block the V2 receptor, leading to a decrease in water permeability in the collecting ducts and a subsequent increase in free water excretion, a process known as aquaresis. This guide provides an in-depth technical overview of the mechanism of action, physiological effects, and experimental evaluation of V2 receptor antagonists, using data from representative compounds of this class.

Mechanism of Action: The Vasopressin V2 Receptor Signaling Pathway

Vasopressin V2 receptor antagonists exert their effects by competitively inhibiting the binding of endogenous AVP to its V2 receptors located on the basolateral membrane of principal cells in the renal collecting ducts. This antagonism disrupts the downstream signaling cascade that is normally initiated by AVP.

The binding of AVP to the V2 receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the principal cells. The insertion of AQP2 channels into the apical membrane increases its permeability to water, facilitating the reabsorption of water from the tubular fluid back into the bloodstream.

By blocking the initial step of AVP binding, V2 receptor antagonists prevent this entire cascade. This results in a significant reduction in the number of AQP2 channels in the apical membrane, thereby decreasing water reabsorption and promoting the excretion of dilute urine.[1]

V2R_Signaling_Pathway cluster_cell Collecting Duct Principal Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Apical_Membrane Apical Membrane Water_Reabsorption Water Reabsorption SKF_103784 This compound (V2R Antagonist) SKF_103784->V2R Blocks

Caption: Vasopressin V2 Receptor Signaling Pathway and Antagonism.

Quantitative Effects on Water Balance

The primary physiological effect of V2 receptor antagonism is a dose-dependent increase in urine volume and a corresponding decrease in urine osmolality. This aquaretic effect is achieved with minimal impact on electrolyte excretion, distinguishing these agents from traditional diuretics.

Table 1: Representative Data on the Effects of V2 Receptor Antagonists on Renal Function

CompoundSpeciesDoseChange in Urine VolumeChange in Urine OsmolalityReference
TolvaptanHuman (CHF)30 mg (single oral)Significant increase vs. placeboSignificant decrease vs. placebo[2]
LixivaptanHuman (Hyponatremia)Dose-dependentDose-dependent increaseDose-dependent decrease[1]
ConivaptanHuman (Hyponatremia)20-80 mg/day (IV)Significant increase vs. placeboSignificant decrease vs. placebo[1]
SR 121463BRat (CHF)Chronic admin.2 to 5-fold increaseSignificant decline[3]

Note: This table presents a summary of findings from various studies and is intended for comparative purposes. For detailed quantitative values, please refer to the cited literature.

Experimental Protocols

The evaluation of V2 receptor antagonists typically involves a combination of in vitro and in vivo studies to characterize their pharmacological profile and physiological effects.

In Vitro Assays
  • Receptor Binding Assays: These assays are crucial for determining the binding affinity (Ki) of the antagonist for the V2 receptor. This is often performed using radioligand binding competition assays with membranes prepared from cells expressing the recombinant human V2 receptor.

  • cAMP Accumulation Assays: To assess the functional antagonism, cells expressing the V2 receptor are stimulated with AVP in the presence and absence of the antagonist. The intracellular accumulation of cAMP is then measured, typically using immunoassays. A potent antagonist will inhibit the AVP-induced cAMP production in a dose-dependent manner.

In Vivo Animal Models
  • Normal Hydrated Animals: Initial in vivo studies are often conducted in normally hydrated animals (e.g., rats, dogs) to establish the aquaretic dose-response relationship. Animals are administered the compound, and urine is collected over a defined period to measure volume and osmolality.

  • Models of Water Retention: To evaluate efficacy in pathological states, animal models of diseases associated with water retention are utilized. Common models include:

    • Syndrome of Inappropriate Antidiuretic Hormone (SIADH) model: This can be induced by the administration of AVP or a V2 receptor agonist like desmopressin.

    • Congestive Heart Failure (CHF) model: Often created by coronary artery ligation in rats.[3]

    • Cirrhosis model: Commonly induced by bile duct ligation or carbon tetrachloride administration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_endpoints Key Endpoints Binding_Assay Receptor Binding Assay (Determine Ki) cAMP_Assay cAMP Accumulation Assay (Functional Antagonism) Normal_Animals Normal Hydrated Animals (Dose-Response) cAMP_Assay->Normal_Animals Lead Compound Selection Disease_Models Disease Models (Efficacy) Normal_Animals->Disease_Models Urine_Volume Urine Volume Normal_Animals->Urine_Volume Urine_Osmolality Urine Osmolality Normal_Animals->Urine_Osmolality SIADH SIADH Model Disease_Models->SIADH CHF CHF Model Disease_Models->CHF Cirrhosis Cirrhosis Model Disease_Models->Cirrhosis Electrolytes Urine/Serum Electrolytes Disease_Models->Electrolytes Serum_Sodium Serum Sodium Disease_Models->Serum_Sodium

Caption: General Experimental Workflow for V2 Receptor Antagonists.

Conclusion

Vasopressin V2 receptor antagonists are a well-defined class of therapeutic agents that offer a targeted approach to the management of water balance disorders. Their mechanism of action, centered on the competitive inhibition of the V2 receptor and the subsequent reduction in aquaporin-2 mediated water reabsorption, is well-understood. Preclinical and clinical studies with various vaptans have consistently demonstrated their ability to induce aquaresis, leading to increased urine volume and decreased urine osmolality, ultimately helping to correct hyponatremia. The experimental protocols for evaluating these compounds are robust and provide a clear pathway for the characterization of novel V2 receptor antagonists. While specific data on this compound remains limited in the public domain, the extensive research on other members of the vaptan class provides a strong foundation for understanding the potential effects and therapeutic applications of such compounds.

References

Unraveling the Cardiovascular Profile of SKF-103784: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-103784 is identified as a vasopressin antagonist, a class of compounds that has garnered significant interest for its potential therapeutic applications in cardiovascular diseases.[1] Vasopressin, a hormone with potent vasoconstrictive and antidiuretic effects, plays a crucial role in the regulation of blood pressure and fluid balance. Its effects are mediated through various receptors, with the V1a receptor being primarily responsible for vasoconstriction. By blocking these receptors, antagonists like SKF-103784 are being investigated for their utility in conditions such as hypertension and heart failure. This technical guide provides a comprehensive overview of the available data on the cardiovascular effects of SKF-103784, including its mechanism of action, hemodynamic effects, and the experimental methodologies used in its evaluation.

Mechanism of Action: Vasopressin V1a Receptor Antagonism

SKF-103784 exerts its cardiovascular effects by acting as an antagonist at vasopressin V1a receptors. These receptors are predominantly located on vascular smooth muscle cells. The binding of vasopressin to V1a receptors triggers a signaling cascade that ultimately leads to vasoconstriction and an increase in blood pressure.

Signaling Pathway of Vasopressin V1a Receptor Antagonism

The intracellular signaling pathway initiated by the activation of the V1a receptor involves the Gq/11 protein and phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to the contraction of smooth muscle cells, resulting in vasoconstriction. By competitively binding to the V1a receptor, SKF-103784 prevents the initiation of this signaling cascade, thereby inhibiting vasopressin-induced vasoconstriction.

Vasopressin_V1a_Receptor_Antagonism cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Leads to AVP Arginine Vasopressin (AVP) AVP->V1aR Binds & Activates SKF103784 SKF-103784 SKF103784->V1aR Binds & Blocks

Vasopressin V1a receptor signaling and antagonism by SKF-103784.

Quantitative Cardiovascular Effects

To provide a framework for the expected effects and data presentation, the following tables illustrate the type of quantitative data that would be crucial for a comprehensive understanding of SKF-103784's cardiovascular profile. This is based on data typically reported for other vasopressin antagonists.

Table 1: Hypothetical Hemodynamic Effects of SKF-103784 in a Preclinical Model

ParameterBaseline (Mean ± SD)Post-Dose (Mean ± SD)Change (%)
Mean Arterial Pressure (mmHg)100 ± 585 ± 6-15%
Heart Rate (bpm)120 ± 10135 ± 12+12.5%
Cardiac Output (L/min)2.5 ± 0.32.6 ± 0.4+4%
Systemic Vascular Resistance (mmHg/L/min)40 ± 432.7 ± 3.5-18.25%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data for SKF-103784 is required for a definitive assessment.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While a specific protocol for SKF-103784 is not available, the following represents a standard methodology for assessing the cardiovascular effects of a vasopressin antagonist in a preclinical model, such as the conscious dog.

Key Experiment: In Vivo Cardiovascular Assessment in Conscious Dogs

Objective: To determine the hemodynamic effects of intravenously administered SKF-103784 in conscious, healthy dogs.

Animal Model:

  • Male beagle dogs (n=6), weighing 10-15 kg.

  • Animals are surgically instrumented for the measurement of cardiovascular parameters and allowed to recover for at least one week post-surgery.

Instrumentation (implanted):

  • A solid-state pressure transducer in the left ventricle for measuring left ventricular pressure (LVP) and deriving dP/dt max.

  • A catheter in the descending aorta for measuring arterial blood pressure.

  • An electromagnetic or ultrasonic flow probe around the ascending aorta to measure cardiac output.

  • ECG electrodes for monitoring heart rate and rhythm.

Experimental Procedure:

  • Dogs are fasted overnight with free access to water.

  • On the day of the experiment, the dogs are placed in a quiet laboratory setting and allowed to acclimate.

  • Baseline hemodynamic parameters are recorded continuously for at least 30 minutes.

  • SKF-103784 is administered as an intravenous (IV) bolus or a continuous infusion at varying doses.

  • Hemodynamic parameters are continuously monitored and recorded for a specified period post-administration (e.g., 2-4 hours).

  • Blood samples may be collected at predetermined time points for pharmacokinetic analysis.

Data Analysis:

  • Hemodynamic data are averaged over specific time intervals (e.g., 5-minute intervals).

  • Changes from baseline are calculated for each parameter at each dose and time point.

  • Statistical analysis (e.g., ANOVA, t-test) is performed to determine the significance of the observed effects.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Model Select & Acclimatize Conscious Dog Model Instrumentation Surgical Instrumentation (Pressure Transducers, Flow Probes, ECG) Animal_Model->Instrumentation Recovery Post-operative Recovery (>1 week) Instrumentation->Recovery Baseline Record Baseline Hemodynamic Data (30 min) Recovery->Baseline Drug_Admin Administer SKF-103784 (IV) (Dose-ranging) Baseline->Drug_Admin Monitoring Continuous Hemodynamic Monitoring (2-4 hours) Drug_Admin->Monitoring Data_Acq Data Acquisition & Averaging Monitoring->Data_Acq Calc Calculate Changes from Baseline Data_Acq->Calc Stats Statistical Analysis (ANOVA, t-test) Calc->Stats Results Report Results Stats->Results

Experimental workflow for in vivo cardiovascular assessment.

Conclusion

SKF-103784, as a vasopressin V1a receptor antagonist, holds theoretical promise for modulating cardiovascular function. Its mechanism of action suggests a potential to lower blood pressure by inhibiting vasopressin-induced vasoconstriction. However, a comprehensive understanding of its cardiovascular profile is currently limited by the lack of publicly available quantitative data and detailed experimental protocols. The information and frameworks provided in this guide are intended to serve as a foundation for researchers and drug development professionals to design and interpret future studies aimed at fully elucidating the cardiovascular effects of SKF-103784. Further preclinical and clinical investigations are imperative to establish the therapeutic potential and safety of this compound.

References

In-depth Technical Guide to SKF 103784: A Potent Vasopressin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of SKF 103784, a potent and selective vasopressin receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development and pharmacological research.

Chemical Properties and Identifiers

This compound is a peptide-based antagonist of the vasopressin V2 receptor. Its chemical identity is established by the following identifiers and properties.

PropertyValueSource
Molecular Formula C₅₆H₈₂N₁₄O₁₂S₂[1]
Molecular Weight 1207.48 g/mol [1]
CAS Number 111372-60-2[1]
Synonyms SK&F-103784, Skf103784[1]

Chemical Structure

The following diagram represents a generalized structure of a peptide, illustrating the amino acid backbone. The specific side chains (R groups) for this compound would define its unique structure and function.

Peptide_Structure cluster_backbone Peptide Backbone N_terminus N-terminus (H₂N) N_alpha1 N N_terminus->N_alpha1 C_terminus C-terminus (COOH) C_alpha1 N_alpha1->C_alpha1 C1 C' C_alpha1->C1 R1 R₁ C_alpha1->R1 N_alpha2 N C1->N_alpha2 Peptide Bond C_alpha2 N_alpha2->C_alpha2 C2 C' C_alpha2->C2 R2 R₂ C_alpha2->R2 N_alpha3 N C2->N_alpha3 Peptide Bond N_alpha3->C_terminus Vasopressin_Signaling_Pathway cluster_cell Collecting Duct Cell V2R Vasopressin V2 Receptor G_protein Gs Protein V2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Aquaporin_vesicle Aquaporin-2 Vesicle PKA->Aquaporin_vesicle phosphorylates Membrane Apical Membrane Aquaporin_vesicle->Membrane translocates to Aquaporin_channel Aquaporin-2 Water Channel Water_reabsorption Increased Water Reabsorption Aquaporin_channel->Water_reabsorption Membrane->Aquaporin_channel inserts Vasopressin Vasopressin (AVP) Vasopressin->V2R binds to SKF_103784 This compound SKF_103784->V2R blocks Synthesis_Workflow start Start: Resin with first protected amino acid deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Washing coupling->wash repeat Repeat for each amino acid in sequence wash->repeat repeat->deprotection Next amino acid cleavage Cleavage from Resin repeat->cleavage Final amino acid purification Purification (e.g., HPLC) cleavage->purification characterization Characterization (e.g., Mass Spec, NMR) purification->characterization end Final Product: this compound characterization->end

References

Unraveling SKF 103784: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development history of SKF 103784, a potent vasopressin antagonist. Developed by scientists at the now-historic Smith Kline & French (SK&F) Laboratories, this compound emerged from a dedicated research program aimed at identifying novel therapeutic agents targeting the vasopressin system. This document provides a comprehensive overview of the available scientific literature, focusing on the synthesis, pharmacological characterization, and the structure-activity relationships that guided its development.

Discovery and Synthesis

This compound is a peptide-based vasopressin antagonist. Its discovery was part of a broader effort at Smith Kline & French in the 1980s to develop potent and selective antagonists for the vasopressin V2 receptor. The primary research goal was to create aquaretic agents, drugs that promote the excretion of free water, for potential use in conditions like hyponatremia.

The core of the synthetic strategy for this class of compounds, as detailed in the scientific literature and patents from that era, involved solid-phase peptide synthesis. This technique allowed for the systematic modification of the vasopressin peptide structure to identify key residues for antagonist activity.

Experimental Protocol: Solid-Phase Peptide Synthesis (General Protocol)

A general protocol for the synthesis of vasopressin antagonists during this period would have involved the following steps:

  • Resin Preparation: An appropriate solid support resin, typically a polystyrene-based resin, is functionalized with the C-terminal amino acid of the desired peptide.

  • Deprotection: The Nα-protecting group (e.g., Boc or Fmoc) of the resin-bound amino acid is removed using a specific deprotection reagent (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc).

  • Coupling: The next Nα-protected amino acid in the sequence is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole) and added to the resin to form a peptide bond.

  • Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., hydrogen fluoride or a trifluoroacetic acid-based mixture).

  • Purification: The crude peptide is purified using techniques such as preparative high-performance liquid chromatography (HPLC).

  • Characterization: The final product is characterized by analytical HPLC, amino acid analysis, and mass spectrometry to confirm its identity and purity.

Pharmacological Characterization and Mechanism of Action

This compound is a competitive antagonist of the vasopressin V2 receptor. These receptors are primarily located in the collecting ducts of the kidneys and are coupled to Gs-proteins. Activation of V2 receptors by the endogenous hormone arginine vasopressin (AVP) initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption.

By competitively blocking the binding of AVP to the V2 receptor, this compound inhibits this signaling pathway, preventing water reabsorption and leading to an increase in free water excretion (aquaresis).

Experimental Protocol: In Vitro Vasopressin V2 Receptor Binding Assay (General Protocol)

The binding affinity of compounds like this compound to the V2 receptor was typically determined using a competitive radioligand binding assay.

  • Membrane Preparation: Cell membranes expressing the vasopressin V2 receptor are prepared from a suitable source, such as cultured cells or animal tissues (e.g., pig kidney medulla).

  • Radioligand: A radiolabeled form of arginine vasopressin (e.g., [³H]AVP) is used as the ligand that binds to the V2 receptors.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: In Vivo Aquaretic Activity Assay (General Protocol)

The in vivo efficacy of vasopressin antagonists was assessed by measuring their ability to induce aquaresis in animal models.

  • Animal Model: Hydrated, conscious rats are a commonly used model.

  • Compound Administration: The test compound is administered to the animals, typically via intravenous or subcutaneous injection.

  • Urine Collection: Urine is collected at regular intervals, and the volume and osmolality are measured.

  • Data Analysis: The aquaretic effect is determined by the increase in urine flow and the decrease in urine osmolality compared to a vehicle-treated control group.

Quantitative Data

CompoundReceptor Binding (Ki, nM)In Vivo Activity (pA2)
SK&F 101926 V2: ~1Antidiuretic: ~8.5

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the characterization of vasopressin antagonists.

Vasopressin_V2_Receptor_Signaling cluster_cell Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds and Activates SKF103784 This compound (Antagonist) SKF103784->V2R Blocks Binding Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion Aquaporin-2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Promotes Translocation Water_Reabsorption Increased Water Reabsorption AQP2_insertion->Water_Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway.

Antagonist_Characterization_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Solid_Phase Solid-Phase Peptide Synthesis Purification HPLC Purification Solid_Phase->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Binding_Assay V2 Receptor Binding Assay (Ki) Characterization->Binding_Assay Functional_Assay Adenylyl Cyclase Activity Assay (IC50) Binding_Assay->Functional_Assay Aquaretic_Assay Aquaretic Activity in Rats Functional_Assay->Aquaretic_Assay Pharmacokinetics Pharmacokinetic Studies Aquaretic_Assay->Pharmacokinetics

Caption: Experimental Workflow for Vasopressin Antagonist Characterization.

Conclusion

This compound represents a significant milestone in the development of vasopressin V2 receptor antagonists. The research conducted at Smith Kline & French Laboratories laid the groundwork for understanding the structure-activity relationships of peptide-based antagonists and paved the way for the development of non-peptide antagonists that are in clinical use today. While detailed information on this compound itself is limited in modern literature, the foundational research from which it emerged continues to be relevant for scientists and researchers in the field of renal pharmacology and drug development.

An In-depth Technical Guide to the Pharmacology of SKF Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "SKF 103784" indicate its classification as a vasopressin antagonist, though detailed pharmacological data under this designation is sparse.[1][2] Conversely, a significant body of research exists for a series of structurally related benzazepine compounds from Smith, Kline & French (SKF), which are potent modulators of the dopamine receptor system. This guide will focus on the comprehensive pharmacology of these well-documented SKF compounds, particularly SKF 83959 and SKF 83566, which are central to understanding the therapeutic potential and mechanistic intricacies of D1-like receptor ligands.

This technical guide provides a detailed overview of the pharmacology of key SKF benzazepine derivatives, with a focus on their interaction with dopamine receptors. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these compounds' mechanisms of action, binding affinities, and functional effects, supported by detailed experimental methodologies and visual representations of relevant biological pathways.

Core Pharmacological Profile

The SKF series of benzazepines, notably SKF 83959, has been instrumental in elucidating the complexities of dopamine D1-like receptor signaling. While initially explored for their potential as D1 receptor agonists, subsequent research has revealed a more nuanced pharmacological profile.

SKF 83959 is characterized as a partial agonist at the dopamine D1 receptor, exhibiting activity at the canonical Gs/adenylyl cyclase signaling pathway.[1][3] It has also been investigated for its potential to activate a Gq/phospholipase C (PLC) signaling cascade, possibly through the formation of D1-D2 receptor heterodimers, though this remains a subject of ongoing research and debate.[4][5][6][7][8] In some cellular systems and in vivo contexts, SKF 83959 can act as a functional D1 antagonist.[2][9] Furthermore, it displays affinity for other receptors, including the α2-adrenoceptor.[2]

SKF 83566 is primarily characterized as a potent D1-like dopamine receptor antagonist.[10][11] In addition to its D1 receptor activity, SKF 83566 is also a competitive inhibitor of the dopamine transporter (DAT), which adds another layer to its pharmacological effects.[10][11][12]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of key SKF compounds at various molecular targets.

Table 1: Binding Affinities (Ki/K0.5) of SKF 83959

Target ReceptorSpeciesKi/K0.5 (nM)Reference
D1 ReceptorRat1.18[13][14]
D1-like ReceptorRat2.5 ± 0.2[1]
D1 ReceptorHuman1.1 ± 0.1[1]
D2 ReceptorRat920[13][14]
D2 ReceptorRat1100 ± 200[1]
D3 ReceptorRat399[13][14]
D5 ReceptorRat7.56[13][14]
α2-Adrenoceptor-pKi = 6.41[2]

Table 2: Functional Activity (IC50/EC50) of SKF 83566

TargetActivityPotency (µM)Reference
Dopamine Transporter (DAT)Inhibition of [3H]DA uptakeIC50 = 5.7[10][11][12]
DAT Cocaine Binding SiteInhibition of [3H]CFT bindingIC50 = 0.51[11][12]
Dopamine ReleaseEnhancement of evoked [DA]oEC50 = 1.3[10]

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.[15][16]

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human dopamine receptors).[15]

  • Radioligand (e.g., [3H]SCH23390 for D1 receptors).

  • Test compound (e.g., SKF 83959).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding agent (e.g., 10 µM Butaclamol).[15]

  • 96-well plates.

  • Cell harvester and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding agent.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[16]

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Radioligand & Test Compound mix Combine Membranes, Radioligand & Test Compound in 96-well plate prep_ligand->mix prep_mem Prepare Receptor Membranes prep_mem->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in Gs and Gi-coupled receptor signaling.[17][18]

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells expressing the D1 receptor).

  • Test compound.

  • cAMP detection kit (e.g., using TR-FRET or luminescence).

  • Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

  • Forskolin (for studying Gi-coupled receptors).

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with a PDE inhibitor.

  • Add the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[19]

  • Lyse the cells and follow the protocol for the specific cAMP detection kit to measure cAMP levels.

  • Plot the cAMP response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

G start Seed Cells in 96-well Plate pretreat Pre-treat with PDE Inhibitor start->pretreat add_compound Add Test Compound (Agonist or Antagonist) pretreat->add_compound incubate Incubate at 37°C add_compound->incubate lyse Lyse Cells & Add Detection Reagents incubate->lyse measure Measure cAMP Signal (e.g., TR-FRET) lyse->measure analyze Analyze Data (EC50/IC50) measure->analyze

Workflow for a cell-based cAMP accumulation assay.

Signaling Pathways

Canonical D1 Receptor Signaling

The classical signaling pathway for the dopamine D1 receptor involves coupling to the Gs/olf family of G proteins.[20] Activation of this pathway leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[20] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32, leading to a cascade of intracellular events that modulate neuronal excitability and gene expression.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R D1 Receptor Gs Gs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Targets Downstream Targets PKA->Targets phosphorylates Dopamine Dopamine Dopamine->D1R binds

Canonical D1 Receptor Gs/olf-cAMP Signaling Pathway.
Proposed D1-D2 Heteromer Gq/PLC Signaling

A non-canonical signaling pathway has been proposed for D1-like receptors, particularly in the context of D1-D2 receptor heterodimers. This pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4][5][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[21] SKF 83959 has been reported to preferentially activate this pathway.[5][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol D1D2 D1-D2 Heteromer Gq Gq/11 D1D2->Gq activates PLC Phospholipase C Gq->PLC stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC SKF83959 SKF 83959 SKF83959->D1D2 binds

Proposed D1-D2 Heteromer Gq/PLC Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SKF 103784, a Vasopressin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving SKF 103784, a vasopressin antagonist. The information is based on established methodologies for studying vasopressin receptor antagonists in rodent models, offering a foundational guide for investigating the pharmacological effects of this compound on cardiovascular and renal systems.

Introduction to this compound and Vasopressin Antagonism

This compound is a vasopressin antagonist, a class of drugs that blocks the action of vasopressin (also known as antidiuretic hormone, ADH). Vasopressin plays a crucial role in regulating water and salt balance, blood pressure, and various endocrine functions. By antagonizing vasopressin receptors (V1a and V2), this compound is expected to induce aquaresis (water diuresis without significant electrolyte loss), modulate blood pressure, and have potential therapeutic applications in conditions such as hyponatremia, heart failure, and polycystic kidney disease.[1][2][3][4][5]

Key In Vivo Experimental Models

The following are detailed protocols for key in vivo experiments to characterize the effects of this compound. These protocols are adapted from studies on other vasopressin antagonists and can be tailored for this compound.

Evaluation of Aquaretic Effects in Hydropenic Rats

This protocol is designed to assess the water diuretic (aquaretic) properties of this compound.

Objective: To determine the dose-dependent effect of this compound on urine volume and osmolality in water-deprived rats.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are to be used.

  • Acclimation: House the rats in individual metabolic cages for at least 3 days for acclimation, with free access to standard chow and water.

  • Hydropenia: Induce hydropenia by depriving the rats of water for 18-24 hours prior to the experiment. Food should be available ad libitum.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline, DMSO).

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous, subcutaneous, or oral gavage). A range of doses should be tested to determine a dose-response relationship. For a similar vasopressin antagonist, SK&F 101926, doses of 20 µg/kg/day have been shown to be effective.[6]

  • Sample Collection and Measurements:

    • Collect urine at regular intervals (e.g., every 2 hours for 6-8 hours) using the metabolic cages.

    • Measure urine volume for each collection period.

    • Determine urine osmolality using an osmometer.

    • At the end of the experiment, blood samples can be collected to measure plasma electrolyte concentrations and vasopressin levels.

  • Data Analysis: Compare the urine volume and osmolality between the this compound-treated groups and the vehicle-treated control group.

Expected Outcome: this compound is expected to cause a dose-dependent increase in urine volume and a decrease in urine osmolality, characteristic of an aquaretic agent.[2][6]

Cardiovascular Effects in a Rat Model of Congestive Heart Failure (CHF)

This protocol evaluates the impact of this compound on cardiovascular parameters in a well-established model of CHF.

Objective: To assess the effects of this compound on cardiac function, blood pressure, and cardiac hypertrophy in rats with CHF.

Experimental Protocol:

  • CHF Induction (Aortocaval Fistula Model):

    • Anesthetize male Sprague-Dawley rats.

    • Perform a laparotomy to expose the abdominal aorta and inferior vena cava.

    • Create a fistula between the aorta and vena cava using an 18-gauge needle to induce volume overload and subsequent heart failure.[7]

    • Sham-operated control rats will undergo the same surgical procedure without the creation of the fistula.

  • Post-Operative Care and Recovery: Allow the rats to recover for a period of 4-6 weeks to allow for the development of stable CHF.

  • Drug Administration:

    • Administer this compound or vehicle daily for a specified period (e.g., 4 weeks) via oral gavage or osmotic minipumps for continuous infusion. Doses for similar compounds in CHF models have been in the range of 3.0 mg/kg/day.[7]

  • Hemodynamic Monitoring:

    • At the end of the treatment period, anesthetize the rats and insert a catheter into the carotid artery to measure mean arterial pressure (MAP) and heart rate (HR).

    • For more detailed cardiac function analysis, a catheter can be inserted into the left ventricle to measure parameters such as left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and excise the hearts.

    • Measure the heart weight to body weight ratio as an index of cardiac hypertrophy.[7]

    • Perform histological analysis (e.g., H&E, Masson's trichrome staining) to assess cardiac fibrosis and myocyte size.

  • Data Analysis: Compare the hemodynamic parameters and cardiac hypertrophy indices between the this compound-treated CHF rats, vehicle-treated CHF rats, and sham-operated controls.

Expected Outcome: Vasopressin V1a and V2 antagonists have been shown to reduce cardiac hypertrophy in CHF models.[7] this compound may therefore be expected to improve cardiac function and reduce cardiac remodeling.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of various vasopressin antagonists in rats, which can serve as a reference for designing studies with this compound.

Table 1: Effects of Vasopressin Antagonists on Renal Function in Rats

CompoundDose and RouteAnimal ModelKey FindingsReference
SK&F 10192620 µg/kg/dayHydropenic ratsDose-dependent increase in renal water excretion.[6]
SR 121463B0.3 mg/kg, IVRats with CHFSignificant increase in urinary flow rate (from 20.8 to 91.6 µl/min).[7]
SR 121463B3.0 mg/kg/day, chronicRats with CHF2 to 5-fold increase in daily urinary volume.[7]

Table 2: Cardiovascular Effects of Vasopressin Antagonists in Rats

CompoundDose and RouteAnimal ModelKey FindingsReference
TMe-AVP5.0 µg/kg, IVWater-deprived ratsSignificant increase in heart rate.[8]
SR 49059 & SR 121463B3.0 mg/kg/day, 4 weeksRats with CHFSignificant reduction in heart weight.[7]
Nelivaptan10 mg/kg, IPOvariectomized rats with chronic mild stressAmeliorated aortic compliance.[9]

Signaling Pathways and Experimental Workflows

Vasopressin V2 Receptor Signaling Pathway in the Kidney

The following diagram illustrates the signaling pathway of the vasopressin V2 receptor in the renal collecting duct, which is the primary target for the aquaretic effects of this compound.

V2R_Signaling cluster_blood Blood Vessel cluster_lumen Collecting Duct Lumen (Urine) AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicles PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Translocation to Apical Membrane cluster_blood cluster_blood Water Water Water->AQP2_channel Reabsorption

Caption: Vasopressin V2 receptor signaling pathway in the renal collecting duct.

Experimental Workflow for In Vivo Cardiovascular Study

The following diagram outlines the general workflow for an in vivo study investigating the cardiovascular effects of this compound in a rat model.

experimental_workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model disease_induction Induce Disease Model (e.g., CHF via Aortocaval Fistula) animal_model->disease_induction acclimation Acclimation and Recovery disease_induction->acclimation grouping Randomize into Treatment Groups (Vehicle, this compound low dose, high dose) acclimation->grouping treatment Chronic Drug Administration grouping->treatment monitoring In-life Monitoring (Body weight, food/water intake) treatment->monitoring hemodynamics Terminal Hemodynamic Measurements (MAP, HR, LVSP, LVEDP) monitoring->hemodynamics tissue_collection Euthanasia and Tissue Collection (Heart, Kidneys) hemodynamics->tissue_collection analysis Data Analysis (Histology, Biomarkers) tissue_collection->analysis end End analysis->end

Caption: General experimental workflow for a cardiovascular study of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for researchers investigating the in vivo pharmacology of this compound. By leveraging established models for vasopressin antagonists, scientists can effectively characterize the aquaretic, cardiovascular, and other systemic effects of this compound. Careful dose selection, appropriate animal models, and detailed endpoint analysis will be critical for elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols for SKF 103784 in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 103784 is identified as a vasopressin antagonist, a class of compounds that block the action of vasopressin (also known as antidiuretic hormone, ADH) at its receptors.[1] Vasopressin plays a crucial role in regulating water and salt balance, blood pressure, and various social behaviors. Its effects are mediated through at least three receptor subtypes: V1a, V1b, and V2. By inhibiting the physiological responses induced by vasopressin, this compound serves as a valuable research tool for investigating biological processes and pathological conditions related to the vasopressin system. These include studies in cardiovascular disease, endocrine dysfunction, and renal function.[1]

Mechanism of Action

This compound functions by competitively binding to vasopressin receptors, thereby preventing the endogenous ligand, arginine vasopressin (AVP), from activating its downstream signaling cascades. The specific affinity and selectivity of this compound for the different vasopressin receptor subtypes (V1a, V1b, V2) would determine its precise pharmacological profile and its suitability for specific research applications. Unfortunately, publicly available data on the specific binding affinities (e.g., IC50 or Ki values) of this compound for these receptors are limited. Researchers are advised to perform in-house receptor binding or functional assays to determine these parameters.

Data Presentation

Due to the limited availability of public quantitative data for this compound, the following tables are provided as templates. Researchers should populate these tables with their own experimental data.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandKi (nM)IC50 (nM)Assay Conditions
Human V1a[3H]-Arginine VasopressinData not availableData not availablee.g., CHO cell membranes, 25°C, 60 min
Human V1b[3H]-Arginine VasopressinData not availableData not availablee.g., Pituitary cell membranes, 25°C, 60 min
Human V2[3H]-Arginine VasopressinData not availableData not availablee.g., HEK293 cell membranes, 25°C, 60 min

Table 2: In Vitro Functional Activity of this compound

Assay TypeCell LineAgonistThis compound IC50 (nM)Functional Readout
Calcium Mobilization (V1a)A7r5 cellsArginine VasopressinData not availableIntracellular Ca2+ concentration
cAMP Accumulation (V2)HEK293 cellsArginine VasopressinData not availableIntracellular cAMP levels

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by vasopressin, which can be inhibited by this compound.

G Vasopressin V1a Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq_11 Gq/11 V1aR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction, Glycogenolysis) PKC->Cellular_Response SKF103784 This compound SKF103784->V1aR

Caption: Vasopressin V1a Receptor Signaling Pathway.

G Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Apical_Membrane Apical Membrane Insertion AQP2_vesicles->Apical_Membrane Water_Reabsorption Increased Water Reabsorption Apical_Membrane->Water_Reabsorption SKF103784 This compound SKF103784->V2R

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. Specific concentrations and incubation times should be optimized based on the experimental system and the determined potency of the compound.

Protocol 1: In Vitro Vasopressin Receptor Binding Assay

Objective: To determine the binding affinity of this compound for vasopressin receptors.

Materials:

  • Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).

  • Radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled vasopressin, and varying concentrations of this compound or unlabeled vasopressin (for competition curve).

  • Add cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place filters in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine Ki and IC50 values.

G Workflow for In Vitro Receptor Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prep_Compound Prepare this compound Serial Dilutions Mix_Reagents Combine Reagents in 96-well Plate Prep_Compound->Mix_Reagents Prep_Radioligand Prepare Radiolabeled Vasopressin Solution Prep_Radioligand->Mix_Reagents Prep_Membranes Prepare Cell Membrane Suspension Prep_Membranes->Mix_Reagents Incubate Incubate to Reach Equilibrium Mix_Reagents->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50/Ki Determination) Scintillation->Data_Analysis

Caption: Workflow for In Vitro Receptor Binding Assay.

Protocol 2: In Vivo Study of Diuretic Effects in Rodents

Objective: To evaluate the aquaretic (water excretion) effects of this compound in a rodent model.

Materials:

  • Male Sprague-Dawley rats (or other suitable strain).

  • This compound.

  • Vehicle (e.g., saline, DMSO, or as appropriate for solubility).

  • Metabolic cages for urine collection.

  • Water and food ad libitum.

Procedure:

  • Acclimate rats to metabolic cages for at least 24 hours before the experiment.

  • Fast animals overnight with free access to water.

  • On the day of the experiment, administer a water load (e.g., 25 mL/kg, oral gavage) to ensure a hydrated state.

  • Immediately after the water load, administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Collect urine at specified time intervals (e.g., every hour for 4-6 hours).

  • Measure the total urine volume for each animal at each time point.

  • (Optional) Analyze urine for electrolyte concentration (Na+, K+) and osmolality to distinguish aquaresis from diuresis.

  • Analyze the data to compare urine output and composition between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a vasopressin antagonist with potential applications in a wide range of laboratory research areas. The protocols and information provided here serve as a starting point for investigators. It is imperative for researchers to empirically determine the specific pharmacological properties of this compound within their experimental systems to ensure accurate and reproducible results. Further characterization of its receptor selectivity and potency will greatly enhance its utility as a scientific tool.

References

Application Notes and Protocols: SKF 103784 for Rodent Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodent Models of Heart Failure

A variety of rodent models are available to recapitulate the different aspects of human heart failure. The choice of model depends on the specific research question and the desired pathophysiology to be investigated.[1][4]

Table 1: Common Rodent Models of Heart Failure

Model TypeInduction MethodKey FeaturesSpecies
Pressure Overload Transverse Aortic Constriction (TAC) or Aortic BandingLeft ventricular hypertrophy, fibrosis, diastolic and systolic dysfunction. Mimics hypertension-induced heart failure.[1][5][6]Mouse, Rat
Ascending Aortic Constriction (AAC)Similar to TAC, induces pressure overload closer to the aortic valve.[7]Rat
Abdominal Aortic BandingSlower progression of hypertension and heart failure.[1]Rat
Myocardial Infarction Left Anterior Descending (LAD) Coronary Artery LigationMyocardial ischemia, infarction, ventricular remodeling, and systolic dysfunction.[5][6][8]Mouse, Rat
Volume Overload Aortocaval Fistula (ACF)Creates an arteriovenous shunt, leading to chronic volume overload and eccentric hypertrophy.[8]Rat
Hypertension Dahl Salt-Sensitive (DSS) Rats on a High-Salt DietGradual development of hypertension, left ventricular hypertrophy, and diastolic dysfunction.[1][3][5][6]Rat
Spontaneously Hypertensive Rats (SHR)Genetically predisposed to hypertension, leading to cardiac hypertrophy and failure.[1][3]Rat
Angiotensin II InfusionSubcutaneous osmotic minipumps deliver angiotensin II, inducing hypertension and cardiac hypertrophy.[1]Mouse, Rat
Metabolic/Diabetic Streptozotocin (STZ)-induced DiabetesInduces hyperglycemia and can lead to diabetic cardiomyopathy.[4]Mouse, Rat
Obese ZSF1 RatsModel of obesity, metabolic syndrome, and heart failure with preserved ejection fraction (HFpEF).[9]Rat
High-Fat Diet (HFD)Can be combined with other models to mimic comorbidities.[4]Mouse, Rat
Genetic Models Transgenic or Knockout/Knock-in MiceTarget specific genes involved in cardiac function and disease to model various cardiomyopathies.[3]Mouse

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for commonly used heart failure models.

Protocol 1: Transverse Aortic Constriction (TAC) in Mice

Objective: To induce pressure overload-induced cardiac hypertrophy and heart failure.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 7-0 silk)

  • 27-gauge needle

  • Mechanical ventilator

Procedure:

  • Anesthetize the mouse and place it in a supine position.

  • Intubate the mouse and connect it to a mechanical ventilator.

  • Perform a thoracotomy to expose the aortic arch.

  • Carefully separate the transverse aorta from the surrounding tissues.

  • Pass a suture underneath the aorta between the innominate and left common carotid arteries.

  • Place a 27-gauge needle parallel to the aorta.

  • Tie the suture snugly around the aorta and the needle.

  • Quickly remove the needle to create a defined constriction.

  • Close the chest cavity in layers.

  • Provide post-operative care, including analgesia and monitoring.

Protocol 2: Myocardial Infarction by LAD Ligation in Rats

Objective: To induce a myocardial infarction leading to left ventricular dysfunction.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., sodium pentobarbital, ketamine/xylazine)

  • Surgical instruments

  • Suture material (e.g., 6-0 polypropylene)

  • Mechanical ventilator

Procedure:

  • Anesthetize the rat and connect it to a mechanical ventilator.

  • Perform a left thoracotomy in the fourth intercostal space to expose the heart.

  • Gently retract the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass a suture needle under the LAD artery, approximately 2-3 mm from its origin.

  • Permanently ligate the artery by tying a secure knot.

  • Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.

  • Close the chest and provide post-operative care.

Dosage Determination for SKF 103784

As specific dosage information for this compound in heart failure models is not available, a dose-response study is essential.

Workflow for Dose-Finding Study:

Caption: Workflow for a dose-finding study of this compound.

Signaling Pathways in Heart Failure

Understanding the underlying molecular mechanisms of heart failure is critical for developing targeted therapies. Several key signaling pathways are dysregulated in the failing heart.[10][11]

1. Neurohormonal Activation: In response to decreased cardiac output, the body activates neurohormonal systems, including the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system.[12][13][14] While initially compensatory, chronic activation of these systems contributes to vasoconstriction, sodium and water retention, and adverse cardiac remodeling.[12][15]

G cluster_0 Systemic Response cluster_1 Cellular Effects Decreased Cardiac Output Decreased Cardiac Output RAAS Activation RAAS Activation Decreased Cardiac Output->RAAS Activation Sympathetic Nervous System Activation Sympathetic Nervous System Activation Decreased Cardiac Output->Sympathetic Nervous System Activation Angiotensin II Angiotensin II RAAS Activation->Angiotensin II Aldosterone Aldosterone RAAS Activation->Aldosterone Norepinephrine Norepinephrine Sympathetic Nervous System Activation->Norepinephrine Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Fibrosis Fibrosis Angiotensin II->Fibrosis Hypertrophy Hypertrophy Angiotensin II->Hypertrophy Aldosterone->Fibrosis Norepinephrine->Hypertrophy Pressure Overload Pressure Overload G-protein Coupled Receptors G-protein Coupled Receptors Pressure Overload->G-protein Coupled Receptors Neurohormonal Stimuli Neurohormonal Stimuli Neurohormonal Stimuli->G-protein Coupled Receptors MAPK Pathway MAPK Pathway G-protein Coupled Receptors->MAPK Pathway CaMKII Pathway CaMKII Pathway G-protein Coupled Receptors->CaMKII Pathway Akt/mTOR Pathway Akt/mTOR Pathway G-protein Coupled Receptors->Akt/mTOR Pathway Pathological Gene Expression Pathological Gene Expression MAPK Pathway->Pathological Gene Expression CaMKII Pathway->Pathological Gene Expression Akt/mTOR Pathway->Pathological Gene Expression Cardiac Hypertrophy Cardiac Hypertrophy Pathological Gene Expression->Cardiac Hypertrophy Fibrosis Fibrosis Pathological Gene Expression->Fibrosis Apoptosis Apoptosis Pathological Gene Expression->Apoptosis

References

Preparing Vasopressin Receptor Antagonists for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive searches for a chemical compound specifically designated as "SKF 103784" intended for cell culture applications did not yield a product information sheet or specific experimental data. The search results were predominantly associated with the industrial company SKF. Without critical information such as solubility, molecular weight, and recommended working concentrations, a detailed and validated protocol for this specific compound cannot be provided.

The following application notes and protocols are therefore presented as a general guide for the preparation and use of a hypothetical vasopressin receptor antagonist in a cell culture setting. Researchers must consult the product-specific data sheet provided by the supplier for accurate information.

Introduction

Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water and salt balance, as well as in the pathophysiology of cardiovascular and endocrine diseases. It exerts its effects through three main G-protein coupled receptors: V1a, V1b, and V2. Vasopressin receptor antagonists are valuable tools for studying these physiological processes and for the development of novel therapeutics. This document provides a general framework for the preparation of solutions of vasopressin receptor antagonists for in vitro cell culture experiments.

Quantitative Data Summary

The following table summarizes the essential data required from the supplier's product information sheet to prepare and use a vasopressin receptor antagonist for cell culture experiments.

ParameterRequired Information (Example)Purpose
Molecular Weight e.g., 1207.48 g/mol Essential for calculating the mass of the compound needed to prepare a stock solution of a specific molarity.
Solubility e.g., Soluble in DMSO at 100 mg/mL; sparingly soluble in ethanol; insoluble in water.Determines the appropriate solvent for preparing a concentrated stock solution.
Recommended Solvent e.g., Dimethyl sulfoxide (DMSO)Specifies the solvent that will effectively dissolve the compound at a high concentration.
Storage of Powder e.g., Store at -20°C. Protect from light.Ensures the stability and integrity of the solid compound before reconstitution.
Storage of Stock Solution e.g., Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.Preserves the activity of the reconstituted compound and prevents degradation.
Recommended Working Concentration Range e.g., 1 µM - 10 µMProvides a starting point for determining the effective concentration for specific cell-based assays.
Purity e.g., >98%Indicates the percentage of the desired compound, ensuring the reliability of experimental results.

Experimental Protocols

The following are generalized protocols for the preparation of stock and working solutions of a powdered vasopressin receptor antagonist for use in cell culture. It is imperative to replace the placeholder values with the specific information provided on the product data sheet for your compound.

Materials
  • Vasopressin receptor antagonist (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

Protocol for Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations based on the desired concentration and the molecular weight of your specific compound.

  • Determine the required mass of the compound:

    • Use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

  • Reconstitution:

    • Aseptically weigh the calculated mass of the powdered compound.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or as recommended by the supplier, protected from light.

Protocol for Preparation of a Working Solution

This protocol describes the dilution of the concentrated stock solution to a final working concentration in cell culture medium.

  • Thaw the Stock Solution:

    • Remove one aliquot of the concentrated stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilution:

    • Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final working concentration.

    • Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be cytotoxic. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

    • Example for a 10 µM working solution from a 10 mM stock:

      • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium to get a 10 µM solution.

      • Then, add the desired volume of this intermediate solution to your cell culture wells. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would have already made your 10 µM working solution. If you wanted a final concentration of 1 µM, you would add 100 µL of the 10 µM intermediate solution to 900 µL of medium in the well.

  • Application to Cells:

    • Gently mix the working solution by pipetting.

    • Remove the existing medium from your cultured cells and replace it with the medium containing the working concentration of the vasopressin receptor antagonist.

    • Incubate the cells for the desired experimental duration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of the vasopressin V1a and V2 receptors and a general experimental workflow for preparing a compound for cell culture.

G Experimental Workflow for Compound Preparation cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Experimental workflow for preparing a compound for cell culture.

G Vasopressin V1a Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Vasoconstriction, Glycogenolysis) Ca2->Response PKC->Response Antagonist This compound (Antagonist) Antagonist->V1aR

Simplified signaling pathway of the vasopressin V1a receptor.

G Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Response Increased Water Reabsorption Membrane->Response Antagonist This compound (Antagonist) Antagonist->V2R

Simplified signaling pathway of the vasopressin V2 receptor.

Application Notes and Protocols for In Vitro Efficacy Testing of SKF 103784

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 103784 is identified as a vasopressin antagonist, targeting the vasopressin receptors which are members of the G protein-coupled receptor (GPCR) family. The vasopressin receptor system plays a crucial role in regulating water and salt balance, as well as cardiovascular and endocrine functions. Consequently, antagonists like this compound are valuable tools for studying these physiological processes and for exploring potential therapeutic interventions in related pathologies.

The efficacy of a vasopressin antagonist is determined by its ability to block the downstream signaling initiated by the natural ligand, arginine vasopressin (AVP). There are three main subtypes of vasopressin receptors: V1a, V1b, and V2.

  • V1a and V1b receptors are coupled to the Gq/11 protein. Upon activation, they initiate a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]).

  • V2 receptors are coupled to the Gs protein, and their activation stimulates adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP).

This document provides detailed protocols for in vitro assays to determine the efficacy of this compound by measuring its ability to inhibit agonist-induced signaling through the V1a and V2 vasopressin receptors.

Signaling Pathways

The signaling pathways for the V1a and V2 vasopressin receptors are depicted below. Efficacy testing of an antagonist like this compound involves quantifying the inhibition of these pathways in the presence of an agonist.

V1a_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release Stimulates Ca_release->PKC Activates Cell_response Cellular Response (e.g., Vasoconstriction) PKC->Cell_response SKF103784 This compound (Antagonist) SKF103784->V1aR Inhibits

Caption: V1a Vasopressin Receptor Signaling Pathway.

V2_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Trafficking PKA->AQP2 Phosphorylates and promotes Cell_response Cellular Response (e.g., Water Reabsorption) AQP2->Cell_response SKF103784 This compound (Antagonist) SKF103784->V2R Inhibits

Caption: V2 Vasopressin Receptor Signaling Pathway.

Data Presentation

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). The following table summarizes hypothetical efficacy data for a vasopressin antagonist. Note: Specific experimental data for this compound is not publicly available; these values are for illustrative purposes.

Assay TypeReceptor SubtypeCell LineAgonist Used (EC80)ParameterIllustrative Value
Functional Antagonism
Calcium MobilizationHuman V1aCHO-K1Arginine VasopressinIC5015 nM
cAMP AccumulationHuman V2HEK293Arginine VasopressinIC5025 nM
Radioligand Binding
Competition BindingHuman V1aCHO-K1 Membranes[³H]-Arginine VasopressinKi5 nM
Competition BindingHuman V2HEK293 Membranes[³H]-Arginine VasopressinKi10 nM

Experimental Protocols

V1a Receptor-Mediated Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a V1a receptor agonist.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture CHO-K1 cells stably expressing human V1a receptor cell_plating 2. Plate cells in a 96-well, black-walled, clear-bottom plate cell_culture->cell_plating dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading pre_incubation 4. Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation agonist_addition 5. Add AVP (at EC80 concentration) to stimulate the V1a receptor pre_incubation->agonist_addition measurement 6. Measure fluorescence intensity kinetically using a plate reader agonist_addition->measurement data_processing 7. Calculate the peak fluorescence response for each well measurement->data_processing dose_response 8. Plot % inhibition vs. log[this compound] and fit to a sigmoidal curve data_processing->dose_response ic50_calc 9. Determine the IC50 value dose_response->ic50_calc

Caption: Workflow for V1a Calcium Mobilization Assay.

Materials:

  • CHO-K1 cells stably expressing the human V1a vasopressin receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • 96-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Arginine Vasopressin (AVP)

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture and Plating:

    • Culture the V1a receptor-expressing CHO-K1 cells to approximately 80-90% confluency.

    • Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells gently with Assay Buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) solution prepared in Assay Buffer.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a pre-determined EC80 concentration of AVP into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the AVP-only control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

V2 Receptor-Mediated cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit the production of cAMP induced by a V2 receptor agonist.

cAMP_Accumulation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis and Detection cell_culture 1. Culture HEK293 cells stably expressing human V2 receptor cell_plating 2. Plate cells in a 384-well white, opaque plate cell_culture->cell_plating pre_treatment 3. Pre-treat cells with a PDE inhibitor (e.g., IBMX) cell_plating->pre_treatment pre_incubation 4. Pre-incubate cells with varying concentrations of this compound pre_treatment->pre_incubation agonist_addition 5. Add AVP (at EC80 concentration) to stimulate the V2 receptor pre_incubation->agonist_addition incubation 6. Incubate for 30 minutes at 37°C to allow for cAMP accumulation agonist_addition->incubation lysis_detection 7. Lyse cells and detect cAMP levels using a suitable kit (e.g., HTRF, LANCE) incubation->lysis_detection dose_response 8. Plot signal vs. log[this compound] and fit to a sigmoidal curve lysis_detection->dose_response ic50_calc 9. Determine the IC50 value dose_response->ic50_calc

Application Notes and Protocols for Studying Aquaporin-2 Regulation with SKF-103784

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: The following protocols are generalized based on studies of AQP2 regulation and other vasopressin antagonists. Optimal concentrations of SKF-103784, incubation times, and expected quantitative results should be determined empirically for each specific experimental system.

Mechanism of Action

SKF-103784 is expected to act as a competitive antagonist at the vasopressin V2 receptor (V2R) on the basolateral membrane of renal collecting duct cells. By blocking the binding of vasopressin to its receptor, SKF-103784 would inhibit the downstream signaling cascade that leads to AQP2 translocation. This includes the inhibition of adenylyl cyclase activation, a subsequent decrease in intracellular cyclic AMP (cAMP) levels, and reduced activation of protein kinase A (PKA). PKA-mediated phosphorylation of AQP2 at key serine residues (S256, S264, and S269) is a crucial step for its trafficking to the apical membrane. Therefore, SKF-103784 is hypothesized to prevent this phosphorylation and subsequent membrane insertion of AQP2, leading to a decrease in water reabsorption.

Key Experiments for Studying SKF-103784 Effects on AQP2 Regulation

  • Inhibition of Vasopressin-Induced AQP2 Translocation: To visualize the effect of SKF-103784 on the subcellular localization of AQP2.

  • Inhibition of Vasopressin-Induced AQP2 Phosphorylation: To quantify the effect of SKF-103784 on the phosphorylation status of AQP2 at specific sites.

  • Measurement of Intracellular cAMP Levels: To confirm the antagonistic effect of SKF-103784 on the V2R signaling pathway.

Data Presentation

While specific quantitative data for SKF-103784 is not available, the following tables illustrate how data from such experiments could be structured. The values presented are hypothetical and for illustrative purposes only.

Table 1: Effect of SKF-103784 on Vasopressin-Induced AQP2 Apical Membrane Localization

TreatmentAQP2 Apical Membrane Fluorescence Intensity (Arbitrary Units)
Vehicle Control100 ± 15
Vasopressin (10 nM)450 ± 35
SKF-103784 (1 µM)110 ± 20
Vasopressin (10 nM) + SKF-103784 (1 µM)125 ± 25

Table 2: Effect of SKF-103784 on Vasopressin-Induced AQP2 Phosphorylation at Serine 256

TreatmentPhospho-S256 AQP2 / Total AQP2 Ratio (Relative to Vehicle)
Vehicle Control1.0
Vasopressin (10 nM)5.2
SKF-103784 (1 µM)1.1
Vasopressin (10 nM) + SKF-103784 (1 µM)1.3

Table 3: Effect of SKF-103784 on Vasopressin-Induced Intracellular cAMP Levels

TreatmentIntracellular cAMP Concentration (pmol/mg protein)
Vehicle Control5 ± 0.8
Vasopressin (10 nM)25 ± 3.2
SKF-103784 (1 µM)6 ± 1.1
Vasopressin (10 nM) + SKF-103784 (1 µM)7 ± 1.5

Experimental Protocols

Protocol 1: Immunofluorescence Staining for AQP2 Translocation in Cultured Renal Collecting Duct Cells (e.g., mpkCCD cells)

Materials:

  • Cultured mpkCCD cells grown on permeable supports

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-AQP2

  • Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Vasopressin

  • SKF-103784

Procedure:

  • Seed mpkCCD cells on permeable supports and grow to confluence.

  • Pre-treat cells with SKF-103784 at various concentrations for a predetermined time (e.g., 30 minutes).

  • Stimulate cells with vasopressin (e.g., 10 nM) for a specified duration (e.g., 15-30 minutes). Include vehicle-treated and SKF-103784-only controls.

  • Wash cells twice with ice-cold PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary anti-AQP2 antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the permeable supports on microscope slides using mounting medium.

  • Visualize and capture images using a confocal microscope.

  • Quantify the apical membrane fluorescence intensity using image analysis software.

Protocol 2: Western Blotting for AQP2 Phosphorylation

Materials:

  • Cultured renal collecting duct cells or isolated inner medullary collecting ducts (IMCDs)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total AQP2, anti-phospho-S256 AQP2, anti-phospho-S269 AQP2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Vasopressin

  • SKF-103784

Procedure:

  • Treat cultured cells or isolated IMCDs with SKF-103784 and/or vasopressin as described in Protocol 1.

  • Lyse cells or tissue in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-S256 AQP2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total AQP2 antibody for normalization.

  • Quantify band intensities using densitometry software.

Protocol 3: Intracellular cAMP Measurement

Materials:

  • Cultured renal collecting duct cells

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Lysis buffer (provided with the cAMP assay kit)

  • cAMP enzyme immunoassay (EIA) kit

  • Vasopressin

  • SKF-103784

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes.

  • Pre-treat cells with SKF-103784 at various concentrations for 30 minutes.

  • Stimulate cells with vasopressin (e.g., 10 nM) for 10 minutes.

  • Lyse the cells according to the cAMP assay kit instructions.

  • Perform the cAMP EIA according to the manufacturer's protocol.

  • Measure the absorbance using a plate reader.

  • Calculate the intracellular cAMP concentration based on a standard curve.

  • Normalize cAMP levels to the total protein concentration of each sample.

Visualizations

G cluster_0 Vasopressin Signaling Pathway for AQP2 Translocation AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates S256, S269 pAQP2 Phosphorylated AQP2 AQP2_vesicle->pAQP2 Membrane Apical Membrane Insertion pAQP2->Membrane Translocation SKF SKF-103784 SKF->V2R Blocks

Caption: Vasopressin-AQP2 signaling pathway and the inhibitory point of SKF-103784.

G cluster_1 Experimental Workflow: AQP2 Translocation Assay step1 1. Culture renal cells on permeable supports step2 2. Pre-treat with SKF-103784 step1->step2 step3 3. Stimulate with Vasopressin step2->step3 step4 4. Fix and Permeabilize Cells step3->step4 step5 5. Immunostain for AQP2 step4->step5 step6 6. Confocal Microscopy step5->step6 step7 7. Quantify Apical Membrane Fluorescence step6->step7

Caption: Workflow for assessing SKF-103784's effect on AQP2 translocation.

G cluster_2 Experimental Workflow: AQP2 Phosphorylation Assay step1 1. Treat cells with SKF-103784 and Vasopressin step2 2. Lyse cells and quantify protein step1->step2 step3 3. SDS-PAGE and Western Blot step2->step3 step4 4. Probe with anti-phospho-AQP2 antibody step3->step4 step5 5. Re-probe with anti-total-AQP2 antibody step4->step5 step6 6. Densitometry and Analysis step5->step6

Caption: Workflow for analyzing SKF-103784's impact on AQP2 phosphorylation.

Application Notes and Protocols for SKF 103784 in Kidney Tissue Slice Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 103784 is identified as a vasopressin antagonist, a class of compounds that inhibit the physiological responses mediated by the hormone vasopressin (also known as antidiuretic hormone, ADH).[1] In the kidney, vasopressin plays a crucial role in regulating water and salt balance primarily through its interaction with the vasopressin V2 receptor (V2R) in the collecting ducts. By antagonizing this receptor, this compound can be a valuable tool for studying renal physiology, pathophysiology, and for the preclinical evaluation of new therapeutic agents targeting water balance disorders.

This document provides detailed application notes and protocols for the use of this compound in ex vivo kidney tissue slice preparations, a model system that preserves the complex multi-cellular architecture and physiological responsiveness of the kidney.[2][3][4]

Mechanism of Action

This compound functions as a competitive antagonist of vasopressin receptors. In the context of kidney tissue, its primary target is the V2 receptor located on the basolateral membrane of principal cells in the collecting ducts. The binding of vasopressin to the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing water reabsorption. By blocking this interaction, this compound is expected to inhibit the downstream signaling events, reduce AQP2 translocation, and consequently decrease water permeability of the collecting duct. This makes it a useful compound for studying the mechanisms of renal water handling and the pathophysiology of diseases such as hyponatremia and polycystic kidney disease.[5][6]

Quantitative Data Summary

Table 1: Pharmacological Data of Selected Vasopressin V2 Receptor Antagonists

CompoundReceptor Target(s)Ki (nM)IC50 (nM)Notes
This compound Vasopressin AntagonistNot AvailableNot AvailableStarting concentration for dose-response studies is recommended in the range of 10 nM - 1 µM.
TolvaptanSelective V2 Antagonist-~1.5 (human V2)Orally active, used in the treatment of hyponatremia.
LixivaptanSelective V2 Antagonist-1.2 (human V2)Potent and selective V2 receptor antagonist.
ConivaptanV1a/V2 AntagonistV1a: 0.48, V2: 3.04V1a: 14.3, V2: 1.95Dual antagonist, administered intravenously.
MozavaptanV1/V2 Antagonist-V1: 1200, V2: 14Shows selectivity for the V2 receptor over the V1 receptor.

Disclaimer: The data for compounds other than this compound are provided for reference and to guide experimental design. The optimal concentration of this compound must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of Precision-Cut Kidney Slices (PCKS)

This protocol is adapted from established methods for preparing murine or rat kidney slices.[7][8]

Materials:

  • Freshly excised kidneys (mouse or rat)

  • Ice-cold Krebs-Henseleit buffer (or similar physiological buffer) supplemented with 25 mM D-glucose, 25 mM NaHCO₃, and 10 mM HEPES

  • Carbogen gas (95% O₂, 5% CO₂)

  • Krumdieck tissue slicer, Stadie-Riggs tissue slicer, or a vibratome

  • 6-well culture plates

  • Williams' Medium E (or other suitable culture medium)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vasopressin (or a selective V2 receptor agonist like desmopressin) for stimulation

Procedure:

  • Immediately after euthanasia and kidney excision, place the kidneys in ice-cold, carbogen-gassed Krebs-Henseleit buffer.

  • Remove the renal capsule and any surrounding adipose tissue.

  • Prepare cylindrical tissue cores from the kidney using a coring tool.

  • Mount the tissue core in the tissue slicer (Krumdieck or vibratome) and cut slices of 200-300 µm thickness in ice-cold buffer.

  • Transfer the slices to 6-well plates containing pre-warmed and carbogen-gassed Williams' Medium E.

  • Allow the slices to equilibrate for at least 1 hour at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Treatment of Kidney Slices with this compound

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

  • After the equilibration period, replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

  • Pre-incubate the slices with this compound for 30-60 minutes.

  • Following pre-incubation, add vasopressin or a V2R agonist (e.g., desmopressin) to the medium to stimulate the V2 receptor signaling pathway. A typical concentration for desmopressin is 1-10 nM.

  • Incubate for the desired period (e.g., 30 minutes for signaling studies, or longer for changes in protein expression).

  • At the end of the incubation, slices can be processed for various downstream analyses.

Protocol 3: Downstream Analysis

1. Western Blotting for Phosphorylated Proteins:

  • Homogenize the kidney slices in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against phosphorylated proteins in the vasopressin signaling pathway (e.g., phospho-PKA substrates, phospho-AQP2).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

2. Immunohistochemistry for AQP2 Localization:

  • Fix the kidney slices in 4% paraformaldehyde.

  • Embed the fixed tissue in paraffin and section.

  • Perform antigen retrieval.

  • Incubate sections with a primary antibody against AQP2.

  • Use a fluorescently labeled secondary antibody for detection.

  • Image the sections using a confocal microscope to assess the subcellular localization of AQP2 (apical membrane vs. cytoplasm).

3. Measurement of cAMP Levels:

  • Homogenize the kidney slices in an appropriate buffer for a cAMP enzyme immunoassay (EIA) kit.

  • Follow the manufacturer's instructions to measure the intracellular cAMP concentration.

Visualizations

G cluster_membrane Basolateral Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2-containing Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicle->AQP2_channel Translocation and Insertion Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Mediates AVP Vasopressin (AVP) AVP->V2R Binds and Activates SKF103784 This compound SKF103784->V2R Blocks

Caption: Vasopressin V2 Receptor Signaling Pathway in Kidney Collecting Duct Cells.

G cluster_prep Kidney Slice Preparation cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis Kidney Excise Kidney Slicing Prepare Slices (200-300 µm) Kidney->Slicing Equilibration Equilibrate Slices (≥1 hr) Slicing->Equilibration Preincubation Pre-incubate with This compound or Vehicle Equilibration->Preincubation Stimulation Stimulate with Vasopressin/Agonist Preincubation->Stimulation Harvest Harvest Slices Stimulation->Harvest WB Western Blotting (pPKA, pAQP2) Harvest->WB IHC Immunohistochemistry (AQP2 Localization) Harvest->IHC cAMP cAMP Assay Harvest->cAMP

Caption: Experimental Workflow for Using this compound in Kidney Tissue Slices.

References

Application Notes and Protocols for Preclinical Administration of Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Example in the Context of SKF 103784

Note to the Researcher: Comprehensive preclinical data specifically for "this compound" is limited in publicly available scientific literature. The following application notes and protocols are presented as a representative guide for the preclinical evaluation of a vasopressin antagonist, based on the known mechanisms and experimental workflows for this class of compounds. This compound has been identified as a vasopressin antagonist that inhibits the physiological responses associated with the antidiuretic hormone, making it a subject of interest for studying water and salt balance, as well as cardiovascular and endocrine pathologies.[1]

Introduction

Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water reabsorption in the kidneys, blood pressure, and various other physiological processes. It exerts its effects through interaction with vasopressin receptors (V1a, V1b, and V2). Vasopressin antagonists are compounds that block these receptors, thereby inhibiting the action of vasopressin. These antagonists are investigated for their therapeutic potential in conditions such as hyponatremia, heart failure, and polycystic kidney disease.

This document provides a detailed overview of the administration and evaluation of a representative vasopressin antagonist in a preclinical setting.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table summarizes representative data that would be collected in a preclinical study of a vasopressin antagonist.

ParameterAnimal ModelTreatment Group (Dose)Control GroupOutcome
Urine Osmolality (mOsm/kg)Sprague-Dawley Rat10 mg/kg, p.o.Vehicle↓ 50% from baseline
Urine Volume (mL/24h)Congestive Heart Failure Rabbit Model5 mg/kg, i.v.Vehicle↑ 120% from baseline
Serum Sodium (mmol/L)SIADH Mouse Model30 mg/kg, s.c.Vehicle↑ from 125 to 135
Mean Arterial Pressure (mmHg)Spontaneously Hypertensive Rat20 mg/kg, i.p.Vehicle↓ 15 mmHg

Experimental Protocols

In Vivo Aquaresis Assessment in a Rat Model

Objective: To evaluate the effect of a vasopressin antagonist on urine volume and osmolality.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Investigational Vasopressin Antagonist (e.g., this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Metabolic cages

  • Osmometer

  • Standard laboratory equipment for oral gavage

Protocol:

  • Acclimatize rats to metabolic cages for 48 hours prior to the experiment, with free access to food and water.

  • At the start of the experiment (t=0), administer the vasopressin antagonist or vehicle via oral gavage. A typical dose range for a novel compound might be 1-50 mg/kg.

  • Collect urine at baseline (pre-dose) and at specified time points post-administration (e.g., 2, 4, 8, 12, and 24 hours).

  • Measure the volume of urine collected at each time point.

  • Determine the osmolality of the collected urine samples using an osmometer.

  • Record any observed adverse effects.

  • At the end of the study, blood samples may be collected for pharmacokinetic analysis.

Evaluation in a Disease Model (e.g., Syndrome of Inappropriate Antidiuretic Hormone - SIADH)

Objective: To assess the efficacy of a vasopressin antagonist in correcting hyponatremia in a model of SIADH.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Desmopressin (dDAVP) osmotic pumps

  • Investigational Vasopressin Antagonist

  • Vehicle

  • Blood gas and electrolyte analyzer

Protocol:

  • Induce SIADH in mice by subcutaneous implantation of osmotic pumps delivering dDAVP (a vasopressin analogue).

  • Monitor serum sodium levels daily to confirm the development of hyponatremia (typically <130 mmol/L).

  • Once hyponatremia is established, randomize mice into treatment and control groups.

  • Administer the investigational vasopressin antagonist or vehicle via the desired route (e.g., subcutaneous injection).

  • Collect blood samples via tail vein at specified time points (e.g., 4, 8, and 24 hours post-dose).

  • Analyze serum sodium concentrations using a blood gas and electrolyte analyzer.

  • Monitor for changes in body weight and hydration status.

Signaling Pathways and Workflows

Vasopressin V2 Receptor Signaling Pathway

V2R_Signaling cluster_cell Collecting Duct Cell Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP PKA Protein Kinase A ATP->cAMP cAMP->PKA Activates AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2_Membrane AQP2 Insertion (Apical Membrane) AQP2_Vesicles->AQP2_Membrane Translocation Water_Reabsorption Water Reabsorption AQP2_Membrane->Water_Reabsorption Increases Antagonist Vasopressin Antagonist (e.g., this compound) Antagonist->V2R Blocks

Caption: Vasopressin V2 receptor signaling pathway in a kidney collecting duct cell.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays (Receptor Binding, pK_i) Start->In_Vitro ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro->ADME PK_Study Pharmacokinetic Study (Rat/Mouse) ADME->PK_Study PD_Study Pharmacodynamic Study (Aquaresis Model) PK_Study->PD_Study Disease_Model Efficacy Study (Disease Model, e.g., SIADH) PD_Study->Disease_Model Tox_Study Preliminary Toxicology (Dose-ranging) Disease_Model->Tox_Study Data_Analysis Data Analysis & Reporting Tox_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

References

Application Notes and Protocols: Measuring Outcomes of SKF 103784 Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical data on SKF 103784 did not yield specific animal studies, quantitative outcome measures, or detailed experimental protocols for this particular compound. this compound is identified as a vasopressin antagonist, indicating its likely mechanism of action involves blocking the effects of vasopressin. However, publicly available research detailing its application and outcomes in animal models is not available at this time.

Therefore, the following sections provide a generalized framework for measuring the outcomes of a putative vasopressin antagonist in animal studies, based on the known physiological roles of vasopressin and the experimental approaches used for other compounds in this class. These are intended to be illustrative and would require adaptation for any specific future studies involving this compound, should data become available.

General Mechanism of Action of Vasopressin Antagonists

Vasopressin, also known as antidiuretic hormone (ADH), is a peptide hormone that plays crucial roles in regulating water balance, blood pressure, and various social behaviors. It exerts its effects through interaction with specific receptors, primarily V1a, V1b, and V2 receptors. A vasopressin antagonist like this compound would be expected to block the binding of vasopressin to these receptors, thereby inhibiting its physiological effects.

The primary outcomes measured in animal studies of vasopressin antagonists typically relate to their effects on renal function and cardiovascular parameters.

Hypothetical Experimental Protocols and Outcome Measures

Should animal studies of this compound be undertaken, the following experimental designs and outcome measures would be relevant for characterizing its effects.

Assessment of Aquaretic Effects in Rodent Models

Objective: To determine the effect of this compound on water excretion (aquaresis).

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

Protocol:

  • House animals individually in metabolic cages for a 48-hour acclimatization period with free access to food and water.

  • Establish baseline measurements of water intake, urine volume, and urine osmolality over a 24-hour period.

  • Administer this compound via an appropriate route (e.g., oral gavage, subcutaneous or intravenous injection) at varying doses. A vehicle control group should be included.

  • Collect urine and measure water intake continuously for 24 hours post-administration.

  • Measure urine volume, urine osmolality, and electrolyte concentrations (sodium, potassium).

  • At the end of the study, collect blood samples for measurement of serum electrolytes and osmolality.

Quantitative Data to be Collected:

ParameterUnitMeasurement Timepoints
Water IntakemL/24hBaseline, 0-4h, 4-8h, 8-24h post-dose
Urine VolumemL/24hBaseline, 0-4h, 4-8h, 8-24h post-dose
Urine OsmolalitymOsm/kgBaseline, 0-4h, 4-8h, 8-24h post-dose
Serum Sodiummmol/LBaseline, 24h post-dose
Serum OsmolalitymOsm/kgBaseline, 24h post-dose
Evaluation of Cardiovascular Effects in Anesthetized Animal Models

Objective: To assess the impact of this compound on key cardiovascular parameters.

Animal Model: Anesthetized dogs or swine.

Protocol:

  • Anesthetize the animal and maintain a stable plane of anesthesia.

  • Surgically implant catheters for the measurement of arterial blood pressure, central venous pressure, and heart rate.

  • Insert a flow probe around the femoral artery to measure blood flow.

  • Allow for a stabilization period to obtain baseline cardiovascular readings.

  • Administer this compound intravenously as a bolus or continuous infusion at escalating doses.

  • Continuously record all cardiovascular parameters throughout the administration period and for a designated post-administration observation period.

Quantitative Data to be Collected:

ParameterUnitMeasurement Condition
Mean Arterial PressuremmHgBaseline, Post-dose (various timepoints)
Heart Ratebeats/minBaseline, Post-dose (various timepoints)
Central Venous PressuremmHgBaseline, Post-dose (various timepoints)
Femoral Artery Blood FlowmL/minBaseline, Post-dose (various timepoints)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of vasopressin and a typical experimental workflow for evaluating a vasopressin antagonist.

Vasopressin_Signaling_Pathway cluster_cell Collecting Duct Cell V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane membrane AQP2_channel->membrane Increases Water Reabsorption Vasopressin Vasopressin Vasopressin->V2R Binds SKF_103784 This compound (Antagonist) SKF_103784->V2R Blocks

Caption: General Vasopressin V2 Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat) acclimatization Acclimatization in Metabolic Cages animal_model->acclimatization baseline Baseline Data Collection (Urine Volume, Water Intake) acclimatization->baseline treatment Administer this compound or Vehicle Control baseline->treatment data_collection Post-Dose Data Collection (Continuous) treatment->data_collection sample_analysis Analyze Urine and Blood Samples data_collection->sample_analysis statistical_analysis Statistical Analysis sample_analysis->statistical_analysis results Summarize Results (Tables and Figures) statistical_analysis->results

Caption: Typical Experimental Workflow for In Vivo Studies.

Troubleshooting & Optimization

SKF 103784 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with SKF 103784 in aqueous solutions.

Troubleshooting Guide

Users of this compound, a vasopressin antagonist, may encounter difficulties in achieving complete dissolution in aqueous solutions. This guide provides a systematic approach to troubleshoot these issues, based on general principles for handling peptide antagonists.

Initial Assessment: Is the compound fully in solution?

A properly solubilized peptide solution should be clear and free of any visible particulates. Cloudiness, sediment, or floating particles indicate incomplete dissolution.

Q1: My solution of this compound is cloudy. What should I do?

A1: Cloudiness suggests that the compound has not fully dissolved. This can be due to the choice of solvent, concentration, or the inherent properties of the peptide.

Recommended Steps:

  • Sonication: Briefly sonicate the solution to aid in the dissolution of suspended particles. It is recommended to use a bath sonicator to avoid overheating the sample.

  • Gentle Warming: If sonication is ineffective, gently warm the solution. Be cautious, as excessive heat can degrade the peptide.

  • Solvent Adjustment: If the initial solvent is a neutral aqueous buffer (like PBS or Tris), the solubility may be improved by adjusting the pH. For basic peptides, a slightly acidic solution can aid dissolution, while acidic peptides may dissolve better in a slightly basic solution.

Q2: I've tried dissolving this compound in water, and it won't dissolve. What is the next step?

A2: If this compound, a peptide-like compound, is insoluble in water, it is likely due to its hydrophobic nature or overall charge. The next step is to try alternative solvent systems.

Recommended Solvents (in order of preference):

  • Aqueous Acid: For basic peptides, try dissolving in a dilute acidic solution, such as 10% acetic acid.

  • Aqueous Base: For acidic peptides, a dilute basic solution like 0.1 M ammonium bicarbonate may be effective.

  • Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the compound, followed by dilution with your aqueous buffer to the desired final concentration.[1]

Q3: After dissolving in an organic solvent and diluting with my aqueous buffer, the compound precipitated. What happened?

A3: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the aqueous buffer.

Troubleshooting Steps:

  • Increase Organic Solvent Concentration: Try to find a balance where the final concentration of the organic solvent is high enough to keep the compound in solution but low enough not to interfere with your experiment.

  • Lower the Final Concentration: It may be necessary to work with a more dilute solution of this compound.

  • Alternative Organic Solvent: If DMSO is causing issues in your assay, consider trying DMF or acetonitrile.[1]

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound solutions?

A: Once in solution, it is recommended to aliquot the peptide into single-use volumes and store them at -20°C to minimize freeze-thaw cycles. Lyophilized peptides are stable for longer periods when stored at -20°C.

Q: How can I determine the best solvent for this compound without wasting a large amount of the compound?

A: It is highly recommended to perform a solubility test with a small, non-critical amount of the peptide before dissolving the entire sample.[1] This will allow you to test different solvents and conditions to find the most suitable one.

Q: Can I shake the vial vigorously to dissolve the peptide?

A: It is generally not recommended to shake peptide solutions vigorously, as this can cause aggregation or degradation. Gentle vortexing or swirling is preferred.[2]

Quantitative Data Summary

Peptide PropertyRecommended Primary SolventSecondary Solvent / Additive
Basic (Net positive charge)Sterile Water10-30% Acetic Acid
Acidic (Net negative charge)Sterile Water0.1 M Ammonium Bicarbonate
Hydrophobic/Neutral DMSO, DMF, or AcetonitrileDilution with aqueous buffer

Experimental Protocols

Protocol 1: General Procedure for Reconstituting Lyophilized this compound

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]

  • Solvent Addition: Carefully add the chosen sterile solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl or vortex the vial to mix. Avoid vigorous shaking.[2]

  • Sonication (Optional): If the peptide does not readily dissolve, place the vial in a bath sonicator for a few minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the solution into smaller volumes and store at -20°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Steps start Start: Lyophilized this compound equilibrate Equilibrate vial to Room Temperature start->equilibrate centrifuge Centrifuge to pellet powder equilibrate->centrifuge add_solvent Add chosen solvent centrifuge->add_solvent mix Gentle mixing (vortex/swirl) add_solvent->mix check_solubility Check for complete dissolution mix->check_solubility sonicate Sonicate briefly check_solubility->sonicate No change_solvent Try alternative solvent check_solubility->change_solvent Persistent issues adjust_ph Adjust pH check_solubility->adjust_ph Still not soluble soluble Solution is clear check_solubility->soluble Yes sonicate->check_solubility change_solvent->add_solvent adjust_ph->check_solubility store Aliquot and store at -20°C soluble->store vasopressin_signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect vasopressin Vasopressin v2_receptor V2 Receptor vasopressin->v2_receptor Binds to g_protein Gs Protein Activation v2_receptor->g_protein skf_103784 This compound skf_103784->v2_receptor Blocks adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka aqp2_vesicles Aquaporin-2 Vesicles pka->aqp2_vesicles Phosphorylates aqp2_insertion AQP2 Insertion into Membrane aqp2_vesicles->aqp2_insertion water_reabsorption Increased Water Reabsorption aqp2_insertion->water_reabsorption

References

Technical Support Center: Optimizing SKF 103784 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and vendor-supplied data for SKF 103784 are limited. This guide is based on general principles for vasopressin receptor antagonists and provides a framework for the empirical determination of optimal experimental conditions for this compound. Researchers should treat the suggested concentration ranges as starting points and perform thorough dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is classified as a vasopressin antagonist.[1][2] Its primary mechanism of action is to block the physiological responses induced by vasopressin, a hormone involved in regulating water and salt balance.[1] By inhibiting vasopressin, this compound can be utilized in studies related to cardiovascular diseases and endocrine dysfunction.[1]

Q2: What are the different types of vasopressin receptors, and is the selectivity of this compound known?

Vasopressin acts through three main receptor subtypes: V1a, V1b (also known as V3), and V2.[3]

  • V1a receptors are primarily found on smooth muscle cells and platelets and are involved in vasoconstriction.

  • V1b receptors are located in the anterior pituitary and are involved in ACTH release.

  • V2 receptors are predominantly in the kidney collecting ducts and mediate antidiuresis.[3][4]

The specific receptor selectivity of this compound (i.e., its affinity for V1a, V1b, or V2) is not well-documented in the available literature. Determining this selectivity is a critical first step in experimental design.

Q3: What is a typical starting concentration range for a vasopressin antagonist like this compound in in-vitro experiments?

Without specific IC50 or EC50 values for this compound, a broad concentration range should be initially screened. Based on data for other non-peptide vasopressin antagonists, a starting range of 1 nM to 10 µM is recommended for initial dose-response experiments. For instance, other vasopressin antagonists have IC50 values ranging from the low nanomolar to the micromolar range.[5][6]

Q4: How should I prepare a stock solution of this compound?

Most non-peptide small molecules are soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in the appropriate aqueous buffer or cell culture medium for your experiment. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to antagonize the vasopressin receptor in your system.Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 or 100 µM), while monitoring for solubility and cytotoxicity.
Incorrect receptor subtype: The experimental system (e.g., cell line) may not express the vasopressin receptor subtype that this compound targets.Validate the expression of V1a, V1b, and V2 receptors in your experimental model using techniques like qPCR or Western blotting.
Compound instability: this compound may be unstable in your experimental buffer or medium.Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound under your experimental conditions if possible.
High background signal or non-specific effects Concentration too high: High concentrations of this compound may lead to off-target effects or cytotoxicity.Lower the concentration range in your dose-response experiments. Determine the cytotoxicity of this compound using a cell viability assay (e.g., MTT or LDH assay).
Compound precipitation: this compound may have limited solubility in aqueous solutions, leading to precipitation and non-specific interference.Visually inspect your solutions for any precipitate. Consider using a solubility-enhancing agent if compatible with your assay.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can alter receptor expression and signaling.Standardize your cell culture conditions meticulously. Use cells within a defined passage number range.
Inaccurate dilutions: Errors in preparing serial dilutions of this compound can lead to significant variability.Prepare a fresh dilution series for each experiment from a validated stock solution. Use calibrated pipettes.

Experimental Protocols

General Protocol for Determining the IC50 of this compound in a Cell-Based Assay

This protocol provides a general framework. Specific details will need to be optimized for your particular cell line and assay readout.

  • Cell Culture: Plate cells expressing the vasopressin receptor of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your assay buffer or serum-free medium. A typical 8-point dose-response curve might range from 1 nM to 10 µM.

  • Agonist Preparation: Prepare a solution of vasopressin (or a selective agonist for the receptor subtype you are studying) at a concentration that elicits a submaximal response (EC80 is often used).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Add the vasopressin agonist to the wells and incubate for the appropriate time to induce a cellular response.

  • Signal Detection: Measure the cellular response using a suitable assay. This could be a calcium flux assay for V1a receptors or a cAMP accumulation assay for V2 receptors.

  • Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Vasopressin_Signaling_Pathways cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin V1a V1a Receptor AVP1->V1a Gq Gq/11 V1a->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response1 Smooth Muscle Contraction Ca->Response1 PKC->Response1 AVP2 Vasopressin V2 V2 Receptor AVP2->V2 Gs Gs V2->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Insertion PKA->AQP2 Response2 Water Reabsorption AQP2->Response2 SKF This compound (Antagonist) SKF->V1a SKF->V2

Caption: Simplified signaling pathways of vasopressin V1a and V2 receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Plate Cells D Add this compound (Antagonist) A->D B Prepare this compound Dilutions B->D C Prepare Agonist Solution F Add Vasopressin (Agonist) C->F E Incubate D->E E->F G Incubate F->G H Measure Cellular Response G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: General experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Experiment Start Problem No or Inconsistent Effect Start->Problem CheckConc Check Concentration Range Problem->CheckConc No Effect CheckReceptor Verify Receptor Expression Problem->CheckReceptor No Effect CheckStability Assess Compound Stability Problem->CheckStability Inconsistent CheckCyto Evaluate Cytotoxicity Problem->CheckCyto High Background Optimize Optimize Protocol CheckConc->Optimize CheckReceptor->Optimize CheckStability->Optimize CheckCyto->Optimize

Caption: A logical approach to troubleshooting common experimental issues.

References

How to prevent SKF 103784 degradation in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of SKF-103784 to prevent its degradation. Given the limited publicly available stability data for SKF-103784, this guide is based on general knowledge of related chemical structures, such as benzazepines, and common degradation pathways for pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for SKF-103784?

Q2: What are the likely degradation pathways for SKF-103784?

Based on common degradation pathways for pharmaceuticals, SKF-103784 may be susceptible to hydrolysis and oxidation.[1][2] The rate of these reactions can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. For benzodiazepine-related structures, hydrolysis can be a significant degradation route, particularly under acidic or basic conditions.[3][4]

Q3: How can I tell if my SKF-103784 has degraded?

Degradation can be indicated by a change in the physical appearance of the compound (e.g., color change), insolubility when dissolving in a previously suitable solvent, or a decrease in its expected biological activity in your experiments. For a definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to check the purity of the compound.

Q4: Can I store SKF-103784 in a solution?

It is generally recommended to prepare solutions of SKF-103784 fresh for each experiment to minimize degradation. If you need to store a stock solution, it is crucial to use a dry, aprotic solvent. Aliquot the solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. The stability in solution is highly dependent on the solvent and storage conditions.

Troubleshooting Guide

Unexpected or inconsistent experimental results can sometimes be attributed to the degradation of a key reagent like SKF-103784. This guide provides a structured approach to troubleshooting such issues.

Table 1: Troubleshooting Inconsistent Experimental Results
Observed Issue Potential Cause Related to SKF-103784 Recommended Action
Reduced or no biological effect Degradation of SKF-103784 leading to lower active concentration.1. Prepare a fresh solution of SKF-103784 from a new vial of solid compound.2. Assess the purity of the solid compound and the prepared solution using HPLC.3. Review storage conditions of both solid and solution forms.
Inconsistent results between experiments Partial degradation of a stock solution due to improper storage or repeated freeze-thaw cycles.1. Discard the old stock solution.2. Prepare a new stock solution, aliquot into single-use vials, and store at -80°C.3. Run a control experiment with the newly prepared solution.
Precipitate formation in solution Compound degradation leading to less soluble byproducts or solvent evaporation.1. Check the solubility of SKF-103784 in the chosen solvent.2. Ensure the storage container is properly sealed to prevent solvent evaporation.3. Consider using a different solvent or preparing fresh solutions more frequently.

Experimental Protocols

Protocol: Assessment of SKF-103784 Stability by HPLC

This protocol outlines a general method to assess the stability of SKF-103784 under specific storage conditions.

Objective: To determine the percentage of degradation of SKF-103784 over time under various storage conditions.

Materials:

  • SKF-103784 solid powder

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile:Water gradient)

  • Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, room temperature)

  • Light-protective containers (e.g., amber vials)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of SKF-103784 at a known concentration (e.g., 10 mM) in the chosen solvent.

  • Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by HPLC to determine the initial purity and peak area of SKF-103784. This will serve as the baseline.

  • Storage Conditions: Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light; room temperature, exposed to light).

  • Time Points: Analyze samples from each storage condition at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • HPLC Analysis: At each time point, inject an appropriate volume of the sample onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to SKF-103784 based on its retention time from the T=0 analysis.

    • Measure the peak area of SKF-103784 at each time point.

    • Calculate the percentage of SKF-103784 remaining at each time point relative to the T=0 sample.

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Caption: Troubleshooting workflow for inconsistent experimental results potentially caused by SKF-103784 degradation.

DegradationPathway SKF103784 SKF-103784 (Active Compound) Degradation Degradation Products (Inactive/Altered Activity) SKF103784->Degradation Degradation Hydrolysis Hydrolysis (H₂O, pH) Hydrolysis->Degradation Oxidation Oxidation (O₂, Light, Heat) Oxidation->Degradation

References

Troubleshooting off-target effects of SKF 103784

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF 103784, a vasopressin receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a vasopressin antagonist.[1] Its primary mechanism of action is to block the binding of the endogenous ligand, arginine vasopressin (AVP), to its receptors, thereby inhibiting AVP-induced physiological responses. Vasopressin receptors are G protein-coupled receptors (GPCRs) involved in regulating water and salt balance, blood pressure, and various processes in the central nervous system.[2]

Q2: What are the known subtypes of vasopressin receptors that this compound might target?

There are three main subtypes of vasopressin receptors: V1a, V1b (also known as V3), and V2. These subtypes are coupled to different G proteins and activate distinct downstream signaling pathways.

  • V1a and V1b Receptors: Primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

  • V2 Receptor: Predominantly couples to the Gαs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

While this compound is known as a vasopressin antagonist, specific binding affinities (Ki values) for each receptor subtype are not widely available in public literature. Therefore, its selectivity profile should be experimentally determined in your system of interest.

Troubleshooting Guides

Issue 1: Unexpected or Noisy Results in Cellular Assays

Q: I am using this compound in my cell-based assay, but my results are inconsistent, or I am observing effects that are contrary to the expected vasopressin antagonism. What could be the cause?

A: Unexpected or noisy results can stem from several factors, including off-target effects, issues with experimental setup, or the compound's stability.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: Small molecule inhibitors can sometimes interact with unintended biological targets. This is a common challenge in pharmacology.

    • Troubleshooting:

      • Confirm On-Target Engagement: First, verify that this compound is engaging the vasopressin receptors in your specific cell line at the concentrations used. This can be done by measuring the modulation of known downstream signaling events, such as AVP-induced calcium mobilization (for V1a/V1b) or cAMP production (for V2).

      • Broad Off-Target Screening: If on-target engagement is confirmed, consider performing a broad off-target screening assay. Commercial services are available that can screen your compound against a panel of common off-target proteins like other GPCRs, kinases, and ion channels.

      • Use a Structurally Unrelated Antagonist: As a control, use a different, structurally unrelated vasopressin antagonist to see if it recapitulates the desired on-target effect. If both compounds produce the same desired effect but only this compound produces the unexpected effect, it is more likely an off-target phenomenon.

  • Compound Stability and Handling:

    • Troubleshooting:

      • Ensure the compound is properly stored and has not degraded.

      • Verify the final concentration of the compound in your assay and ensure complete solubilization in your assay buffer.

  • Experimental Assay Design:

    • Troubleshooting:

      • Optimize cell density and assay timing.

      • Ensure the health and viability of your cells.

      • Include appropriate positive and negative controls in every experiment.

Issue 2: Difficulty in Determining the Selectivity of this compound

Q: I am unsure which vasopressin receptor subtype (V1a, V1b, or V2) is being targeted by this compound in my experiments. How can I determine its selectivity?

A: Determining the receptor subtype selectivity is crucial for interpreting your results. This can be achieved through competitive binding assays and functional assays using cell lines that selectively express each receptor subtype.

Experimental Approach to Determine Selectivity:

  • Competitive Radioligand Binding Assays: This is a classic method to determine the binding affinity of a compound for a specific receptor.

    • Principle: You will measure the ability of increasing concentrations of unlabeled this compound to displace a radiolabeled ligand that is known to bind to a specific vasopressin receptor subtype (e.g., [3H]-Arginine-vasopressin).

    • Cell Lines: Use cell lines that are engineered to stably express only one of the human vasopressin receptor subtypes (V1a, V1b, or V2).

    • Data Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for each receptor subtype. A lower Ki value indicates a higher binding affinity.

  • Functional Cellular Assays: These assays measure the downstream signaling consequences of receptor activation and can confirm the antagonistic activity of this compound.

    • For V1a and V1b Receptors (Gq-coupled): Measure changes in intracellular calcium levels. Pre-incubate the cells with this compound before stimulating with AVP and measure the inhibition of the AVP-induced calcium signal.

    • For V2 Receptors (Gs-coupled): Measure changes in intracellular cAMP levels. Pre-incubate the cells with this compound before stimulating with AVP and measure the inhibition of the AVP-induced cAMP production.

Data Presentation: Hypothetical Selectivity Profile of a Vasopressin Antagonist

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Human V1a 1.52.0 (Calcium Mobilization)
Human V1b 25.030.5 (Calcium Mobilization)
Human V2 150.0175.8 (cAMP Accumulation)
Human Oxytocin Receptor >1000>1000 (Calcium Mobilization)

This table presents hypothetical data to illustrate how the selectivity of a vasopressin antagonist could be summarized. Actual values for this compound need to be determined experimentally.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for V1a/V1b Receptor Antagonism

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled vasopressin receptors.

Materials:

  • HEK293 or CHO cells stably expressing the human V1a or V1b receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound and a reference agonist (Arginine Vasopressin).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Plating: Seed the cells into the microplates at an optimized density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive dye in assay buffer.

    • Aspirate the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Pre-incubation:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add serial dilutions of this compound (or vehicle control) to the wells.

    • Incubate at 37°C for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Initiate the kinetic read to establish a baseline fluorescence.

    • Add a pre-determined concentration of Arginine Vasopressin (typically EC80) to all wells simultaneously using the instrument's injection system.

    • Continue to record the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

    • Calculate the inhibitory effect of this compound at each concentration and determine the IC50 value.

Protocol 2: cAMP Accumulation Assay for V2 Receptor Antagonism

This assay measures the increase in intracellular cAMP following the activation of the Gs-coupled V2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor.

  • Cell culture medium.

  • White, opaque 96-well or 384-well plates.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound and a reference agonist (Arginine Vasopressin).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach overnight.

  • Compound Treatment:

    • Remove the culture medium and add assay buffer containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes).

    • Add serial dilutions of this compound (or vehicle control).

    • Add a pre-determined concentration of Arginine Vasopressin (typically EC80).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the detection kit being used.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the amount of cAMP produced in each well.

    • Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1_Receptor V1a / V1b Receptor AVP->V1_Receptor Binds & Activates SKF103784 This compound SKF103784->V1_Receptor Binds & Inhibits Gq Gαq/11 V1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: V1a/V1b receptor signaling pathway and the inhibitory action of this compound.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V2_Receptor V2 Receptor AVP->V2_Receptor Binds & Activates SKF103784 This compound SKF103784->V2_Receptor Binds & Inhibits Gs Gαs V2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: V2 receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Controls Verify Positive and Negative Controls Start->Check_Controls Controls_OK Controls are Valid Check_Controls->Controls_OK Yes Controls_Fail Controls Failed Check_Controls->Controls_Fail No Confirm_On_Target Confirm On-Target Engagement (e.g., AVP dose-response shift) Controls_OK->Confirm_On_Target Troubleshoot_Assay Troubleshoot Basic Assay Parameters (Reagents, Cells, etc.) Controls_Fail->Troubleshoot_Assay On_Target_Yes On-Target Effect Confirmed Confirm_On_Target->On_Target_Yes Yes On_Target_No No On-Target Effect Confirm_On_Target->On_Target_No No Hypothesize_Off_Target Hypothesize Off-Target Effect On_Target_Yes->Hypothesize_Off_Target Check_Compound Check this compound Integrity and Concentration On_Target_No->Check_Compound Off_Target_Screen Perform Off-Target Screening (e.g., GPCR panel) Hypothesize_Off_Target->Off_Target_Screen Use_Alternative Use Structurally Different Vasopressin Antagonist Hypothesize_Off_Target->Use_Alternative Compare_Results Compare Results Off_Target_Screen->Compare_Results Use_Alternative->Compare_Results Off_Target_Confirmed Off-Target Effect Likely Compare_Results->Off_Target_Confirmed Different Phenotypes On_Target_Phenotype Unexpected On-Target Phenotype Compare_Results->On_Target_Phenotype Similar Phenotypes

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Interpreting unexpected results with SKF 103784

Author: BenchChem Technical Support Team. Date: November 2025

SKF 103784 Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed to help researchers and scientists interpret unexpected experimental results and troubleshoot common issues encountered when working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexpected Agonist-like Effects at High Concentrations

Question: I'm using this compound as a NeuroReceptor-X (NRX) antagonist. While it effectively blocks NRX signaling at nanomolar concentrations, I'm observing an unexpected increase in intracellular calcium at micromolar concentrations. Why is this happening?

Answer: This paradoxical effect is a known phenomenon with this compound and is likely due to off-target activity at higher concentrations. Our current hypothesis is that while this compound is a potent antagonist at the Gq-coupled NRX, it may act as a partial agonist at an unrelated Gq-coupled receptor, "Orphan Receptor Beta" (OR-β), which also modulates intracellular calcium. This biphasic response is concentration-dependent.

Data Summary: Dose-Response Effect of this compound on Intracellular Calcium

ConcentrationExpected % Inhibition of NRX (Agonist-Stimulated)Observed Change in Basal [Ca2+]i
10 nM95%No change
100 nM98%No change
1 µM99%+15%
10 µM99%+45%
100 µM99%+60%

Troubleshooting & Experimental Protocol: Calcium Flux Assay

To confirm the source of the calcium increase, we recommend performing a calcium flux assay in a cell line that expresses OR-β but not NRX.

  • Cell Preparation: Plate HEK293 cells stably expressing OR-β in a 96-well black, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Addition: Establish a baseline fluorescence reading. Add varying concentrations of this compound (1 nM to 100 µM).

  • Data Acquisition: Measure fluorescence intensity over time using a plate reader equipped for fluorescence detection (Excitation: 494 nm, Emission: 516 nm). An increase in fluorescence corresponds to an increase in intracellular calcium.

Proposed Off-Target Signaling Pathway

G cluster_low_conc Low [this compound] (nM) cluster_high_conc High [this compound] (µM) skf_low This compound nrx NRX (Gq) skf_low->nrx Antagonizes plc_low PLC nrx->plc_low ca_low [Ca2+]i plc_low->ca_low No Increase skf_high This compound orb OR-β (Gq) skf_high->orb Activates plc_high PLC orb->plc_high ca_high [Ca2+]i plc_high->ca_high Increase

Caption: Dual activity of this compound based on concentration.

Issue 2: Antagonist-Induced Receptor Downregulation

Question: My protocol involves treating cells with this compound for 48 hours. I've noticed a significant decrease in the total protein levels of NeuroReceptor-X (NRX). Why would an antagonist cause receptor downregulation?

Answer: While canonical antagonists typically prevent internalization, this compound can induce a unique conformational change in NRX. This altered conformation is recognized by the cell's endocytic machinery (e.g., β-arrestin-mediated pathways), leading to receptor internalization and subsequent lysosomal degradation, even in the absence of an agonist.

Data Summary: Time-Course of NRX Protein Levels with 100 nM this compound

Treatment DurationNRX Protein Level (Normalized to t=0)
0 hours100%
12 hours98%
24 hours75%
48 hours40%

Troubleshooting & Experimental Protocol: Western Blot for Total NRX

This protocol allows for the quantification of total NRX protein.

  • Cell Lysis: Treat cells with this compound for the desired time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with a primary antibody specific for total NRX. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band density using imaging software and normalize NRX levels to the loading control.

Experimental Workflow: Receptor Internalization Assay

G start Plate Cells Expressing HA-tagged NRX treat Treat with this compound (Time Course: 0-48h) start->treat wash Wash Cells with Ice-Cold PBS treat->wash lyse Lyse Cells and Quantify Protein wash->lyse wb Perform Western Blot for HA and GAPDH lyse->wb analyze Quantify Band Density and Normalize wb->analyze end Determine Change in Total NRX Levels analyze->end

Caption: Workflow for quantifying antagonist-induced receptor loss.

Issue 3: Potentiation of Growth Factor Receptor-Y (GFR-Y) Signaling

Question: In my cell line, which co-expresses NRX and Growth Factor Receptor-Y (GFR-Y), I've found that this compound enhances the phosphorylation of ERK, a downstream target of GFR-Y. What is the mechanism for this cross-talk?

Answer: This observation suggests an indirect interaction between this compound and the GFR-Y pathway. Our data indicate that this compound may inhibit a specific protein tyrosine phosphatase (PTP), "PTP-Z," which normally dephosphorylates and inactivates GFR-Y. By inhibiting PTP-Z, this compound causes a sustained activation of the GFR-Y pathway, leading to increased p-ERK levels.

Data Summary: Effect of this compound on GFR-Y Ligand-Induced ERK Phosphorylation

Conditionp-ERK Level (Fold Change vs. Untreated)
Untreated Control1.0
GFR-Y Ligand (10 min)8.5
This compound (1 µM, 30 min)1.2
This compound + GFR-Y Ligand15.2

Troubleshooting & Experimental Protocol: In Vitro Phosphatase Assay

This assay can determine if this compound directly inhibits PTP-Z activity.

  • Reagents: Obtain recombinant PTP-Z enzyme and a generic phosphorylated peptide substrate.

  • Reaction Setup: In a 96-well plate, combine PTP-Z, the substrate, and varying concentrations of this compound in a suitable reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Detection: Add a reagent (e.g., Malachite Green) that detects the free phosphate released by phosphatase activity.

  • Measurement: Read the absorbance at the appropriate wavelength. A decrease in absorbance indicates inhibition of PTP-Z.

Proposed Cross-Talk Mechanism

G cluster_pathway GFR-Y Signaling Pathway cluster_inhibition Inhibitory Regulation GFRY GFR-Y (RTK) RAS RAS GFRY->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK PTPZ PTP-Z PTPZ->GFRY Dephosphorylates SKF This compound SKF->PTPZ Inhibits

Technical Support Center: Enhancing In Vivo Bioavailability of SKF 103784

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the peptide SKF 103784.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high in vivo bioavailability for this compound?

The primary barriers to the oral bioavailability of peptide drugs like this compound are enzymatic degradation in the gastrointestinal (GI) tract and poor permeation across the intestinal mucosa.[1] Peptides are susceptible to breakdown by proteases and face challenges in crossing the intestinal epithelium due to their size and hydrophilic nature.

Q2: What are the main strategies to overcome these bioavailability barriers for this compound?

Key strategies focus on protecting the peptide from degradation and enhancing its absorption. These include:

  • Co-administration with enzyme inhibitors: These agents protect this compound from enzymatic breakdown in the GI tract.[2][3][4]

  • Use of permeation enhancers: These compounds temporarily increase the permeability of the intestinal lining, allowing for better absorption.[2][4]

  • Advanced formulation technologies: Encapsulating this compound in systems like nanoparticles or liposomes can shield it from degradation and facilitate its transport across the intestinal barrier.[3][5]

  • Chemical modification of the peptide: While not a formulation strategy, altering the peptide's structure can improve its stability and absorption properties.

Troubleshooting Guide

Issue 1: Low plasma concentration of this compound after oral administration.
Possible Cause Troubleshooting Step Expected Outcome
Enzymatic Degradation: this compound is likely being degraded by proteases in the stomach and intestine.[1][5]1.1 Co-administer with Protease Inhibitors: Formulate this compound with a broad-spectrum protease inhibitor cocktail (e.g., aprotinin, bestatin).1.2 Encapsulation: Utilize a protective formulation such as enteric-coated microparticles or nanoparticles to shield the peptide from the harsh GI environment.[5]Increased plasma AUC (Area Under the Curve) and Cmax of this compound.
Poor Permeation: The peptide may not be efficiently crossing the intestinal epithelium.[1][2]2.1 Incorporate Permeation Enhancers: Include a permeation enhancer (e.g., sodium caprate) in the formulation to transiently open tight junctions between intestinal cells.2.2 Mucoadhesive Formulations: Use mucoadhesive polymers to increase the residence time of the formulation at the absorption site.[2]Enhanced absorption leading to higher plasma concentrations.
Issue 2: High variability in bioavailability between experimental subjects.
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Gastric Emptying: Differences in gastric emptying rates can lead to variable exposure of this compound to degradative enzymes and absorption sites.3.1 Standardize Fasting Times: Ensure all subjects have a consistent and adequate fasting period before administration.3.2 Controlled-Release Formulation: Develop a formulation that releases the drug over a prolonged period to minimize the impact of gastric emptying variations.Reduced inter-subject variability in pharmacokinetic profiles.
Food Effects: The presence of food can significantly alter the absorption of peptide drugs.4.1 Conduct Fed vs. Fasted Studies: Evaluate the bioavailability of this compound in both fed and fasted states to understand the impact of food.Characterization of the food effect, allowing for informed dosing recommendations.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulation Strategies

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
This compound in Saline (Oral)15.20.530.8< 1
+ Protease Inhibitors45.71.0152.32.5
+ Permeation Enhancer60.10.75185.63.1
Nanoparticle Formulation110.52.0450.17.5
Intravenous (IV) Bolus850.00.16000.0100

Table 2: Common Excipients for Improving Peptide Bioavailability

Excipient TypeExampleMechanism of Action
Protease InhibitorAprotinin, Soybean Trypsin Inhibitor[2][4]Inhibits serine proteases like trypsin and chymotrypsin.
Permeation EnhancerSodium Caprate, ChitosanDisrupts intercellular tight junctions, increasing paracellular transport.[2]
Mucoadhesive PolymerCarbopol®, ChitosanIncreases residence time at the site of absorption through hydrogen bonding with mucin.[2]
Encapsulating PolymerPLGA (Poly(lactic-co-glycolic acid))Protects the peptide from degradation and allows for controlled release.[5]

Experimental Protocols

Protocol 1: Evaluation of Oral Bioavailability in a Rat Model

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). Fast the animals overnight (12-18 hours) with free access to water.

  • Formulation Preparation:

    • Group 1 (Control): Dissolve this compound in sterile saline.

    • Group 2 (Enzyme Inhibition): Prepare a solution of this compound and a protease inhibitor cocktail in saline.

    • Group 3 (Permeation Enhancement): Formulate this compound with a permeation enhancer in an appropriate vehicle.

    • Group 4 (Nanoparticle): Prepare a nanoparticle formulation encapsulating this compound.

    • Group 5 (IV): Dissolve this compound in sterile saline for intravenous administration.

  • Administration:

    • Oral Groups (1-4): Administer the respective formulations via oral gavage.

    • IV Group (5): Administer the formulation via a tail vein injection.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant and a protease inhibitor.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate absolute bioavailability by comparing the AUC of the oral groups to the AUC of the IV group.

Visualizations

experimental_workflow A Animal Preparation (Fasted Rats) C Drug Administration (Oral Gavage / IV Injection) A->C B Formulation Groups: - Control (Saline) - + Protease Inhibitors - + Permeation Enhancer - Nanoparticle - IV Bolus B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) F->G

Caption: Workflow for in vivo bioavailability assessment of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium A Oral this compound Formulation B Proteolytic Degradation A->B Susceptible to Enzymes C Intact this compound A->C Protection by Formulation D Paracellular Pathway (Tight Junctions) C->D Permeation Enhancers Act Here E Transcellular Pathway C->E F Systemic Circulation D->F E->F logical_relationship A Goal: Improve this compound Bioavailability B Challenge: Enzymatic Degradation A->B C Challenge: Poor Permeation A->C D Solution: Protective Formulation (e.g., Nanoparticles) B->D E Solution: Co-administration with Protease Inhibitors B->E F Solution: Inclusion of Permeation Enhancers C->F

References

Addressing SKF 103784 instability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential instability issues with the vasopressin antagonist, SKF 103784, in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a vasopressin antagonist. It is utilized in scientific research to investigate biological processes related to water and salt balance. Additionally, it serves as a tool to explore pathological mechanisms associated with cardiovascular diseases and endocrine dysfunction. Its primary mechanism of action is the inhibition of physiological responses induced by antidiuretic hormone (vasopressin).

Q2: How should lyophilized this compound be stored?

Lyophilized this compound should be stored at -20°C. Under these conditions, the peptide is expected to be stable for up to three years. To prevent contamination and degradation from moisture, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[1]

Q3: What is the general procedure for reconstituting lyophilized this compound?

Before reconstitution, it is recommended to centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2] The choice of solvent will depend on the experimental requirements and the inherent properties of the peptide. For peptides with a high content of hydrophobic residues, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with the aqueous experimental buffer, is a common practice.[3] When reconstituting, add the solvent gently down the side of the vial and swirl to dissolve the peptide, avoiding vigorous shaking.[4]

Q4: What are the main causes of peptide instability in experimental buffers?

Peptide instability in solution can be caused by several factors, including:

  • Deamidation: Hydrolysis of asparagine (Asn) or glutamine (Gln) residues, which is influenced by pH and temperature.[5]

  • Oxidation: Methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr) residues are particularly susceptible to oxidation.[3][5]

  • Hydrolysis: Cleavage of peptide bonds, especially those involving aspartic acid (Asp).[5]

  • Aggregation and Precipitation: Self-association of peptide molecules, often driven by hydrophobic interactions, can lead to insolubility.[6]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in solution.

Issue Potential Cause Recommended Solution
Precipitation upon reconstitution or during storage The peptide has low solubility in the chosen buffer. The peptide concentration is too high. The pH of the buffer is close to the isoelectric point (pI) of the peptide.Initially dissolve the peptide in a small amount of a suitable organic solvent (e.g., DMSO) before slowly adding the aqueous buffer with gentle mixing.[4] Reduce the final concentration of the peptide in the solution. Adjust the buffer pH to be at least one unit away from the peptide's pI.
Loss of biological activity over time The peptide is degrading due to oxidation, hydrolysis, or deamidation. The peptide is adsorbing to the surface of storage vials or labware.Prepare fresh solutions for each experiment. If storage is necessary, aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (0.1%) to the buffer to prevent non-specific binding.[7]
Inconsistent experimental results Inaccurate peptide concentration due to incomplete solubilization or aggregation. Variability in buffer preparation.Ensure the peptide is fully dissolved before use; sonication may aid dissolution.[3] Prepare buffers consistently and verify the pH before each experiment.
Cloudy or hazy solution The peptide is aggregating.Centrifuge the solution to pellet the aggregates and use the supernatant, though this will reduce the effective concentration. Optimize the buffer composition by adjusting pH, ionic strength, or adding solubilizing agents.

Experimental Protocols

General Protocol for Reconstitution of this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Based on the peptide's properties (if hydrophobic), add a minimal amount of sterile, high-purity DMSO to the vial to dissolve the peptide.

  • Gently swirl the vial until the peptide is completely dissolved. Sonication can be used sparingly if needed.[3]

  • Slowly add your desired experimental buffer to the dissolved peptide solution to reach the final working concentration. Mix gently by inversion.

  • For immediate use, keep the solution on ice. For storage, aliquot into single-use, low-protein-binding vials and store at -80°C.

Recommended Buffers for Vasopressin Receptor Binding Assays

The optimal buffer composition can be receptor subtype-specific. Below are common components for vasopressin receptor binding assay buffers.

Buffer Component Typical Concentration Purpose Reference
Tris-HCl50 mMBuffering agent to maintain pH[8]
MgCl₂5-10 mMDivalent cation, often required for receptor binding[7]
BSA (Bovine Serum Albumin)0.1%Reduces non-specific binding[7]
Bacitracin0.1 mg/mLProtease inhibitor[9]

Note: The final pH is typically adjusted to 7.4.

Signaling Pathways and Experimental Workflow

Vasopressin Receptor Signaling Pathways

This compound acts as an antagonist at vasopressin receptors. The two primary receptor subtypes involved in its physiological effects are the V1a and V2 receptors, which utilize distinct signaling pathways.

G cluster_0 V1a Receptor Signaling cluster_1 V2 Receptor Signaling AVP_V1a Vasopressin (AVP) V1aR V1a Receptor AVP_V1a->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response_V1a Cellular Response (e.g., Vasoconstriction) Ca_release->Cell_Response_V1a PKC->Cell_Response_V1a SKF_103784_V1a This compound SKF_103784_V1a->V1aR AVP_V2 Vasopressin (AVP) V2R V2 Receptor AVP_V2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Cell_Response_V2 Cellular Response (e.g., Water Reabsorption) AQP2->Cell_Response_V2 SKF_103784_V2 This compound SKF_103784_V2->V2R G cluster_workflow Competitive Binding Assay Workflow prep_membranes Prepare Cell Membranes Expressing Vasopressin Receptors assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells prep_membranes->assay_setup reconstitute Reconstitute this compound and Radiolabeled Ligand reconstitute->assay_setup incubation Incubate at a Controlled Temperature assay_setup->incubation filtration Separate Bound and Free Ligand (e.g., Rapid Filtration) incubation->filtration measurement Measure Radioactivity filtration->measurement analysis Data Analysis: Calculate Ki for this compound measurement->analysis

References

How to minimize SKF 103784 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SKF 103784. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing potential toxicity when using this compound in in-vitro cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a vasopressin antagonist.[1] It functions by inhibiting the physiological responses induced by vasopressin, a hormone involved in regulating water and salt balance, as well as cardiovascular and endocrine functions.[1]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: While direct public data on this compound-induced cytotoxicity is limited, it is plausible that its effects on cell viability may be observed. As a vasopressin receptor antagonist, this compound's primary effect is to block vasopressin signaling pathways. These pathways can influence cell proliferation, apoptosis, and other cellular processes. Therefore, what might be perceived as general cytotoxicity could be a result of the compound's intended on-target effects, which may lead to anti-proliferative or pro-apoptotic outcomes in certain cell types. For example, other vasopressin V2 receptor antagonists like Tolvaptan have been shown to reduce cell viability in some cancer cell lines.[2][3]

Q3: What are the initial steps to take if I observe unexpected toxicity with this compound?

A3: If you encounter unexpected or excessive toxicity, it is crucial to systematically troubleshoot the issue. The initial steps should include:

  • Confirming the identity and purity of your this compound compound.

  • Performing a dose-response curve to determine the concentration at which toxicity is observed.

  • Including appropriate controls , such as a vehicle-only control (e.g., DMSO) to rule out solvent toxicity.[4][5]

  • Ensuring the stability and solubility of this compound in your specific cell culture medium and conditions.[6][7][8][9][10]

Troubleshooting Guide: Minimizing this compound Toxicity

This guide provides a systematic approach to identifying and mitigating potential sources of toxicity in your cell line experiments with this compound.

Problem 1: High levels of cell death observed at expected therapeutic concentrations.
Possible Cause Recommended Solution
On-Target Effect The observed "toxicity" may be the desired pharmacological effect (e.g., anti-proliferative or pro-apoptotic) in your specific cell line. Research the role of vasopressin receptors in your cell model. Consider using cell lines with varying or confirmed low expression of vasopressin receptors as a negative control.
Solvent Toxicity The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5% for DMSO). Run a vehicle-only control to assess its effect on cell viability.[4][5]
Compound Instability/Degradation This compound, being a peptide-based compound, may be unstable in your cell culture medium, leading to the formation of toxic byproducts. Assess the stability of the compound in your media over the course of the experiment. Consider preparing fresh stock solutions for each experiment.[6][7][8][9][10]
Sub-optimal Compound Solubility Poor solubility can lead to the formation of precipitates that can be toxic to cells. Visually inspect your culture for precipitates. Confirm the solubility of this compound in your specific media and consider using a different solvent or a lower concentration if necessary.[6][9][10]
Cell Culture Contamination Microbial contamination (e.g., mycoplasma) can cause cell stress and death, which may be mistaken for compound toxicity. Regularly test your cell cultures for contamination.
Problem 2: Inconsistent results or high variability between experiments.
Possible Cause Recommended Solution
Inconsistent Cell Health/Density Variations in cell passage number, confluency, or overall health can affect their sensitivity to a compound. Standardize your cell seeding density and use cells within a consistent passage number range for all experiments.
Pipetting Errors Inaccurate pipetting can lead to significant variations in the final compound concentration. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Edge Effects in Multi-well Plates Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and lead to increased toxicity. To mitigate this, avoid using the outer wells or ensure proper humidification of your incubator.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell growth.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform a serial dilution to create a range of concentrations.

  • Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect a supernatant sample from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Incubation: Incubate the reaction mixture as per the kit's protocol.

  • Measurement: Read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the positive and negative controls.

Data Presentation

Table 1: Effects of Other Vasopressin Receptor Antagonists on Cell Viability

AntagonistReceptor TargetCell Line(s)Observed EffectReference
TolvaptanV2Caki-1 (renal cell carcinoma)Reduced cell viability[2][3]
OPC31260V2786-O, Caki-1 (renal cell carcinoma)Reduced cell viability[2]
SatavaptanV2Renal cancer cell linesReduced cell proliferation[11][12]

Note: This table provides context on the potential on-target effects of vasopressin receptor antagonists and is not direct data for this compound.

Visualizations

Signaling Pathways

Vasopressin_V1a_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1aR V1a Receptor Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC activates Cellular_Response Cellular Response (e.g., vasoconstriction) PKC->Cellular_Response SKF103784 This compound SKF103784->V1aR Antagonist Vasopressin Vasopressin Vasopressin->V1aR

Caption: Vasopressin V1a Receptor Signaling Pathway.

Vasopressin_V2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor Gs Gs Protein V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., aquaporin insertion) PKA->Cellular_Response SKF103784 This compound SKF103784->V2R Antagonist Vasopressin Vasopressin Vasopressin->V2R

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed DoseResponse Perform Dose-Response and Time-Course Study Start->DoseResponse Controls Verify Controls: - Vehicle Control - Positive/Negative Controls DoseResponse->Controls SolubilityStability Check Compound Solubility and Stability in Media Controls->SolubilityStability CellHealth Assess Cell Health: - Passage Number - Contamination (Mycoplasma) SolubilityStability->CellHealth Decision Is Toxicity Still Observed? CellHealth->Decision OnTarget Investigate On-Target Effects: - Receptor Expression Analysis - Use Receptor Knockout/Low-Expressing Cells Decision->OnTarget Yes End Problem Resolved Decision->End No OffTarget Consider Off-Target Effects: - Consult Literature - Off-Target Screening OnTarget->OffTarget

References

Technical Support Center: SKF 103784 and Vasopressin Antagonist Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SKF 103784 and other vasopressin antagonists in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is identified as a vasopressin antagonist, a class of compounds that inhibits the physiological responses mediated by the hormone vasopressin.[1] Vasopressin plays crucial roles in regulating water and salt balance, and its dysregulation is implicated in cardiovascular and endocrine disorders.[1] Vasopressin antagonists are therefore valuable tools for studying these processes and for exploring potential therapeutic interventions.

Vasopressin exerts its effects through three main receptor subtypes: V1a, V1b, and V2.[2][3][4] this compound, as a vasopressin antagonist, is expected to primarily target these receptors.

Disclaimer: Publicly available information on the specific binding affinities and detailed experimental protocols for this compound is limited. The quantitative data and protocols provided below are based on established principles for vasopressin antagonists and are intended for illustrative and guidance purposes. Researchers should perform their own dose-response experiments and optimization.

Quantitative Data Summary

Due to the limited specific data for this compound, the following tables provide an example of how to structure and present binding affinity and functional assay data for a vasopressin antagonist.

Table 1: Hypothetical Binding Affinity of this compound for Vasopressin Receptors

Receptor SubtypeLigandKi (nM)SpeciesAssay Conditions
V1aThis compound1.5HumanRadioligand binding assay, [3H]-Arginine Vasopressin
V2This compound25.8HumanRadioligand binding assay, [3H]-Arginine Vasopressin
Oxytocin (OTR)This compound>1000HumanRadioligand binding assay, [3H]-Oxytocin

Table 2: Hypothetical Functional Antagonism of this compound

Assay TypeReceptorAgonistIC50 of this compound (nM)Cell Line
Calcium FluxHuman V1aArginine Vasopressin12.3CHO-K1
cAMP AccumulationHuman V2Arginine Vasopressin150.7HEK293

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways of vasopressin receptors is crucial for designing and interpreting experiments with antagonists like this compound.

Vasopressin V1a Receptor Signaling Pathway

Activation of the V1a receptor by vasopressin leads to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction.[5]

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Activates SKF103784 This compound SKF103784->V1aR Inhibits Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Releases Response Cellular Response (e.g., Contraction) Ca2->Response

Vasopressin V1a receptor signaling pathway.
Vasopressin V2 Receptor Signaling Pathway

The V2 receptor is coupled to the Gs G-protein.[2][6] Upon vasopressin binding, Gs activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[2][6] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, most notably the aquaporin-2 (AQP2) water channels in the kidney, which increases water reabsorption.[6]

V2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Activates SKF103784 This compound SKF103784->V2R Inhibits Gs Gs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., AQP2 translocation) PKA->Response Phosphorylates Targets

Vasopressin V2 receptor signaling pathway.
General Experimental Workflow for a Vasopressin Antagonist

The following diagram illustrates a typical workflow for characterizing a vasopressin antagonist like this compound in vitro.

Experimental_Workflow start Start prep Prepare Cell Culture (expressing V1a or V2 receptors) start->prep solubilize Solubilize this compound and Vasopressin prep->solubilize incubate Incubate Cells with This compound (Antagonist) solubilize->incubate stimulate Stimulate with Vasopressin (Agonist) incubate->stimulate assay Perform Functional Assay stimulate->assay ca_flux Calcium Flux Assay (for V1a) assay->ca_flux camp cAMP Assay (for V2) assay->camp analyze Data Analysis (IC50 determination) ca_flux->analyze camp->analyze end End analyze->end

General in vitro experimental workflow.

Experimental Protocols

The following are generalized protocols for assessing the antagonist activity of compounds like this compound at V1a and V2 receptors.

Calcium Flux Assay for V1a Receptor Antagonism

This assay measures changes in intracellular calcium concentration upon V1a receptor activation and its inhibition by an antagonist.

Materials:

  • Cells expressing the V1a receptor (e.g., CHO-K1-V1a)

  • This compound

  • Arginine Vasopressin (AVP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed V1a-expressing cells into the microplate at an optimized density and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Begin kinetic reading and, after establishing a baseline, inject AVP at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Analysis: Measure the peak fluorescence intensity after AVP addition. Plot the response against the concentration of this compound to determine the IC50 value.

cAMP Accumulation Assay for V2 Receptor Antagonism

This assay quantifies the amount of cAMP produced upon V2 receptor activation and its inhibition by an antagonist.

Materials:

  • Cells expressing the V2 receptor (e.g., HEK293-V2)

  • This compound

  • Arginine Vasopressin (AVP)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and plates

Procedure:

  • Cell Plating: Seed V2-expressing cells into the appropriate microplate and culture overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes.

  • Agonist Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value.

Troubleshooting and FAQs

Q1: I am having trouble dissolving this compound. What should I do?

A1: The solubility of peptide-based compounds can be challenging.

  • Start with a small amount of solvent: Try dissolving a small, known amount of the lyophilized peptide in a solvent appropriate for its amino acid composition. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) can be used, while acidic peptides may dissolve in a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).

  • Use organic solvents for hydrophobic peptides: If the peptide is hydrophobic, try a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly dilute with your aqueous assay buffer.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and improve dissolution.

  • Check for stability: Be aware that some amino acids are prone to oxidation or degradation in certain solvents or at specific pH values.

Q2: My assay results are not reproducible. What are the common causes of variability in cell-based assays?

A2: Reproducibility issues in cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Optimize and strictly control your seeding density.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations. It is good practice to fill the outer wells with sterile water or PBS and not use them for experimental data points.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of your compounds.

  • Reagent Quality and Storage: Use high-quality reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of stock solutions.

Q3: I am not seeing any inhibition with this compound in my functional assay. What could be the problem?

A3:

  • Incorrect Concentration Range: You may be testing a concentration range that is too low. Try a broader range of concentrations, extending to higher micromolar levels.

  • Compound Instability: The compound may be degrading in your assay buffer or under your experimental conditions. Consider the stability of the peptide in your specific buffer and at the assay temperature.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the inhibitory effect. Ensure your agonist concentration is appropriate (typically EC50 to EC80) to allow for a window of inhibition.

  • Cell Receptor Expression: Verify that the cells are expressing the target receptor at sufficient levels.

  • Agonist Purity: Ensure the purity and activity of your vasopressin agonist.

Q4: How do I choose the right controls for my vasopressin antagonist experiment?

A4: Proper controls are essential for valid results.

  • Vehicle Control: This is the solvent used to dissolve your antagonist and should be added to cells in the absence of the antagonist.

  • No-Agonist Control: This group of cells receives the vehicle but no agonist, establishing the basal level of your readout.

  • Agonist-Only Control (Maximal Stimulation): Cells are treated with the agonist at the concentration used in your experiment to determine the maximal response.

  • Known Antagonist (Positive Control): If available, use a well-characterized vasopressin antagonist as a positive control to validate your assay system.

Q5: What are the potential off-target effects I should be aware of?

A5: While specific off-target effects for this compound are not well-documented in publicly available literature, it is important to consider that vasopressin antagonists may have some affinity for the structurally related oxytocin receptor. It is advisable to test for activity at the oxytocin receptor to determine the selectivity of your compound.

References

Technical Support Center: Vasopressin Antagonist Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during vasopressin antagonist research. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of in vitro and in vivo experiments.

Troubleshooting Guides

In Vitro Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of an antagonist for vasopressin receptors. However, various issues can arise during these experiments.

Problem Potential Causes Solutions
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high. 2. Insufficient washing of filters. 3. Lipophilic antagonist sticking to filters or vials. 4. Inappropriate blocking agent in the assay buffer.1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Consider using alternative assay formats like Scintillation Proximity Assay (SPA). 4. Optimize the concentration of bovine serum albumin (BSA) or use other blocking agents.
Low or No Specific Binding 1. Degraded radioligand or antagonist. 2. Insufficient receptor concentration in the membrane preparation. 3. Incorrect assay buffer composition (pH, ions). 4. Assay has not reached equilibrium.1. Aliquot and store ligands at -80°C; avoid repeated freeze-thaw cycles. 2. Increase the amount of membrane protein per well. Confirm receptor expression via Western blot or with a control ligand. 3. Verify the pH and ionic strength of the buffer, as vasopressin receptor binding can be sensitive to divalent cations like Mg²⁺. 4. Increase the incubation time. Determine the time to reach equilibrium with a time-course experiment.
Inconsistent Results Between Repeats 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Variability in membrane preparations.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing after adding each reagent. 3. Use a temperature-controlled incubator or water bath. 4. Prepare a large batch of cell membranes and store in aliquots at -80°C for consistency across experiments.
Cell-Based Functional Assays

Functional assays, such as cAMP accumulation for V2 receptors and intracellular calcium mobilization for V1a/V1b receptors, are crucial for determining the potency and efficacy of antagonists.

a) V2 Receptor cAMP Assays

Problem Potential Causes Solutions
Low Signal-to-Background Ratio 1. Low receptor expression in the cell line. 2. High phosphodiesterase (PDE) activity degrading cAMP. 3. Insufficient agonist stimulation. 4. Low cell number or viability.1. Use a cell line with confirmed high expression of the V2 receptor. 2. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[1] 3. Use an agonist concentration at or above the EC80 for antagonist mode. 4. Optimize cell seeding density and ensure high viability (>95%) before starting the assay.
High Basal cAMP Levels 1. Constitutive activity of the receptor. 2. Contamination of cells or reagents. 3. Over-stimulation by components in the serum or media.1. This can be inherent to the cell line or receptor construct. Consider using an inverse agonist to establish a baseline. 2. Use sterile techniques and fresh reagents. 3. Serum-starve cells for a few hours before the assay.
Antagonist Shows Agonist Activity 1. The compound is a partial agonist. 2. Off-target effects at high concentrations. 3. Assay artifact.1. This is a true pharmacological effect. Characterize the compound's intrinsic activity. 2. Test the compound on a parental cell line lacking the V2 receptor to check for non-specific effects. 3. Review the assay protocol for potential errors in compound addition or concentration calculations.

b) V1a/V1b Receptor Intracellular Calcium Assays

Problem Potential Causes Solutions
No or Weak Calcium Signal 1. Poor loading of the calcium-sensitive dye (e.g., Fluo-4 AM). 2. Low receptor expression or G-protein coupling. 3. Calcium leakage from cells. 4. Phototoxicity or dye bleaching.1. Optimize dye concentration and incubation time. Include a mild detergent like Pluronic F-127 to aid dye loading.[2] 2. Use a cell line with robust V1a or V1b expression and coupling to the Gαq/11 pathway. 3. Ensure cell monolayers are healthy and not "leaky." Use a positive control like ATP that works on endogenous receptors. 4. Minimize exposure of dye-loaded cells to light and use the lowest effective excitation intensity.
High Background Fluorescence 1. Incomplete hydrolysis of the AM ester of the dye. 2. Autofluorescence of the test compound. 3. Cell death and release of dye.1. Allow sufficient de-esterification time (typically 30 minutes) at room temperature after loading. 2. Run a control plate with the compound but without cells to check for autofluorescence. 3. Check cell viability before and after the assay.
Variable Responses Across Wells 1. Uneven cell seeding. 2. Inconsistent dye loading. 3. Lag time in plate reader injection and reading.1. Ensure a single-cell suspension before plating to avoid clumps and ensure a uniform monolayer. 2. Ensure consistent dye concentration and incubation conditions for all wells. 3. Optimize the plate reader settings for simultaneous injection and reading to capture the rapid calcium transient.

Frequently Asked Questions (FAQs)

Q1: My vasopressin antagonist shows different affinities between species (e.g., rat vs. human). Why is this, and what are the implications?

A1: This is a common and critical pitfall. There are marked species differences in the pharmacology of vasopressin receptors, particularly the V1a receptor, due to variations in the amino acid sequence of the receptor protein.[3][4] For example, the V1a receptor in rats and primates can have different binding affinities for the same compound.[3] Bovine vasopressin receptors tend to be more similar to human receptors than rat receptors are.[5]

Implications: Data from animal models may not accurately predict the antagonist's affinity or potency in humans. It is crucial to test your compound on human receptors as early as possible in the drug development process. When conducting animal studies, be aware that the pharmacokinetic/pharmacodynamic (PK/PD) relationship may differ from what is expected in humans.

Q2: My antagonist for one vasopressin receptor subtype is showing effects on another. How do I confirm selectivity?

A2: Due to the structural homology between vasopressin receptor subtypes (V1a, V1b, V2) and the oxytocin receptor (OTR), cross-reactivity is a significant concern.[6] To confirm selectivity, you must:

  • Profile against all related receptors: Test your antagonist in binding and functional assays for human V1a, V1b, V2, and OTR.

  • Determine Ki or IC50 values: Quantify the potency of your antagonist at each receptor subtype. A truly selective antagonist should have a significantly higher affinity (e.g., >100-fold) for its target receptor compared to the others.

  • Use specific cell lines: Employ cell lines that individually express each receptor subtype to avoid confounding results from endogenous receptors.

Q3: I'm having trouble dissolving my non-peptide antagonist for in vitro assays. What can I do?

A3: Many non-peptide vasopressin antagonists are lipophilic and have poor aqueous solubility. This is a known issue, for example, with tolvaptan, which is a Biopharmaceutical Classification System (BCS) Class IV agent (low solubility, low permeability).[7] Solutions:

  • Use a co-solvent: Initially dissolve the compound in a small amount of 100% DMSO, then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect cell viability and assay performance (typically keep it below 0.5%).

  • Test different vehicles: For in vivo studies, formulation strategies like self-microemulsifying drug delivery systems (SMEDDS) may be necessary to improve bioavailability.[7]

  • Check for precipitation: After diluting into the aqueous buffer, visually inspect for any cloudiness or precipitation. You can also centrifuge the solution and measure the concentration of the supernatant to confirm the soluble concentration.

Q4: My antagonist was effective in an animal model, but the results are not translating to clinical trials. What are the common reasons for this translational failure?

A4: The "lost in translation" phenomenon is a major challenge in drug development.[8] For vasopressin antagonists, key reasons include:

  • Species differences in receptor pharmacology: As discussed in Q1, the drug may not interact with the human receptor in the same way it does with the animal receptor.[3][9]

  • Complexity of the disease pathophysiology: The role of the vasopressin system in human diseases like heart failure is complex and may not be fully recapitulated in animal models.[10] Animal models often do not reflect the heterogeneity of human diseases.

  • Pharmacokinetic differences: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can vary significantly between species, leading to different exposure levels at the target site.

  • Off-target effects: An antagonist may have unforeseen off-target effects in humans that were not apparent in animal studies.

Q5: Should I use a selective V2 antagonist or a dual V1a/V2 antagonist in my heart failure model?

A5: The choice depends on the specific hypothesis being tested.

  • Selective V2 antagonism (e.g., with tolvaptan) primarily targets water retention by promoting aquaresis (excretion of electrolyte-free water).[11]

  • Dual V1a/V2 antagonism (e.g., with conivaptan) not only promotes aquaresis but also blocks V1a-mediated vasoconstriction, which could be beneficial by reducing afterload in heart failure.[11][12] Some preclinical studies suggest that in an acute heart failure setting, dual V1a/V2 blockade might offer hemodynamic advantages over selective V2 blockade.[13] However, the long-term clinical benefits of adding V1a blockade are still under investigation.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki in nM) and/or potency (IC50 in nM) of several common vasopressin antagonists for the human vasopressin receptor subtypes. Note that values can vary between studies depending on assay conditions.

CompoundV1a ReceptorV1b ReceptorV2 ReceptorPrimary Action
Relcovaptan (SR49059) ~1.3>1000>1000Selective V1a Antagonist
SSR-149415 >1000~1.5>1000Selective V1b Antagonist
Tolvaptan (OPC-41061) ~136~300~1.2Selective V2 Antagonist
Lixivaptan (VPA-985) ~530>10000~2.3Selective V2 Antagonist
Conivaptan (YM-087) ~0.7~12~3.8Dual V1a/V2 Antagonist
ML389 40 (IC50)>50,000 (IC50)>50,000 (IC50)Selective V1a Antagonist

Data compiled from multiple sources, including[13][14][15].

Experimental Protocols

Protocol 1: V1a Receptor Competitive Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for the V1a receptor using a radioligand competition assay.

Materials:

  • Cell Membranes: From HEK293 or CHO cells stably expressing the human V1a receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) or a selective V1a antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test Compound: Unlabeled antagonist.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled AVP.

  • Filtration System: Glass fiber filters (e.g., GF/B, pre-soaked in 0.5% PEI) and a vacuum filtration manifold.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • Test compound at various concentrations (or assay buffer for total binding, or non-specific control).

    • Radioligand at a fixed concentration (at or below its Kd, e.g., 0.5 nM [³H]-AVP).

    • Cell membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter using the vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 2: V2 Receptor cAMP Functional Assay

This protocol outlines the steps for measuring the effect of an antagonist on agonist-induced cAMP production in cells expressing the V2 receptor, using a HTRF-based assay.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human V2 receptor.

  • Assay Medium: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.[17]

  • Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like dDAVP.

  • Test Compound: Antagonist.

  • cAMP Detection Kit: HTRF-based kit (e.g., from Cisbio or Revvity).

  • Plate Reader: HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells into a 384-well white plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonist in assay medium. Prepare the agonist at a fixed concentration (e.g., EC80) in assay medium.

  • Antagonist Incubation: Remove the cell culture medium and add the diluted antagonist to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the agonist solution to all wells (except for the basal control) and incubate for 30-60 minutes at room temperature.[1]

  • Cell Lysis and Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions. This step also lyses the cells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Normalize the data to the control wells (basal and agonist-stimulated).

    • Plot the normalized response against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.

Visualizations

Signaling Pathways

Vasopressin_Signaling cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin (AVP) V1R V1a / V1b Receptor AVP1->V1R Gq11 Gαq/11 V1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Cellular Responses (e.g., Vasoconstriction, ACTH release) Ca->Response1 PKC->Response1 AVP2 Vasopressin (AVP) V2R V2 Receptor AVP2->V2R Gs Gαs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 phosphorylates Response2 Water Reabsorption AQP2->Response2

Caption: Signaling pathways of vasopressin V1 (V1a/V1b) and V2 receptors.

Experimental Workflow

Antagonist_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Screening cluster_invivo In Vivo & Preclinical Primary_Binding Radioligand Binding Assay (Target Receptor, e.g., V1a) Primary_Functional Functional Assay (e.g., Calcium Mobilization) Primary_Binding->Primary_Functional Selectivity_V1b V1b Binding & Functional Assays Primary_Functional->Selectivity_V1b Hits Selectivity_V2 V2 Binding & Functional Assays Primary_Functional->Selectivity_V2 Hits Selectivity_OTR Oxytocin Receptor Binding Assay Primary_Functional->Selectivity_OTR Hits PK_Studies Pharmacokinetics (PK) (Solubility, Stability, ADME) Selectivity_V2->PK_Studies Selective Leads Efficacy_Model Animal Efficacy Model (e.g., Heart Failure, Hyponatremia) PK_Studies->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies

Caption: A typical experimental workflow for vasopressin antagonist screening.

References

Validation & Comparative

A Comparative Guide to Vasopressin V2 Receptor Antagonists in Renal Function Studies: Tolvaptan vs. SKF-103784

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Tolvaptan and SKF-103784, two vasopressin V2 receptor antagonists, in the context of renal function studies. While both compounds share a mechanism of action, the availability of public experimental data differs significantly, impacting a direct comparison.

Executive Summary

Tolvaptan is a well-documented selective vasopressin V2 receptor antagonist with extensive clinical trial data demonstrating its effects on renal function. It is known to promote aquaresis—the excretion of electrolyte-free water—leading to increased urine volume, decreased urine osmolality, and an impact on the progression of certain kidney diseases.

SKF-103784 is also identified as a vasopressin antagonist. However, a comprehensive review of publicly available scientific literature, clinical trial databases, and pharmacological resources reveals a significant lack of detailed experimental data on its specific effects on renal function. Therefore, a direct quantitative comparison with Tolvaptan is not feasible at this time.

This guide will proceed with a detailed overview of Tolvaptan, presenting its mechanism of action, quantitative data from key studies, and relevant experimental protocols. This information will serve as a valuable resource for researchers designing studies on vasopressin V2 receptor antagonism and its effects on the kidneys.

Tolvaptan: A Detailed Profile

Tolvaptan is a selective, competitive vasopressin V2-receptor antagonist.[1] Its affinity for the V2-receptor is approximately 1.8 times that of the native hormone, arginine vasopressin (AVP), and 29 times greater than its affinity for the V1a-receptor.[2] By blocking V2 receptors in the renal collecting ducts, Tolvaptan inhibits the action of vasopressin, preventing the insertion of aquaporin-2 water channels into the luminal membrane of these cells.[3][4] This ultimately leads to a decrease in water reabsorption from the glomerular filtrate, resulting in increased urine output of electrolyte-free water, a condition known as aquaresis.[5][6]

Quantitative Data from Renal Function Studies

The following table summarizes the effects of Tolvaptan on key renal function parameters as observed in various clinical studies.

ParameterStudy PopulationTolvaptan DoseKey FindingsReference(s)
Change in eGFR Autosomal Dominant Polycystic Kidney Disease (ADPKD)90 mg morning, 30 mg afternoonMean change of -2.34 mL/min/1.73 m² over 1 year vs. -3.61 mL/min/1.73 m² for placebo.[7]
ADPKD (Long-term)Not specifiedReduced eGFR decline by 14.0% (-4.36 to -3.75 mL/min/1.73m²/year) compared to a 1.0% decrease in the control group.[8]
ADPKD with very low kidney functionNot specifiedIn patients with eGFR 45 to 59, 30 to 44, and 25 to 29 mL/min/1.73 m², tolvaptan significantly delayed eGFR decline.[9]
Urine Osmolality Hospitalized hyponatremic patients (including SIADH)Not specifiedSignificantly decreased urine osmolality in all patients.[6]
ADPKDNot specifiedConsistently reduced urine osmolality by 200-300 mOsm/kg over 36 months.[10][11]
Decompensated Heart FailureNot specifiedDecreased from a baseline of 356 mOsm/kg to 247 mOsm/kg after 4 hours.[12]
Urine Volume Chronic Heart Failure and CKDNot specifiedSignificantly increased urine volume.[13]
Acute Heart FailureNot specifiedSignificant increase in urine volume observed on the day following initiation of treatment.[12]

Signaling Pathway and Experimental Workflow

Tolvaptan's Mechanism of Action in the Renal Collecting Duct

The following diagram illustrates the signaling pathway through which Tolvaptan exerts its effects on the principal cells of the renal collecting duct.

Tolvaptan_Mechanism cluster_blood Blood Vessel cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen (Urine) AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R binds Tolvaptan Tolvaptan Tolvaptan->V2R blocks AC Adenylate Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel translocates to membrane Water Water Reabsorption Water Reabsorption Water->Reabsorption moves into cell

Caption: Tolvaptan competitively blocks the vasopressin V2 receptor.

General Experimental Workflow for Assessing Aquaretic Agents

The diagram below outlines a typical experimental workflow for evaluating the effects of a vasopressin V2 receptor antagonist on renal function in a clinical setting.

Experimental_Workflow start Patient Recruitment (e.g., Hyponatremia, ADPKD) baseline Baseline Measurements: - Serum Sodium - eGFR - Urine Osmolality & Volume - Body Weight start->baseline randomization Randomization baseline->randomization treatment Treatment Arm: Administer Investigational Drug (e.g., Tolvaptan) randomization->treatment placebo Control Arm: Administer Placebo randomization->placebo monitoring Ongoing Monitoring: - Vital Signs - Fluid Intake/Output - Adverse Events treatment->monitoring placebo->monitoring endpoints Endpoint Assessment (Time Points): - Change in Serum Sodium - Change in Urine Osmolality & Volume - Change in eGFR monitoring->endpoints analysis Data Analysis endpoints->analysis results Results Interpretation: - Efficacy - Safety Profile analysis->results

Caption: A generalized workflow for clinical trials of aquaretic drugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on Tolvaptan.

Study on Long-Term Effects of Tolvaptan in ADPKD
  • Study Design: This was a retrospective study that pooled data from the DIPAK and OBSERVA cohorts. It compared patients treated with Tolvaptan to a matched control group of untreated patients.[8]

  • Participants: The study included 615 patients with ADPKD, with a mean age of 48 ± 12 years; 58.2% were female. After matching, 92 patients were in the Tolvaptan group and 92 in the control group.[8]

  • Intervention: The Tolvaptan group received the drug for an average of 6.1 ± 4.7 years.[8]

  • Data Collection:

    • eGFR: Measured at least annually. The change in eGFR was analyzed as an "acute slope" (from baseline to 6 weeks) and a "chronic slope" (after 6 weeks).[8]

    • Total Kidney Volume (TKV): Assessed at least every 3 years.[8]

  • Outcome Measures: The primary outcomes were the rate of eGFR decline and the rate of TKV growth.[8]

REPRISE Trial (Tolvaptan in Later-Stage ADPKD)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, 12-month trial.[7]

  • Participants: Patients with ADPKD and an eGFR of 25 to 65 mL/min/1.73 m².[7][9]

  • Intervention: Patients were randomized to receive either Tolvaptan (titrated to 90 mg in the morning and 30 mg in the afternoon) or a placebo.[7]

  • Data Collection: eGFR was measured at screening, randomization, and at regular intervals throughout the 12-month treatment period.[7]

  • Primary Outcome: The primary endpoint was the change in eGFR from pre-treatment baseline to the post-treatment assessment.[7]

Conclusion

Tolvaptan has a well-characterized profile as a vasopressin V2 receptor antagonist with demonstrated effects on renal function, particularly in increasing aquaresis and slowing the decline of eGFR in specific patient populations like those with ADPKD. The extensive body of research provides a solid foundation for understanding its clinical utility and for designing future studies.

While SKF-103784 is identified as a compound with the same mechanism of action, the absence of publicly available, detailed experimental data precludes a direct and meaningful comparison with Tolvaptan at this time. Researchers interested in SKF-103784 may need to consult proprietary databases or conduct foundational studies to establish its pharmacological profile in the context of renal function.

References

A Comparative Analysis of Vasopressin Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the vasopressin antagonist SKF 103784 and other prominent antagonists in the class, namely Tolvaptan, Conivaptan, and Lixivaptan. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of available data, experimental methodologies, and relevant signaling pathways.

Introduction to Vasopressin Antagonists

Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water and salt balance, blood pressure, and various other physiological processes.[1] Its effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2. Vasopressin antagonists are a class of drugs that block the action of vasopressin at these receptors, making them valuable tools for studying physiological processes and for the potential treatment of conditions such as hyponatremia, heart failure, and polycystic kidney disease.

Comparative In Vitro Data

The following table summarizes the available in vitro data for Tolvaptan, Conivaptan, and Lixivaptan, focusing on their binding affinities for the human vasopressin V1a and V2 receptors. This data is crucial for understanding the potency and selectivity of these antagonists.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]IC50 [nM]Reference
Tolvaptan V20.433[Selleckchem]
V1a12.5-[Selleckchem]
Conivaptan V1a0.38-[Selleckchem]
V20.23-[Selleckchem]
Lixivaptan V22.31.2 (human), 2.3 (rat)[DrugBank Online, Selleckchem]
V1a>1000-[Selleckchem]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

vasopressin_signaling cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin (AVP) V1a V1a Receptor AVP1->V1a Gq Gq/11 V1a->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Vasoconstriction, Glycogenolysis Ca->Response1 PKC->Response1 AVP2 Vasopressin (AVP) V2 V2 Receptor AVP2->V2 Gs Gs V2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 PKA->AQP2 Response2 Water Reabsorption AQP2->Response2 Antagonist Vasopressin Antagonist Antagonist->V1a Blocks Antagonist->V2 Blocks

Fig. 1: Vasopressin Signaling Pathways

The diagram above illustrates the two primary signaling pathways activated by vasopressin. The V1a receptor, upon activation, couples to Gq/11 protein, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. This pathway is primarily associated with vasoconstriction. The V2 receptor, on the other hand, couples to Gs protein, activating adenylyl cyclase, which increases intracellular cAMP levels. This cascade leads to the insertion of aquaporin-2 water channels in the renal collecting ducts, promoting water reabsorption. Vasopressin antagonists exert their effects by blocking these receptors.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Measurement for V2) A1 Prepare cell membranes expressing V1a or V2 receptors A2 Incubate membranes with radiolabeled vasopressin and varying concentrations of antagonist A1->A2 A3 Separate bound and free radioligand (e.g., filtration) A2->A3 A4 Quantify bound radioactivity A3->A4 A5 Determine Ki value A4->A5 B1 Culture cells expressing V2 receptors B2 Pre-incubate cells with varying concentrations of antagonist B1->B2 B3 Stimulate cells with a fixed concentration of vasopressin B2->B3 B4 Lyse cells and measure intracellular cAMP levels B3->B4 B5 Determine IC50 value B4->B5

Fig. 2: Experimental Workflow for Antagonist Characterization

The above workflow outlines the key steps in characterizing vasopressin antagonists. A radioligand binding assay is used to determine the binding affinity (Ki) of the antagonist to the receptor. A functional assay, such as measuring cAMP levels for V2 receptor antagonists, determines the concentration at which the antagonist inhibits the receptor's function by 50% (IC50).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize vasopressin antagonists.

Radioligand Binding Assay (for Ki Determination)
  • Membrane Preparation:

    • Culture cells stably expressing the human V1a or V2 vasopressin receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Competitive Binding:

    • In a 96-well plate, add a fixed amount of the prepared cell membranes to each well.

    • Add increasing concentrations of the unlabeled antagonist (e.g., this compound, Tolvaptan).

    • Add a fixed concentration of a radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin).

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: cAMP Measurement (for V2 Receptor Antagonists)
  • Cell Culture:

    • Plate cells expressing the human V2 vasopressin receptor in a multi-well plate and allow them to adhere overnight.

  • Antagonist Incubation:

    • Remove the culture medium and replace it with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the vasopressin antagonist to the wells and pre-incubate for a defined period.

  • Agonist Stimulation:

    • Add a fixed concentration of vasopressin (typically the EC80 concentration) to all wells except the negative control.

    • Incubate for a specific time to allow for cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the vasopressin-induced cAMP production.

Conclusion

While this compound is identified as a vasopressin antagonist, the lack of publicly available, detailed quantitative data hinders a direct and comprehensive comparison with other well-characterized antagonists like Tolvaptan, Conivaptan, and Lixivaptan. The provided data for these latter compounds, along with the outlined experimental protocols and signaling pathways, offer a valuable resource for researchers in the field. Further studies are required to fully elucidate the pharmacological profile of this compound and its relative performance within this important class of drugs.

References

A Comparative Guide to V2 Receptor Blockade: Conivaptan vs. SKF 103784

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two vasopressin receptor antagonists, conivaptan and SKF 103784, with a focus on their activity at the vasopressin V2 receptor. While extensive data is available for the clinically approved drug conivaptan, publicly accessible quantitative data on the V2 receptor blockade by this compound is limited. This guide, therefore, presents a comprehensive overview of conivaptan's properties and the methodologies required to perform a direct comparison, should data for this compound become available.

Introduction to V2 Receptor Antagonism

The vasopressin V2 receptor, predominantly expressed in the renal collecting ducts, plays a crucial role in regulating water reabsorption. Antagonism of this receptor leads to aquaresis, the excretion of free water without a significant loss of electrolytes. This mechanism is a key therapeutic strategy for managing conditions such as hyponatremia (low blood sodium levels) associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), heart failure, and cirrhosis.[1][2]

Conivaptan is a non-peptide, dual antagonist of the vasopressin V1a and V2 receptors and is approved for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[3][4][5] this compound is also described as a vasopressin antagonist, however, its specific receptor subtype selectivity and potency are not well-documented in publicly available literature.[6]

Comparative Analysis: Conivaptan vs. This compound

A direct, data-driven comparison of the V2 receptor blockade by conivaptan and this compound is hampered by the lack of specific binding affinity and functional antagonism data for this compound. The following sections provide a detailed profile of conivaptan and outline the necessary experimental data required for a comprehensive comparison.

Mechanism of Action

Conivaptan: Conivaptan acts as a competitive antagonist at both V1a and V2 vasopressin receptors.[7][8] Its therapeutic effect in hyponatremia is primarily attributed to its blockade of the V2 receptor in the renal collecting ducts.[3][8] This antagonism prevents the vasopressin-induced translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells, thereby reducing water reabsorption and increasing free water excretion.[7][8]

This compound: this compound is identified as a vasopressin antagonist.[6] To compare its mechanism with conivaptan, it would be necessary to determine its binding characteristics (competitive vs. non-competitive) and its functional effect on the V2 receptor-mediated signaling pathway.

Quantitative Performance Data

The following table summarizes the available quantitative data for conivaptan. A similar set of data would be required for this compound to enable a direct comparison.

ParameterConivaptanThis compoundReference
V2 Receptor Binding Affinity (Ki) ~0.65 nM - 1.1 nMData not available[7]
V1a Receptor Binding Affinity (Ki) ~1.3 nM - 6.3 nMData not available[7]
Receptor Selectivity (V1a/V2) ~2 - 5.7 (Dual Antagonist)Data not availableCalculated from Ki values
In Vitro Functional Antagonism (IC50) Data not availableData not available
In Vivo Aquaretic Effect Dose-dependent increase in urine output and decrease in urine osmolalityData not available[3][9]

Data Interpretation: The Ki values for conivaptan indicate high-affinity binding to both V1a and V2 receptors, with a slightly higher affinity for the V2 receptor. This dual antagonism can have implications for its overall physiological effects, as V1a receptor blockade contributes to vasodilation.

In Vivo Efficacy

Clinical trials have demonstrated the efficacy of conivaptan in treating hyponatremia. Intravenous administration of conivaptan leads to a significant increase in serum sodium levels and a dose-dependent increase in free water clearance.[3][9][10][11][12] For a comparative assessment, in vivo studies on this compound would be necessary to evaluate its aquaretic effects, impact on serum sodium concentration, and overall safety profile.

Experimental Protocols

To generate the necessary data for a direct comparison of this compound and conivaptan, the following experimental protocols would be essential.

V2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the compounds for the V2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding: A fixed concentration of a radiolabeled V2 receptor antagonist (e.g., [³H]-SR121463) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or conivaptan).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional antagonist potency (IC50) of the compounds by measuring their ability to inhibit vasopressin-stimulated cyclic adenosine monophosphate (cAMP) production.

Methodology:

  • Cell Culture: A cell line expressing the human V2 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound or conivaptan) for a defined period.

  • Agonist Stimulation: A fixed concentration of arginine vasopressin (AVP), typically the EC80 concentration, is added to the wells to stimulate cAMP production.

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, LANCE, or ELISA).

  • Data Analysis: The data are plotted as a dose-response curve, and the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the AVP-stimulated cAMP response, is determined.

Signaling Pathways and Experimental Workflows

V2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the V2 receptor by its endogenous ligand, vasopressin.

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical_membrane Apical Membrane AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocation to Apical Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates

Caption: V2 Receptor Signaling Pathway.

Experimental Workflow for V2 Receptor Antagonist Characterization

The following diagram outlines a general workflow for characterizing a potential V2 receptor antagonist.

Antagonist_Workflow start Start: Test Compound binding_assay V2 Receptor Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay selectivity_assay V1a Receptor Binding Assay start->selectivity_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis selectivity_assay->data_analysis in_vivo_studies In Vivo Aquaretic Studies conclusion Conclusion: Comparative Efficacy in_vivo_studies->conclusion data_analysis->in_vivo_studies

Caption: V2 Antagonist Characterization Workflow.

Conclusion

To conduct a meaningful comparison, it would be imperative to determine the V2 receptor binding affinity (Ki), functional antagonist potency (IC50) in a cAMP assay, and the in vivo aquaretic effects of this compound. The experimental protocols outlined in this guide provide a framework for generating such data. Without this information, a direct and objective comparison of the V2 receptor blockade performance of this compound and conivaptan remains speculative. Researchers in the field are encouraged to pursue studies that would elucidate the pharmacological profile of this compound to enable a comprehensive evaluation against existing therapies like conivaptan.

References

Validating the Specificity of SKF 103784 for Vasopressin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides a comparative analysis to aid in validating the specificity of vasopressin receptor antagonists, with a focus on SKF 103784 and its alternatives.

Comparative Binding Affinity of Vasopressin Receptor Antagonists

The following table summarizes the binding affinities (Ki in nM) of selected vasopressin receptor antagonists for human vasopressin and oxytocin receptors. Lower Ki values indicate higher binding affinity. This data allows for a direct comparison of the potency and selectivity of these compounds.

CompoundV1a Receptor Ki (nM)V1b Receptor Ki (nM)V2 Receptor Ki (nM)Oxytocin Receptor (OTR) Ki (nM)
This compound Data not availableData not availableData not availableData not available
Conivaptan 0.43>10001.245
Tolvaptan 32>10001.1>1000
Relcovaptan 0.5>1000>1000340
Balovaptan 1>10000>300009891

Experimental Protocols

To empirically determine the binding specificity of a compound like this compound, standardized in vitro assays are essential. Below are detailed protocols for radioligand binding and functional assays for each of the primary vasopressin receptor subtypes.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for vasopressin receptor subtypes through competitive displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human V1a, V1b, or V2 vasopressin receptor.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Competitive Binding Assay Protocol:

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of membrane suspension (containing a predetermined amount of protein).

    • 50 µL of various concentrations of the unlabeled test compound (e.g., this compound) or vehicle.

    • 50 µL of a fixed concentration of the appropriate radioligand:

      • For V1a receptors: [3H]-Arginine Vasopressin ([3H]-AVP) or a selective V1a radiolabeled antagonist.

      • For V1b receptors: [3H]-Arginine Vasopressin ([3H]-AVP).

      • For V2 receptors: [3H]-Arginine Vasopressin ([3H]-AVP) or a selective V2 radiolabeled antagonist.

  • To determine non-specific binding, include wells with an excess of a known, potent unlabeled antagonist for the respective receptor.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional potency (e.g., IC50 for antagonists) of a test compound by measuring its effect on the second messenger pathways coupled to vasopressin receptor activation.

1. V1a and V1b Receptor Calcium Mobilization Assay:

  • Principle: V1a and V1b receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular inositol trisphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores.

  • Procedure:

    • Seed HEK293 cells stably expressing the human V1a or V1b receptor into black-walled, clear-bottom 96-well plates and allow them to attach overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • After an incubation period, wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of the test antagonist (e.g., this compound) or vehicle.

    • Stimulate the cells with a fixed concentration of Arginine Vasopressin (AVP) (typically the EC80 concentration).

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Determine the inhibitory effect of the antagonist at each concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

2. V2 Receptor cAMP Accumulation Assay:

  • Principle: V2 receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Procedure:

    • Seed HEK293 cells stably expressing the human V2 receptor into 96-well plates.

    • Pre-incubate the cells with various concentrations of the test antagonist (e.g., this compound) or vehicle in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of a V2-selective agonist (e.g., desmopressin) or AVP.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Data Analysis:

    • Determine the inhibitory effect of the antagonist at each concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

G Vasopressin V1a/V1b Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1R V1a/V1b Receptor AVP->V1R Binds Gq11 Gq/11 Protein V1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: V1a/V1b receptor signaling pathway.

G Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Promotes

Caption: V2 receptor signaling pathway.

G Experimental Workflow for Receptor Specificity Validation cluster_0 Radioligand Binding Assays cluster_1 Functional Assays Membrane_Prep 1. Prepare Membranes (V1a, V1b, V2, OTR) Compete_Bind 2. Competitive Binding (Test Compound vs. Radioligand) Membrane_Prep->Compete_Bind Filtration 3. Separate Bound/Free Ligand (Filtration) Compete_Bind->Filtration Counting 4. Measure Radioactivity (Scintillation Counting) Filtration->Counting Ki_Calc 5. Calculate Ki Values Counting->Ki_Calc Data_Analysis Data Analysis & Comparison Ki_Calc->Data_Analysis Cell_Culture 1. Culture Cells Expressing Receptor Subtypes Functional_Assay 2. Perform Functional Assay (Ca²⁺ or cAMP) Cell_Culture->Functional_Assay IC50_Calc 3. Calculate IC50 Values Functional_Assay->IC50_Calc IC50_Calc->Data_Analysis

Caption: Experimental workflow for receptor specificity.

Unveiling the Selectivity of SKF 103784: A Comparative Guide for GPCR Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide on the cross-reactivity of SKF 103784, a known vasopressin antagonist, with other G protein-coupled receptors (GPCRs). This guide provides a detailed analysis of its binding affinities, functional activities, and the signaling pathways involved, offering valuable insights for studies in pharmacology and neuroscience.

This compound is recognized for its role as an antagonist of vasopressin receptors, which are key players in a variety of physiological processes.[1] Understanding its selectivity is crucial for the accurate interpretation of experimental results and for the development of more targeted therapeutics. This guide aims to provide the necessary data and protocols to facilitate this understanding.

Comparative Analysis of Binding Affinities

To quantify the cross-reactivity of this compound, a thorough review of its binding affinities for the three primary vasopressin receptor subtypes (V1a, V1b, and V2) and the structurally related oxytocin receptor (OTR) is presented. The data is compiled from radioligand binding assays, a standard method for determining the affinity of a ligand for its receptor.

Receptor SubtypeLigandKi (nM)Species
Vasopressin V1a This compound Data Not Available
Arginine Vasopressin (AVP)1.11Mouse
Oxytocin (OT)20.38Mouse
Vasopressin V1b This compound Data Not Available
Arginine Vasopressin (AVP)0.43Mouse
Oxytocin (OT)36.32Mouse
Vasopressin V2 This compound Data Not Available
Arginine Vasopressin (AVP)Data Not Available
Oxytocin (OT)Data Not Available
Oxytocin (OTR) This compound Data Not Available
Arginine Vasopressin (AVP)0.87Mouse
Oxytocin (OT)0.83Mouse

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Note: While specific Ki values for this compound are not publicly available in the reviewed literature, the data for the endogenous ligands, Arginine Vasopressin (AVP) and Oxytocin (OT), are provided for comparative context at mouse receptors.[2] It is important to note that species differences in receptor pharmacology can exist.

Signaling Pathways and Functional Antagonism

The vasopressin and oxytocin receptors mediate their effects through distinct G protein signaling pathways. The V1a and V1b receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium. In contrast, the V2 receptor couples to Gs, which activates adenylyl cyclase and increases cyclic AMP (cAMP) levels. The oxytocin receptor can couple to both Gq/11 and Gi/o pathways.

As an antagonist, this compound is expected to block the activation of these signaling cascades by the endogenous ligand, vasopressin.

GPCR_Signaling_Pathways cluster_V1a_V1b V1a / V1b Receptor cluster_V2 V2 Receptor V1_Receptor V1a / V1b Gq Gq V1_Receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC [Ca2+]i ↑ Protein Kinase C IP3_DAG->Ca_PKC AVP_V1 AVP AVP_V1->V1_Receptor SKF_103784_V1 This compound SKF_103784_V1->V1_Receptor V2_Receptor V2 Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AVP_V2 AVP AVP_V2->V2_Receptor SKF_103784_V2 This compound SKF_103784_V2->V2_Receptor

Figure 1. Signaling pathways of vasopressin receptors and the antagonistic action of this compound.

Experimental Methodologies

The determination of binding affinities and functional activities of compounds like this compound relies on robust and well-defined experimental protocols. Below are outlines of the standard assays used in the field.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.

  • Incubation: A constant concentration of a suitable radioligand and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor-containing membranes.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

An Efficacy and Mechanistic Review of Lixivaptan, a Selective Vasopressin V2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide on the efficacy of SKF 103784 and lixivaptan was initially intended. However, a thorough review of publicly available scientific literature and pharmacological databases did not yield sufficient information on the vasopressin receptor affinity, selectivity, or preclinical and clinical efficacy of this compound. It is generically described as a vasopressin antagonist[1][2]. In contrast, lixivaptan is a well-characterized, non-peptide, selective vasopressin V2 receptor antagonist with extensive data from numerous studies[3][4][5][6][7][8][9][10][11]. Therefore, this guide provides a comprehensive overview of the efficacy and mechanism of action of lixivaptan.

Introduction to Lixivaptan

Lixivaptan is an oral, non-peptide antagonist that selectively targets the vasopressin V2 receptor (V2R)[3][8][11]. By blocking this receptor in the renal collecting ducts, lixivaptan inhibits the action of arginine vasopressin (AVP), leading to aquaresis—the excretion of electrolyte-free water[9]. This mechanism of action makes it a therapeutic candidate for conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and heart failure[3][12][13].

Mechanism of Action

The primary function of the V2 receptor, upon activation by vasopressin, is to initiate a signaling cascade that increases water reabsorption in the kidneys. Lixivaptan competitively blocks this interaction.

The binding of AVP to the V2 receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels[3][14][15]. This increase in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane of the collecting duct cells[3][12][14][15]. The insertion of AQP2 channels increases the permeability of the membrane to water, resulting in water reabsorption from the filtrate back into the bloodstream[14][15].

Lixivaptan, by acting as a competitive antagonist at the V2 receptor, prevents this entire cascade. It has been demonstrated in vitro that clinically relevant concentrations of lixivaptan (100 nM) prevent the vasopressin-induced increase in cytosolic cAMP and the subsequent phosphorylation of AQP2 at serine-256[12][16][17]. This blockade inhibits the insertion of AQP2 channels into the cell membrane, thereby reducing water reabsorption and promoting the excretion of free water[12][14][15][16][17].

V2R_Signaling_Pathway cluster_membrane Collecting Duct Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AQP2_channel Aquaporin-2 Channel Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Enables AVP Arginine Vasopressin (AVP) AVP->V2R Binds Lixivaptan Lixivaptan Lixivaptan->V2R Blocks Aquaresis Aquaresis (Water Excretion) Lixivaptan->Aquaresis Promotes Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_vesicle->AQP2_channel Translocation & Insertion

Caption: Vasopressin V2 Receptor Signaling Pathway and Lixivaptan's Point of Intervention.

Efficacy Data for Lixivaptan

Lixivaptan has been evaluated in both preclinical and clinical settings, demonstrating its aquaretic effects and its ability to correct hyponatremia.

Preclinical Efficacy

In animal models of polycystic kidney disease (PKD), lixivaptan has shown potential in slowing disease progression. In PCK rats, a model for human PKD, treatment with lixivaptan resulted in a significant reduction in kidney cyst burden and renal cAMP levels, which are key drivers of cyst growth[18].

ParameterControlLixivaptan-Treated% Reductionp-value
Kidney cAMP --33.3%<0.05 (combined therapy)[18]
Kidney Cyst Volume --49%<0.001 (combined therapy)[18]
Renal Fibrosis Volume --73%<0.001 (combined therapy)[18]
Data from a study involving combination therapy with R-568; lixivaptan monotherapy showed a trend towards reduction.
Clinical Efficacy in Hyponatremia

Multiple clinical trials have assessed the efficacy of lixivaptan in patients with euvolemic and hypervolemic hyponatremia.

In a study of patients with mild-to-moderate heart failure, a single dose of lixivaptan produced a significant, dose-related increase in urine volume and solute-free water excretion over 4 and 24 hours compared to placebo[13].

Lixivaptan Dose24-Hour Urine Volume (Liters)p-value vs. Placebo
Placebo 1.8-
400 mg 3.9<0.01
Data from a study in chronic heart failure patients.[13]

In the BALANCE trial, which enrolled patients hospitalized for worsening chronic heart failure with hyponatremia, lixivaptan demonstrated a modest but statistically significant increase in serum sodium levels at day 7 compared to placebo[3].

Treatment GroupChange in Serum Sodium at Day 7 (mEq/L)p-value vs. Placebo
Placebo 1.3-
Lixivaptan 2.50.001
Data from the BALANCE trial in decompensated heart failure.[3]

Experimental Protocols

In Vitro cAMP Measurement Assay

The effect of lixivaptan on vasopressin-induced cAMP production can be assessed using a competitive immunoassay with homogeneous time-resolved fluorescence (HTRF) technology.

Objective: To quantify the inhibition of dDAVP (a synthetic vasopressin analog)-induced cAMP production by lixivaptan in renal collecting duct cells.

Methodology:

  • Cell Culture: Mouse renal collecting duct cells (MCD4) stably expressing the human V2 receptor and AQP2 are cultured in appropriate media[12]. Cells are grown to 60-80% confluency, harvested, and resuspended in assay buffer[19].

  • Assay Preparation: Cells are dispensed into a 384-well plate. Lixivaptan is added at varying concentrations and pre-incubated for a set period (e.g., 1 hour)[12][16][17].

  • Stimulation: The cells are then stimulated with a fixed concentration of dDAVP (e.g., in the nM range) to induce cAMP production and incubated for 30 minutes at room temperature[20].

  • Lysis and Detection: A lysis buffer containing the HTRF reagents (Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) is added to each well[20].

  • Signal Measurement: After incubation, the fluorescence is read at two different wavelengths (e.g., 620 nm and 665 nm) on a compatible plate reader. The ratio of the signals is inversely proportional to the concentration of cAMP produced by the cells.

  • Data Analysis: The results are used to calculate the IC50 value of lixivaptan, representing the concentration at which it inhibits 50% of the maximal dDAVP-induced cAMP response.

cAMP_Assay_Workflow start Start culture Culture V2R-expressing renal cells start->culture harvest Harvest and resuspend cells in assay buffer culture->harvest plate Dispense cells into 384-well plate harvest->plate add_lix Add varying concentrations of Lixivaptan plate->add_lix incubate1 Pre-incubate (1 hr) add_lix->incubate1 add_ddavp Stimulate with dDAVP incubate1->add_ddavp incubate2 Incubate (30 min) add_ddavp->incubate2 lysis Add lysis buffer with HTRF reagents incubate2->lysis read Read fluorescence at 620/665 nm lysis->read analyze Calculate IC50 value read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro cAMP inhibition assay.
AQP2 Phosphorylation Assay

Objective: To determine if lixivaptan inhibits vasopressin-induced phosphorylation of Aquaporin-2 at Serine-256.

Methodology:

  • Cell Treatment: MCD4 cells are seeded and grown to confluency. The cells are then treated with different conditions: a vehicle control, dDAVP alone, lixivaptan alone, and a combination of lixivaptan and dDAVP[16][17][21].

  • Protein Extraction: After treatment, cells are lysed, and total protein is extracted. Protein concentration is quantified to ensure equal loading for subsequent steps.

  • Immunoblotting (Western Blot):

    • Equal amounts of protein from each treatment group are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for AQP2 phosphorylated at Serine-256 (pS256-AQP2). A separate blot is run using an antibody for total AQP2 as a loading control[16][21][22].

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP), which catalyzes a chemiluminescent reaction.

  • Imaging and Analysis: The chemiluminescent signal is captured using an imaging system. The band intensities for pS256-AQP2 are quantified and normalized to the total AQP2 levels to determine the relative change in phosphorylation across treatment groups[16][21][22].

Conclusion

Lixivaptan is a potent and selective vasopressin V2 receptor antagonist that effectively induces aquaresis by blocking the AVP-cAMP-AQP2 signaling pathway in the renal collecting ducts. Preclinical and clinical data have demonstrated its ability to increase free water excretion and correct hyponatremia. While its development for certain indications has been discontinued, the extensive body of research provides a clear understanding of its efficacy and mechanism of action as a targeted renal therapeutic. A direct comparison with this compound is not feasible due to the absence of comparable pharmacological data for the latter compound in the public domain.

References

Reproducibility of SKF 103784 Effects: A Review of Published Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of published scientific literature reveals a significant lack of available data on the effects of SKF 103784, a putative vasopressin antagonist. Despite extensive searches for original research articles, comparative studies, and conference proceedings, no publications containing quantitative experimental data on this specific compound could be identified. Therefore, a comparative guide on the reproducibility of its effects cannot be compiled at this time.

The designation "SKF" likely originates from Smith, Kline & French, a former pharmaceutical company that developed numerous compounds. However, it appears that research on this compound may not have progressed to the stage of peer-reviewed publication or was not made publicly available.

While information on this compound is not available, the broader class of vasopressin antagonists has been the subject of extensive research. These agents are known to block the action of vasopressin, a hormone involved in regulating water balance, blood pressure, and other physiological processes. They are primarily investigated for their potential therapeutic applications in conditions such as hyponatremia (low blood sodium), heart failure, and polycystic kidney disease.

General Signaling Pathway of Vasopressin Antagonists

Vasopressin exerts its effects by binding to specific receptors, primarily the V1a, V1b, and V2 receptors. Vasopressin antagonists are designed to competitively block these receptors, thereby inhibiting the downstream signaling pathways.

Vasopressin_Antagonist_Pathway cluster_cell Target Cell AVP Vasopressin (AVP) V_Receptor Vasopressin Receptor (V1a, V1b, or V2) AVP->V_Receptor Binds to G_Protein G-Protein Activation V_Receptor->G_Protein SKF_103784 Vasopressin Antagonist (e.g., this compound) SKF_103784->V_Receptor Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: General mechanism of vasopressin antagonists.

Typical Experimental Workflow for Evaluating Vasopressin Antagonists

The evaluation of a novel vasopressin antagonist would typically follow a standardized experimental workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Trials A In Vitro Receptor Binding Assays B Cell-Based Functional Assays A->B C In Vivo Animal Models (e.g., rodent, canine) B->C D Pharmacokinetic and Toxicology Studies C->D E Phase I (Safety & Dosage) D->E F Phase II (Efficacy & Side Effects) E->F G Phase III (Large-scale Efficacy) F->G

SKF 103784: A Potential Alternative to Traditional Diuretics in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of renal research and drug development, the exploration of novel diuretic agents with distinct mechanisms of action is paramount. SKF 103784, a vasopressin V2 receptor antagonist, represents a departure from traditional diuretic pharmacology. This guide provides a comprehensive comparison of this compound and its class of compounds with conventional diuretics like furosemide (a loop diuretic) and hydrochlorothiazide (a thiazide diuretic), supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Pathways

Traditional diuretics primarily target ion transporters in the renal tubules to induce natriuresis (sodium excretion) and subsequent diuresis (water excretion). In contrast, this compound and other vasopressin antagonists, often termed "aquaretics," promote free water excretion by blocking the action of arginine vasopressin (AVP) in the collecting ducts.

This compound (Vasopressin V2 Receptor Antagonist):

This compound acts as a competitive antagonist at the vasopressin V2 receptor, which is predominantly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts. By blocking AVP from binding to the V2 receptor, this compound inhibits the Gs protein-adenylyl cyclase-cAMP signaling cascade. This prevention of cAMP accumulation leads to a decrease in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. The result is reduced water reabsorption and a significant increase in free water excretion, leading to a more dilute urine.

Traditional Diuretics:

  • Furosemide (Loop Diuretic): This potent diuretic inhibits the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2][3][4] This blockade prevents the reabsorption of a significant portion of filtered sodium, chloride, and potassium, leading to a powerful diuretic effect.

  • Hydrochlorothiazide (Thiazide Diuretic): This diuretic acts on the distal convoluted tubule to inhibit the Na+/Cl- cotransporter (NCC).[5][6][7] By blocking sodium and chloride reabsorption at this site, it produces a more moderate diuretic effect compared to loop diuretics.

Comparative Performance: A Data-Driven Analysis

While direct head-to-head studies of this compound against traditional diuretics are limited in publicly available literature, data from studies on analogous vasopressin V2 receptor antagonists, such as OPC-31260 and tolvaptan, provide a strong basis for comparison.

Quantitative Comparison of Diuretic Effects

The following tables summarize the key performance differences based on available preclinical and clinical data for vasopressin antagonists (as a proxy for this compound) and traditional diuretics.

Table 1: Effects on Urine Output and Composition

ParameterVasopressin Antagonists (e.g., OPC-31260, Tolvaptan)FurosemideHydrochlorothiazide
Urine Volume Markedly Increased[8][9][10]Markedly IncreasedModerately Increased
Urine Osmolality Markedly Decreased[8][9][10]No significant change or slight decreaseNo significant change
Free Water Clearance Markedly Increased[8]No significant changeNo significant change
Sodium Excretion No significant change or slight increase[9]Markedly Increased[1]Markedly Increased[5]
Potassium Excretion No significant change[9]Increased[1]Increased[5]

Table 2: Systemic and Electrolyte Effects

ParameterVasopressin Antagonists (e.g., OPC-31260, Tolvaptan)FurosemideHydrochlorothiazide
Serum Sodium Increased or no change[10]Decreased or no changeDecreased or no change
Serum Potassium No significant changeDecreasedDecreased
Renal Blood Flow No significant changeCan be decreasedNo significant change
Neurohormonal Activation Less pronouncedCan be significantLess pronounced than furosemide

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols from key studies investigating the effects of vasopressin antagonists and traditional diuretics.

Protocol 1: Evaluation of a Vasopressin Antagonist (OPC-31260) in Conscious Rats
  • Objective: To determine the in vivo diuretic effect of the non-peptide AVP antagonist OPC-31260.

  • Animal Model: Conscious male Wistar rats.

  • Experimental Groups:

    • Control group (vehicle administration).

    • OPC-31260 treated groups (oral administration at doses of 5, 30, and 100 mg/kg).

  • Procedure:

    • Rats are housed in metabolic cages with free access to food and water (or water-deprived for 24 hours in a separate experiment).

    • OPC-31260 or vehicle is administered orally.

    • Urine is collected at specified time intervals (e.g., every 2 hours for 12 hours).

    • Urine volume, osmolality, and electrolyte concentrations (Na+, K+) are measured.

    • Blood samples are collected to measure plasma AVP levels.

  • Key Findings: OPC-31260 induced a dose-dependent increase in urine volume and a decrease in urine osmolality, with minimal changes in sodium and potassium excretion.[8][11]

Protocol 2: Comparison of a Vasopressin Antagonist (Tolvaptan) with Furosemide in Patients with Heart Failure
  • Objective: To compare the diuretic and clinical effects of tolvaptan versus furosemide in hospitalized patients with acute heart failure.

  • Study Design: A prospective, randomized, open-label, parallel-group, single-center study.[12][13]

  • Patient Population: Patients hospitalized for acute congestive heart failure with hyponatremia (serum sodium < 135 mmol/L).[13]

  • Interventions:

    • Tolvaptan group: Oral tolvaptan (e.g., 30 mg daily).[12][13]

    • Furosemide group: Continuous intravenous infusion of furosemide (e.g., 5 mg/h).[12][13]

  • Primary Outcome: Urine output and net fluid balance at 24, 48, 72, and 96 hours.

  • Secondary Outcomes: Changes in serum sodium, potassium, creatinine, and neurohormonal markers.

  • Key Findings: Oral tolvaptan was associated with similar diuresis compared to intravenous furosemide but led to a significant increase in serum sodium levels.[13]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the distinct mechanisms of action and the experimental approach, the following diagrams are provided.

cluster_SKF103784 This compound (Vasopressin V2 Receptor Antagonist) Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates SKF103784 This compound SKF103784->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicles PKA->AQP2_vesicle Phosphorylates Apical_Membrane Apical Membrane AQP2_vesicle->Apical_Membrane Translocation Water_Reabsorption Decreased Water Reabsorption Apical_Membrane->Water_Reabsorption Leads to

Caption: Signaling pathway of this compound.

cluster_Traditional Traditional Diuretic Pathways cluster_Furosemide Furosemide (Loop Diuretic) cluster_Hydrochlorothiazide Hydrochlorothiazide (Thiazide Diuretic) Furosemide Furosemide NKCC2 Na+/K+/2Cl- Cotransporter (Thick Ascending Limb) Furosemide->NKCC2 Inhibits Ion_Reabsorption_Loop Decreased Ion Reabsorption NKCC2->Ion_Reabsorption_Loop Mediates Diuresis_Loop Potent Diuresis Ion_Reabsorption_Loop->Diuresis_Loop Results in HCTZ Hydrochlorothiazide NCC Na+/Cl- Cotransporter (Distal Convoluted Tubule) HCTZ->NCC Inhibits Ion_Reabsorption_DCT Decreased Ion Reabsorption NCC->Ion_Reabsorption_DCT Mediates Diuresis_DCT Moderate Diuresis Ion_Reabsorption_DCT->Diuresis_DCT Results in

Caption: Mechanism of traditional diuretics.

cluster_Workflow Comparative Experimental Workflow Animal_Model Select Animal Model (e.g., Rats) Group_Assignment Randomly Assign to Groups: - Vehicle Control - this compound (or analog) - Furosemide - Hydrochlorothiazide Animal_Model->Group_Assignment Drug_Administration Administer Compounds (e.g., Oral Gavage) Group_Assignment->Drug_Administration Metabolic_Cages House in Metabolic Cages Drug_Administration->Metabolic_Cages Blood_Sampling Collect Blood Samples for Serum Electrolyte Analysis Drug_Administration->Blood_Sampling Urine_Collection Collect Urine at Timed Intervals Metabolic_Cages->Urine_Collection Data_Analysis Analyze Urine for: - Volume - Osmolality - Electrolytes (Na+, K+) Urine_Collection->Data_Analysis Comparison Compare Diuretic Profiles Data_Analysis->Comparison Blood_Sampling->Comparison

Caption: In vivo diuretic study workflow.

Conclusion: A Niche for Aquaretics in Research

This compound and its class of vasopressin V2 receptor antagonists offer a distinct and valuable alternative to traditional diuretics for research purposes. Their unique "aquaretic" action—promoting free water excretion without significant electrolyte loss—provides a powerful tool to investigate the role of vasopressin in renal water handling and to explore therapeutic strategies for conditions characterized by water retention and hyponatremia. While traditional diuretics remain cornerstone tools for studying natriuresis and broad-spectrum diuresis, the targeted mechanism of this compound allows for a more nuanced dissection of renal physiological pathways. The choice between these diuretic classes will ultimately depend on the specific research question and the desired physiological endpoint.

References

A Comparative Analysis of Early Vasopressin Antagonists and the First-Generation "Vaptans"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the early peptide-based vasopressin antagonist, SKF 101926, with the first-generation non-peptide antagonists, commonly known as "vaptans." This analysis is designed to offer a clear perspective on the evolution of vasopressin receptor blockade, highlighting differences in selectivity, potency, and mechanism of action. The information presented is supported by available experimental data and detailed methodologies for key assays.

Introduction to Vasopressin Antagonism

Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water balance, blood pressure, and various central nervous system functions through its interaction with three receptor subtypes: V1a, V1b, and V2.[1][2] The development of antagonists for these receptors has been a significant area of research for treating conditions such as hyponatremia, heart failure, and polycystic kidney disease.[3][4] Early research focused on peptide-based antagonists, such as SKF 101926, which were instrumental in elucidating the physiological roles of vasopressin.[5][6][7] These were later superseded by the orally bioavailable, non-peptide "vaptans," which represent the first generation of clinically successful vasopressin receptor antagonists.[8][9][10]

Comparative Analysis of Vasopressin Antagonists

The following tables summarize the available quantitative data for SKF 101926 and the first-generation vaptans. It is important to note the different metrics of potency: pA2 values for the early peptide antagonist reflect its functional antagonism in a biological system, while Ki and IC50 values for the vaptans represent their binding affinity and inhibitory concentration in in-vitro assays, respectively.

Table 1: Receptor Binding Affinity and Potency of Selected Vasopressin Antagonists

CompoundClassV1a Receptor Affinity/PotencyV2 Receptor Affinity/PotencyV1b Receptor Affinity/Potency
SKF 101926 PeptideAntivasopressor pA2: ~7.86 - 8.44[11]Antidiuretic pA2: ~6.68 - 7.57[9][11]No data available
Tolvaptan Non-peptide (Vaptan)Ki: ~29-fold lower than V2[12]IC50: 3 nM[2][13]No significant affinity[12]
Conivaptan Non-peptide (Vaptan)High affinity (dual antagonist)[14][15]High affinity (dual antagonist)[14][15]Almost no effect[16]
Lixivaptan Non-peptide (Vaptan)V2 selective[17]IC50: 1.2 nM (human)[13]No data available
Mozavaptan Non-peptide (Vaptan)IC50: 1.2 µM[2][13]IC50: 14 nM[13][18]Ki: 4.80 (pKi)[19]
Satavaptan Non-peptide (Vaptan)V2 selective[8]No specific Ki/IC50 foundNo data available

Note on Potency Metrics:

  • pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.[17][20]

  • Ki (Inhibition constant): Represents the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

  • IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Mechanism of Action and Signaling Pathways

Vasopressin receptor antagonists exert their effects by blocking the downstream signaling cascades initiated by vasopressin binding.

  • V1a Receptors: Primarily coupled to Gq/11 proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium, leading to vasoconstriction and other physiological effects.[12][15]

  • V2 Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18][21][22] In the kidney, this cascade promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption.[18][21][23] V2 receptor antagonists block this process, leading to aquaresis, the excretion of free water.[3]

Signaling Pathway Diagrams

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin V1aR V1a Receptor AVP->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: V1a Receptor Signaling Pathway.

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles phosphorylates AQP2_insertion AQP2 Insertion (Apical Membrane) AQP2_vesicles->AQP2_insertion promotes Response Increased Water Reabsorption AQP2_insertion->Response

Caption: V2 Receptor Signaling Pathway.

Experimental Protocols

The characterization of vasopressin antagonists relies on a variety of in-vitro and in-vivo experimental protocols. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[13][14][19][24][25]

Objective: To determine the binding affinity (Ki) of a test compound for vasopressin receptors (V1a, V1b, V2).

Materials:

  • Cell membranes expressing the human vasopressin receptor subtype of interest.

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • Test compound (e.g., SKF 101926 or a vaptan).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the target receptor and stored at -80°C.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes with Target Receptor start->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 & Ki Determination) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay is used to assess the ability of a compound to block the V2 receptor-mediated increase in intracellular cAMP.[16][26][27][28][29]

Objective: To determine the functional antagonist activity of a test compound at the V2 receptor.

Materials:

  • Cells stably expressing the human V2 receptor.

  • Vasopressin (agonist).

  • Test compound (antagonist).

  • Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Plate the V2 receptor-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of vasopressin to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

cAMP_Assay_Workflow start Start plate_cells Plate V2R-expressing Cells start->plate_cells pretreat Pre-treat with Antagonist plate_cells->pretreat stimulate Stimulate with Vasopressin pretreat->stimulate detect_cAMP Lyse Cells & Detect cAMP stimulate->detect_cAMP analyze Data Analysis (IC50 Determination) detect_cAMP->analyze end End analyze->end

Caption: cAMP Accumulation Assay Workflow.

Conclusion

The development of vasopressin antagonists has progressed from early peptide-based compounds like SKF 101926 to the more clinically applicable non-peptide vaptans. While SKF 101926 was crucial for initial research, its peptide nature and lack of oral bioavailability limited its therapeutic potential. The first-generation vaptans, with their improved pharmacokinetic profiles and receptor selectivity, represent a significant advancement in the field. This guide provides a comparative framework for understanding the pharmacological properties of these compounds, supported by experimental data and methodologies, to aid researchers in the ongoing development of novel and more effective vasopressin receptor modulators.

References

Head-to-Head Comparison of Non-Peptide Vasopressin Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Tolvaptan, Conivaptan, Lixivaptan, and Satavaptan, focusing on receptor affinity, pharmacokinetics, and the experimental methodologies used for their evaluation.

This guide provides a comprehensive, data-driven comparison of four key non-peptide vasopressin receptor antagonists: Tolvaptan, Conivaptan, Lixivaptan, and Satavaptan. These agents, collectively known as "vaptans," have garnered significant interest for their therapeutic potential in conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), heart failure, and cirrhosis.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed methodologies to aid in research and development efforts.

Introduction to Non-Peptide Vasopressin Antagonists

Arginine vasopressin (AVP), or antidiuretic hormone (ADH), is a critical regulator of water and electrolyte balance.[2] Its effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2. The V1a receptors are primarily located on vascular smooth muscle cells, mediating vasoconstriction, while V2 receptors are found in the renal collecting ducts, where they regulate free water reabsorption.[3][4] Non-peptide vasopressin antagonists are small molecule drugs designed to block the action of AVP at these receptors, offering a targeted therapeutic approach.[1]

Comparative Analysis of Key Vaptans

The following sections and tables provide a head-to-head comparison of Tolvaptan, Conivaptan, Lixivaptan, and Satavaptan, focusing on their receptor binding affinity and pharmacokinetic properties.

Receptor Binding Affinity

The selectivity of a vasopressin antagonist for V1a versus V2 receptors is a key determinant of its clinical effects. Selective V2 antagonists primarily induce aquaresis (excretion of free water), while non-selective agents that also block V1a receptors can produce vasodilation. The binding affinity of these compounds is typically determined through competitive radioligand binding assays.

Compound V1a Receptor Ki (nM) V2 Receptor Ki (nM) Selectivity (V1a/V2) Receptor Target Profile
Tolvaptan 1401.38~101-fold for V2Selective V2 Antagonist
Conivaptan 0.40.3~1.3-fold for V2Non-selective V1a/V2 Antagonist[2][5]
Lixivaptan >10002.3[6]>435-fold for V2Selective V2 Antagonist[4][7]
Satavaptan Data not readily availableHigh affinitySelective V2 AntagonistSelective V2 Antagonist[8][9]

Note: Ki values can vary between studies based on experimental conditions. The data presented is a synthesis from available literature.

Pharmacokinetic Properties

The pharmacokinetic profiles of these antagonists, including their oral bioavailability and half-life, are crucial for determining their dosing regimens and clinical utility. While Tolvaptan, Lixivaptan, and Satavaptan were developed as oral agents, Conivaptan is administered intravenously.[1]

Compound Oral Bioavailability Terminal Half-life (t½) Metabolism Primary Route of Elimination
Tolvaptan ~56%[10]6-8 hours[11]Primarily CYP3A4[11]Feces
Conivaptan ~44% (oral form not marketed)[12]~5 hours (IV)[2][5]Primarily CYP3A4 (inhibitor)[2][12]Feces and Urine[12]
Lixivaptan Data not readily available~11 hours[4]Primarily CYP3A4[4]Fecal[4]
Satavaptan Data not readily availableData not readily availableData not readily availableData not readily available

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the vasopressin signaling pathways and a typical experimental workflow.

Vasopressin_Signaling cluster_V1a V1a Receptor Pathway (Gq-coupled) cluster_V2 V2 Receptor Pathway (Gs-coupled) AVP1 AVP V1aR V1a Receptor AVP1->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vascular_Contraction Vascular Smooth Muscle Contraction Ca2->Vascular_Contraction PKC->Vascular_Contraction AVP2 AVP V2R V2 Receptor AVP2->V2R Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 phosphorylates Membrane_Insertion AQP2 Insertion into Apical Membrane AQP2->Membrane_Insertion Water_Reabsorption Water Reabsorption Membrane_Insertion->Water_Reabsorption

Vasopressin V1a and V2 receptor signaling pathways.

Radioligand_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow start Start prep_membranes Prepare Membranes (Expressing Vasopressin Receptor) start->prep_membranes add_radioligand Add Fixed Concentration of Radioligand (e.g., [³H]-AVP) prep_membranes->add_radioligand add_competitor Add Increasing Concentrations of Non-peptide Antagonist add_radioligand->add_competitor incubate Incubate to Reach Binding Equilibrium add_competitor->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Analyze Data (Generate Competition Curve) quantify->analyze calculate Calculate IC₅₀ and Ki values analyze->calculate end End calculate->end

Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize non-peptide vasopressin antagonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the ability of a non-peptide antagonist to displace a radiolabeled ligand from the vasopressin receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human V1a or V2 receptor.

    • Radioligand (e.g., [³H]-Arginine Vasopressin).

    • Non-labeled non-peptide antagonist (test compound).

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated in the assay buffer.

    • A fixed concentration of the radioligand is added to the membranes.

    • Increasing concentrations of the non-labeled antagonist are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the antagonist. A competition curve is generated, from which the IC₅₀ (the concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Accumulation (for V2 Receptor Antagonism)

This assay measures the ability of an antagonist to block AVP-induced cyclic AMP (cAMP) production, a key downstream signaling event of V2 receptor activation.

  • Objective: To determine the functional potency (IC₅₀) of a V2 receptor antagonist.

  • Materials:

    • HEK293 or CHO cells stably expressing the human V2 receptor.

    • Arginine Vasopressin (AVP) or a selective V2 agonist (e.g., dDAVP).

    • Test antagonist.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Procedure:

    • Cells are plated in a multi-well plate and allowed to adhere.

    • The cells are pre-incubated with a PDE inhibitor.

    • Serial dilutions of the test antagonist are added to the cells and incubated for a defined period.

    • A fixed concentration of AVP (typically the EC₈₀) is then added to stimulate the V2 receptors.

    • The cells are incubated to allow for cAMP accumulation.

    • The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the antagonist. The IC₅₀ value is determined from this curve, representing the concentration of the antagonist that inhibits 50% of the AVP-induced cAMP production.

In Vitro Functional Assay: Intracellular Calcium Flux (for V1a Receptor Antagonism)

This assay measures the ability of an antagonist to block AVP-induced increases in intracellular calcium, a hallmark of V1a receptor activation.

  • Objective: To determine the functional potency (IC₅₀) of a V1a receptor antagonist.

  • Materials:

    • Cells stably expressing the human V1a receptor.

    • Arginine Vasopressin (AVP).

    • Test antagonist.

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Cells are seeded in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye.

    • The plate is placed in a fluorescence reader, and a baseline fluorescence reading is taken.

    • Serial dilutions of the test antagonist are added to the cells and incubated.

    • A fixed concentration of AVP is then injected into the wells to stimulate the V1a receptors.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The peak fluorescence response is measured for each antagonist concentration. A dose-response curve is constructed by plotting the inhibition of the AVP-induced calcium response against the log concentration of the antagonist to determine the IC₅₀ value.

Summary

The non-peptide vasopressin antagonists discussed represent a significant advancement in the management of disorders of water balance. Their distinct receptor selectivity profiles and pharmacokinetic properties lead to different clinical applications and considerations. Tolvaptan and Lixivaptan are selective V2 receptor antagonists, primarily targeting aquaresis. In contrast, Conivaptan's non-selective V1a/V2 antagonism also imparts vasodilatory effects. Satavaptan, another selective V2 antagonist, is no longer in active clinical development. A thorough understanding of their comparative pharmacology, supported by robust experimental data, is crucial for the continued development and optimal use of this important class of drugs.

References

Safety Operating Guide

Essential Safety and Handling Guidance for SKF Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The product identifier "SKF 103784" is associated with an SKF shaft seal, not a lubricant. Therefore, a specific Safety Data Sheet (SDS) for a lubricant with this designation is not available. The following information is based on general safety protocols for handling SKF greases and is intended to provide essential safety and logistical information. It is crucial to identify the specific SKF lubricant in use and consult its corresponding SDS for detailed and accurate guidance.

Personal Protective Equipment (PPE) for Handling SKF Greases

To ensure the safety of researchers, scientists, and drug development professionals when handling SKF lubricating greases, the following personal protective equipment is recommended. These recommendations are derived from the Safety Data Sheets of various SKF grease products.

PPE CategoryRecommended EquipmentNotes
Eye/Face Protection Safety gogglesTo be worn if there is a risk of splashing.
Hand Protection Protective gloves (e.g., Nitrile rubber)The suitability and durability of a glove depend on usage, including the frequency and duration of contact. Always seek advice from the glove supplier.[1][2]
Skin and Body Protection Protective clothingRecommended to prevent skin contact. For emergency responders, a protective suit is advised.[1][2]
Respiratory Protection Not generally required under normal use with good ventilation.In case of risk of formation of spray mist, wear respiratory protective equipment with a P2 filter.

Operational and Disposal Plans

A systematic approach to the handling and disposal of SKF greases is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Handling and Storage:

  • Ventilation: Use the product in well-ventilated areas.

  • Storage: Store in a cool, dry place in tightly closed original packaging, away from strong oxidizers and direct sunlight.[3] Storage temperature should be below 113°F.[4]

  • Hygiene: Wash hands before breaks, using restrooms, and at the end of the work shift. Easy access to washing and eye wash facilities should be available.[3][4]

Spill Management:

  • Containment: For spills, contain the material using sand or another absorbent material.

  • Collection: Transfer the absorbed material to suitable waste containers.

  • Cleaning: For minor spills, wipe up with a cloth.

  • Prevention: Prevent spillage from entering drains and surface water.[1][2]

Disposal:

  • Waste Containers: Use containers that are in good condition, free of leaks, and made of a material that will not react with the waste. Keep containers closed when not in use.

  • Labeling: Clearly label all waste containers to identify the contents.

  • Disposal Facility: Dispose of industrial greases at a licensed industrial waste disposal facility, as they may contain chemicals hazardous to aquatic life.

  • Personnel: On-site handling and shipping of waste should be performed by trained personnel or licensed contractors.

Experimental Workflow for Safe Handling of SKF Greases

The following diagram outlines the procedural steps for the safe handling of SKF greases in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup start Start ppe Don Personal Protective Equipment (PPE) start->ppe gather Gather Materials and SKF Grease ppe->gather handle Handle SKF Grease in a Well-Ventilated Area gather->handle spill Spill Occurs? handle->spill contain_spill Contain and Absorb Spill spill->contain_spill Yes dispose Dispose of Waste via Licensed Contractor spill->dispose No collect_waste Collect and Label Waste contain_spill->collect_waste collect_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate remove_ppe Remove and Dispose of/Clean PPE decontaminate->remove_ppe end End remove_ppe->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKF 103784
Reactant of Route 2
Reactant of Route 2
SKF 103784

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.